Product packaging for 4-Cyanoindole(Cat. No.:CAS No. 16136-52-0)

4-Cyanoindole

カタログ番号: B094445
CAS番号: 16136-52-0
分子量: 142.16 g/mol
InChIキー: CEUFGDDOMXCXFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Cyanoindole is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B094445 4-Cyanoindole CAS No. 16136-52-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUFGDDOMXCXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396837
Record name 4-Cyanoindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16136-52-0
Record name 4-Cyanoindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanoindole
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Foundational & Exploratory

4-Cyanoindole: A Comprehensive Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole is a fluorescent molecule of significant interest in biomedical research and drug development. Its rigid structure, coupled with the electron-withdrawing nature of the cyano group, endows it with unique photophysical properties that make it an excellent probe for investigating biological systems. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including its absorbance, fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) properties. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.

Spectroscopic Properties

The spectroscopic properties of this compound are highly sensitive to its local environment, making it a valuable tool for probing changes in polarity, hydration, and molecular interactions.

UV-Vis Absorption and Fluorescence Spectroscopy

This compound exhibits a broad absorption spectrum that extends beyond 350 nm. Its fluorescence emission is in the blue region of the visible spectrum.[1] The position of the cyano group at the 4-position of the indole (B1671886) ring results in a significant red-shift in both absorption and emission spectra compared to the parent indole molecule.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Water~3107,790 at 305 nm[1]~410[2]>0.90[3]11[4]
Methanol-----
Ethanol-----
Acetonitrile-----
1,4-Dioxane-----
Cyclohexane-----

The high fluorescence quantum yield of this compound in aqueous environments makes it particularly suitable for biological applications.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts of the protons and carbons in the indole ring are influenced by the electron-withdrawing cyano group.

Table 2: ¹H NMR Chemical Shifts of this compound

ProtonChemical Shift (ppm)Multiplicity
H1 (N-H)~8.5-9.0br s
Aromatic Protons~7.0-8.0m

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters. This table provides a general overview.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the cyano group (C≡N). The frequency of this vibration is sensitive to the local environment, including solvent polarity and hydrogen bonding interactions. This property allows this compound to be used as an infrared probe of its surroundings.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching~3400
C≡NStretching~2220-2240
C=C (aromatic)Stretching~1600-1450

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized by the user.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of this compound and determine its molar extinction coefficient.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., water, ethanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the desired solvent.

  • Prepare a series of dilutions from the stock solution.

  • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 250-400 nm).

  • Use the pure solvent to record a baseline spectrum (blank).

  • Measure the absorbance of each dilution at the absorption maximum.

  • Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the quantum yield of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Measure the UV-Vis absorbance of the this compound solution and the quantum yield standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Set the spectrofluorometer to the desired excitation wavelength (e.g., 310 nm).

  • Record the fluorescence emission spectrum of the solvent blank.

  • Record the fluorescence emission spectrum of the this compound solution and the quantum yield standard over a suitable wavelength range.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield (Φ_F) using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify key functional groups.

Materials:

  • This compound

  • FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • KBr (for pellet preparation) or a suitable solvent for solution-phase IR

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Visualization of Experimental Workflow and Applications

The unique spectroscopic properties of this compound make it a versatile tool for studying molecular interactions, which are fundamental to understanding biological signaling pathways. While this compound may not be a direct participant in a specific signaling cascade, its fluorescence can be used to report on the conformational changes and binding events of biomolecules that are.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis prep Prepare this compound Solution (Known Concentration) uv_vis UV-Vis Spectroscopy prep->uv_vis Analyze Sample fluorescence Fluorescence Spectroscopy prep->fluorescence Analyze Sample nmr NMR Spectroscopy prep->nmr Analyze Sample ir FT-IR Spectroscopy prep->ir Analyze Sample abs_spec Absorption Spectrum (λ_max, ε) uv_vis->abs_spec em_spec Emission Spectrum (λ_em, Φ_F, τ) fluorescence->em_spec nmr_spec NMR Spectrum (Structure Confirmation) nmr->nmr_spec ir_spec IR Spectrum (Functional Groups) ir->ir_spec

Caption: General experimental workflow for the spectroscopic characterization of this compound.

application_concept cluster_probe This compound as a Fluorescent Probe cluster_system Biological System cluster_measurement Fluorescence Measurement cluster_output Inferred Biological Information probe This compound Derivative (e.g., 4CNI-NS in DNA) biomolecule Biomolecule of Interest (e.g., DNA, Protein) probe->biomolecule Incorporated into measurement Monitor Fluorescence Changes (Intensity, Wavelength, Lifetime) biomolecule->measurement ligand Binding Partner (e.g., Protein, Drug) ligand->biomolecule Binds to output Conformational Changes Binding Affinity Dynamics measurement->output Provides Information on

Caption: Conceptual diagram illustrating the application of this compound as a probe.

References

Unveiling the Photophysical Profile of 4-Cyanoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of 4-Cyanoindole (4-CNI), a fluorescent molecule of significant interest in biological research and drug development. Renowned for its enhanced fluorescence properties compared to native indole (B1671886), 4-CNI and its derivatives, such as this compound-2′-deoxyribonucleoside (4CNI-NS), serve as valuable probes for investigating the structure and dynamics of biomolecules like DNA and proteins.[1][2][3] This guide provides a comprehensive summary of its key photophysical parameters, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.

Core Photophysical Characteristics

This compound distinguishes itself from other indole derivatives through its significantly brighter fluorescence, longer fluorescence lifetime, and red-shifted absorption and emission spectra.[1] These attributes make it an advantageous fluorescent reporter in various biological applications.[1][3] The photophysical properties of 4-CNI and its nucleoside analog, 4CNI-NS, are summarized below.

Solvatochromic Effects

The photophysical properties of this compound are notably influenced by the solvent environment, a phenomenon known as solvatochromism.[4][5][6] This sensitivity is particularly evident in the fluorescence emission spectrum. For instance, in the hydrophobic solvent tetrahydrofuran (B95107) (THF), the fluorescence quantum yield of 4CNI-NS decreases to 0.72, and the emission peak experiences a blue-shift to 380 nm.[1] In contrast, its fluorescence quantum yield is significantly higher in water.[1][7] This solvent-dependent behavior allows 4-CNI to be used as a probe for local environmental polarity.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Water (H₂O)~310-320~4120.85 ± 0.0510.3 ± 1.0
Tetrahydrofuran (THF)Not specified3800.72Not specified

Table 1: Photophysical Properties of this compound-2′-deoxyribonucleoside (4CNI-NS) in Different Solvents.[1][7]

DerivativeAbsorption Maxima (λabs, nm)
This compound (4-CNI)>310
6-Cyanoindole (6-CNI)~280 and ~310
7-Cyanoindole (7-CNI)Similar to 6-CNI

Table 2: Comparison of Absorption Maxima for Different Cyanoindole Isomers in Water.[1] Note that the absorption spectra of 4-CNI, 6-CNI, and 7-CNI are significantly red-shifted compared to indole.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following sections outline the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound or its derivative in a suitable solvent (e.g., water, THF) in a quartz cuvette. A blank sample containing only the solvent should also be prepared.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 20 minutes.

  • Baseline Correction: Record a baseline spectrum with the blank (solvent-only) cuvette to subtract the solvent's absorbance.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 250-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax should ideally be between 0.1 and 1.0 to ensure linearity.

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of this compound.

Methodology:

  • Sample Preparation: Use the same sample prepared for UV-Vis absorption spectroscopy. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: In a spectrofluorometer, set the excitation wavelength (λex) to a value where the compound absorbs light, for example, 320 nm for 4CNI-NS in water.[1]

  • Emission Scan: Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 340-600 nm) to record the fluorescence spectrum.

  • Data Correction: The recorded spectrum should be corrected for instrument-specific factors to obtain the true emission profile.

  • Data Analysis: Determine the wavelength of maximum fluorescence emission (λem).

Fluorescence Quantum Yield (ΦF) Determination

The relative method, using a well-characterized standard, is commonly employed to determine the fluorescence quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

  • Sample and Standard Preparation: Prepare a series of solutions of both the this compound sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (0.02 to 0.1).

  • Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity (the area under the corrected emission spectrum).

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts x and st refer to the unknown sample and the standard, respectively.[1]

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime.

Methodology:

  • Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with a high repetition rate.

  • Sample Excitation: Excite the sample with short light pulses at an appropriate wavelength.

  • Photon Detection: Detect the emitted single photons using a fast photodetector.

  • Data Acquisition: Measure the time delay between the excitation pulse and the arrival of the emitted photon. Repeat this process to build a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). An instrument response function (IRF) is measured by scattering the excitation light into the detector and is used for deconvolution to obtain the true lifetime.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the photophysical characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Characterization prep Prepare Dilute Solutions (Sample & Blank) uv_vis Measure UV-Vis Absorption Spectrum prep->uv_vis Use Sample & Blank steady_state Measure Steady-State Fluorescence Spectrum prep->steady_state Use Sample lifetime Measure Fluorescence Lifetime (τ) via TCSPC prep->lifetime Use Sample lambda_max Determine λmax uv_vis->lambda_max lambda_max->steady_state Select Excitation Wavelength analysis Compile Photophysical Characteristics lambda_max->analysis quantum_yield Determine Fluorescence Quantum Yield (ΦF) steady_state->quantum_yield quantum_yield->analysis lifetime->analysis

Caption: Experimental workflow for the photophysical characterization of this compound.

References

Unveiling the Photophysical Properties of 4-Cyanoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absorption and emission spectra of 4-cyanoindole (4CNI) and its derivatives. This compound has emerged as a valuable fluorescent probe in biological research due to its unique photophysical properties, including a significant fluorescence quantum yield and sensitivity to its local environment. This document compiles quantitative spectroscopic data, details the experimental methodologies for its characterization, and presents a visual representation of its application in detecting molecular interactions.

Core Spectroscopic Data

The photophysical characteristics of this compound and its nucleoside analogue, this compound-2'-deoxyribonucleoside (4CNI-NS), are significantly influenced by the solvent environment. The following tables summarize key quantitative data from spectroscopic analyses.

Table 1: Spectroscopic Properties of this compound Derivatives in Water.

CompoundAbsorption Max (λ_max)Emission Max (λ_em)Quantum Yield (Φ)Fluorescence Lifetime (τ)
This compound (4CNI)>350 nm[1]~410 nm[2]High in H₂O[1][3]9.1 ns[1]
This compound-2'-deoxyribonucleoside (4CNI-NS)>310 nm[4]~412 nm[4]0.85 ± 0.10[5]10.3 ± 1.0 ns[5]
4-Cyanotryptophan (4CN-Trp)~310 nm[2]~410 nm[2]~0.8[4]-

Table 2: Solvent Effects on the Spectroscopic Properties of this compound-2'-deoxyribonucleoside (4CNI-NS).

SolventEmission Max (λ_em)Quantum Yield (Φ)
Water~412 nm[4]0.85 ± 0.05[4]
Tetrahydrofuran (THF)380 nm[4]0.72[4]

Key Experimental Protocols

The characterization of the absorption and emission spectra of this compound and its derivatives involves standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the absorption and fluorescence spectra of this compound derivatives.

a. Sample Preparation:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water, ethanol, or THF).

  • Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

b. Absorption Measurement:

  • Use a UV-Vis spectrophotometer.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

  • Use the solvent as a blank for baseline correction.

c. Fluorescence Measurement:

  • Use a spectrofluorometer.

  • Set the excitation wavelength (λ_ex) to a value where the compound absorbs strongly, as determined from the absorption spectrum (e.g., 320 nm for 4CNI-NS in water)[4].

  • Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

  • Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.

d. Quantum Yield Determination:

  • The fluorescence quantum yield can be determined using a reference standard with a known quantum yield.

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

a. Instrumentation:

  • A TCSPC system is required, which includes a pulsed light source (e.g., a laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

b. Sample Preparation:

  • Prepare the sample as described for steady-state fluorescence measurements. The optical density at the excitation wavelength should be kept low (typically < 0.1) to avoid reabsorption and aggregation effects.

c. Data Acquisition:

  • Excite the sample with the pulsed light source at the desired wavelength.

  • Collect the fluorescence emission at the wavelength of maximum emission, often using a monochromator or a bandpass filter.

  • Record the arrival times of individual fluorescence photons relative to the excitation pulses.

  • Accumulate a histogram of these arrival times to build the fluorescence decay curve.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

d. Data Analysis:

  • Deconvolute the measured fluorescence decay with the IRF.

  • Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_trf Time-Resolved Fluorescence A Prepare Stock Solution B Dilute to Working Concentration A->B C Measure Absorption Spectrum B->C UV-Vis Spectrophotometer E Measure Emission Spectrum B->E Spectrofluorometer H Measure Fluorescence Decay B->H TCSPC System D Determine λ_max C->D D->E Select λ_ex F Determine λ_em E->F G Calculate Quantum Yield E->G I Determine Fluorescence Lifetime (τ) H->I

Caption: Workflow for Photophysical Characterization.

The utility of this compound as a probe often involves its interaction with other molecules, leading to changes in its fluorescence properties. A key example is the quenching of 4CNI-NS fluorescence by guanine, which can be used to study DNA-protein interactions.

G cluster_system 4CNI-NS as a Probe for DNA Interactions Probe 4CNI-NS in DNA Interaction Proximity to Guanine Probe->Interaction Binding Event Quenching Fluorescence Quenching Interaction->Quenching Electron Transfer Signal Decreased Fluorescence Signal Quenching->Signal

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanoindole, a versatile heterocyclic compound, has emerged as a significant building block in medicinal chemistry and a valuable tool in chemical biology due to its unique fluorescent properties. This technical guide provides a comprehensive overview of the discovery and various synthetic methodologies for this compound. It details the initial synthesis and explores both classical and modern approaches, including multi-step synthesis from 4-nitroindole (B16737) via a Sandmeyer reaction, as well as contemporary palladium-catalyzed and electrochemical C-H functionalization routes. This document is intended to be a practical resource, offering detailed experimental protocols, comparative data tables, and logical workflow diagrams to aid researchers in the synthesis and application of this important molecule.

Discovery of this compound

The first synthesis of this compound was reported by Plieninger and Klinga in 1968. Their work laid the foundation for the exploration of this compound and its derivatives. While the original publication detailed a multi-step approach, the significance of this compound has grown substantially with the advent of new synthetic methods and its application as a fluorescent probe in biological systems. Its utility is particularly notable in the creation of unnatural amino acids and nucleosides that allow for site-specific labeling and analysis of biomolecules.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to more recent and efficient catalytic methods. This section provides a detailed examination of the most prominent and practical approaches.

Classical Synthesis via Sandmeyer Reaction

A traditional and reliable method for the synthesis of this compound involves a multi-step sequence starting from the commercially available 4-nitroindole. This pathway includes the reduction of the nitro group to form 4-aminoindole (B1269813), followed by a Sandmeyer reaction to introduce the cyano group.

Workflow for the Classical Synthesis of this compound:

cluster_0 Step 1: Reduction of 4-Nitroindole cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyanation (Sandmeyer Reaction) A 4-Nitroindole B 4-Aminoindole A->B   H2, Pd/C   Ethanol, rt C 4-Aminoindole D Indole-4-diazonium salt C->D   NaNO2, HCl   0-5 °C E Indole-4-diazonium salt F This compound E->F   CuCN   Heat

Caption: Classical synthesis of this compound from 4-nitroindole.

Experimental Protocols:

Step 1: Synthesis of 4-Aminoindole from 4-Nitroindole

  • Materials: 4-Nitroindole, 10% Palladium on carbon (Pd/C), Ethanol.

  • Procedure:

    • In a flask, suspend 4-nitroindole (1 equivalent) in ethanol.

    • Add 10% Pd/C (0.5 mol%) to the suspension under a nitrogen atmosphere.

    • Purge the reaction mixture with hydrogen gas (3 times) and stir under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction typically proceeds over several hours to days.

    • Upon completion, purge the mixture with nitrogen, filter through Celite to remove the catalyst, and evaporate the solvent to dryness.

    • The crude 4-aminoindole can be purified by column chromatography or converted to its hydrochloride salt for better stability by dissolving the residue in diethyl ether and adding 6 N HCl dropwise.

Step 2: Synthesis of this compound via Sandmeyer Reaction of 4-Aminoindole

  • Materials: 4-Aminoindole, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).

  • Procedure:

    • Diazotization:

      • Suspend 4-aminoindole (1 equivalent) in a mixture of concentrated HCl and water.

      • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

      • Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C.

      • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

    • Cyanation:

      • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents).

      • Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.

    • Work-up and Purification:

      • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

      • Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Classical Synthesis:

StepReactantsReagentsSolventTemperature (°C)TimeYield (%)
1. Reduction 4-NitroindoleH₂, 10% Pd/CEthanolRoom Temp.4 daysHigh
2. Sandmeyer 4-Aminoindole1. NaNO₂, HCl2. CuCNWater0-5 then 60-701-2 hModerate
Modern Synthetic Methods

Recent advances in organic synthesis have led to the development of more direct and efficient methods for the preparation of this compound, primarily through C-H bond functionalization. These methods often offer advantages in terms of atom economy, reduced step count, and milder reaction conditions.

2.2.1. Palladium-Catalyzed Direct C-H Cyanation

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. The direct cyanation of the indole (B1671886) C-H bond at the 4-position is a challenging but highly desirable transformation. While regioselectivity can be an issue, with the C3 position being the most reactive, specific directing groups or reaction conditions can favor C4 functionalization. More commonly, these methods are applied to the synthesis of 3-cyanoindoles, but with appropriate starting materials (e.g., 3-substituted indoles), cyanation at other positions can be achieved.

Workflow for Palladium-Catalyzed C-H Cyanation:

cluster_0 Direct C-H Cyanation A Indole Derivative B This compound Derivative A->B   Pd(OAc)2, Oxidant   K4[Fe(CN)6]   DMF or DMSO, Heat

Caption: Palladium-catalyzed direct C-H cyanation of an indole derivative.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

  • Materials: Indole substrate, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Copper(II) acetate (Cu(OAc)₂ as an oxidant), Potassium acetate (KOAc), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • In a reaction tube, charge the indole substrate (1 equivalent), K₄[Fe(CN)₆] (0.5 equivalents), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (3 equivalents), and KOAc (2 equivalents).

    • Add dry DMF or DMSO as the solvent.

    • Seal the tube and heat the reaction mixture at a high temperature (e.g., 130 °C) under an oxygen atmosphere or open to the air.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Palladium-Catalyzed Cyanation:

SubstrateCatalystCyanide SourceOxidantSolventTemperature (°C)Time (h)Yield (%)
IndolePd(OAc)₂K₄[Fe(CN)₆]Cu(OAc)₂/O₂DMF/DMSO13012-24Moderate to Good

2.2.2. Electrochemical C-H Cyanation

Electrosynthesis has gained traction as a green and sustainable alternative to traditional chemical methods. The electrochemical C-H cyanation of indoles offers a metal-free and oxidant-free approach. This method typically involves the anodic oxidation of the indole to a radical cation, which then reacts with a cyanide source.

Workflow for Electrochemical C-H Cyanation:

cluster_0 Electrochemical Synthesis A Indole B Indole Radical Cation A->B   Anodic Oxidation   -e- C This compound B->C   TMSCN   Radical Pathway

Caption: Electrochemical C-H cyanation of indole.

Experimental Protocol: General Setup for Electrochemical Cyanation

  • Materials: Indole, Trimethylsilyl cyanide (TMSCN), Tris(4-bromophenyl)amine (redox catalyst), Sodium hydroxide (B78521) (NaOH), Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄), Acetonitrile-water.

  • Equipment: Undivided electrochemical cell, Reticulated vitreous carbon (RVC) anode, Platinum cathode, Constant current source.

  • Procedure:

    • Set up an undivided electrochemical cell with an RVC anode and a platinum cathode.

    • Prepare an electrolyte solution of nBu₄NBF₄ in an acetonitrile-water mixture.

    • Dissolve the indole substrate, TMSCN, tris(4-bromophenyl)amine, and NaOH in the electrolyte solution.

    • Apply a constant current (e.g., 10 mA) at room temperature.

    • Monitor the reaction progress.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Extract the product with an organic solvent, dry, and purify by chromatography.

Quantitative Data for Electrochemical Cyanation:

SubstrateCyanide SourceCatalystElectrolyteCurrent (mA)Yield (%)
IndoleTMSCNTris(4-bromophenyl)aminenBu₄NBF₄ in MeCN/H₂O10Good

Applications in Drug Discovery and Chemical Biology

This compound and its derivatives are of significant interest to researchers in drug development and chemical biology. The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Furthermore, the inherent fluorescence of the this compound scaffold makes it an invaluable tool for:

  • Fluorescent Labeling: Incorporation into peptides and oligonucleotides as a fluorescent probe to study protein-protein and protein-nucleic acid interactions.

  • High-Throughput Screening: Development of fluorescence-based assays for drug discovery.

  • Structural Biology: Probing the local environment within biomolecules through changes in fluorescence emission.

Conclusion

This compound is a molecule of growing importance with a rich history of synthesis and a bright future in various scientific disciplines. This guide has provided a detailed overview of its discovery and the evolution of its synthesis from classical multi-step methods to modern, efficient catalytic and electrochemical approaches. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers, enabling them to choose the most suitable synthetic route for their specific needs and to further explore the applications of this versatile compound.

Chemical structure and IUPAC name of 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-Cyanoindole, a key heterocyclic building block in chemical synthesis and a versatile fluorescent probe in biological research.

Chemical Identity and Structure

This compound, a derivative of indole (B1671886), is characterized by a nitrile group substituted at the C4 position of the indole ring. This substitution significantly influences its electronic and photophysical properties.

IUPAC Name: 1H-indole-4-carbonitrile[1][2][3]

Chemical Structure:

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Molecular Identifiers:

  • CAS Number: 16136-52-0[1][4][5]

  • Molecular Formula: C₉H₆N₂[1][2][3]

  • SMILES: N#Cc1cccc2[nH]ccc12[3][4]

  • InChI Key: CEUFGDDOMXCXFW-UHFFFAOYSA-N[1][2][4]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is crucial for its application in both chemical reactions and biophysical studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight142.16 g/mol [1][5][6]
Melting Point117-121 °C (lit.)[4][5][7]
AppearanceWhite to orange to pale brown powder[2]
XlogP2.5[1][3]
Monoisotopic Mass142.0531 Da[1][3]
Boiling Point350.2 °C (Predicted)[8]
Vapor Pressure4.51E-05 mmHg at 25°C (Predicted)[8]
Refractive Index1.674 (Predicted)[8]

Table 2: Spectroscopic Data for this compound

Spectral TypeKey FeaturesSource
¹H NMR Spectra available, conforms to structure[2][9]
¹³C NMR Spectra available[9]
¹⁵N NMR Spectra available[10]
FTIR Conforms to structure[2]
IR C≡N stretching band sensitive to local environment[11]
Mass Spec (GC-MS) Spectra available[1]
Fluorescence Absorption max ~310 nm, Emission max ~410-412 nm in water[11][12]
Quantum Yield (QY) >0.90 in water (as 4CIN nucleoside)[13][14]

Experimental Protocols and Synthesis

While this compound is commercially available, it serves as a crucial starting material for the synthesis of advanced fluorescent probes used in biological research.

Experimental Protocol: Synthesis of L-4-Cyanotryptophan (L-4CN-Trp) from this compound

This protocol outlines the synthetic route to produce the unnatural amino acid L-4-Cyanotryptophan, a fluorescent analog of tryptophan.[12]

  • Synthesis of 3-aminomethyl-4-cyanoindole: this compound is treated with dimethylamine (B145610) and paraformaldehyde in a Mannich reaction.

  • Formation of Nitro Ester: The resulting 3-aminomethyl-4-cyanoindole undergoes a reflux reaction with ethyl 2-nitroacetate to produce 3-(4-cyano-1H-indole-3-yl)-2-nitro-propionic acid ethyl ester.

  • Reduction to Amino Ester: The nitro ester is reduced to yield the corresponding amino ester derivative.

  • Acetylation: The amino ester is acetylated using acetyl chloride (AcCl) and triethylamine (B128534) (Et₃N).

  • Saponification: The acetylated ester is saponified using lithium hydroxide (B78521) (LiOH) in ethanol (B145695) to yield racemic 2-acetamido-3-(4-cyano-1H-indol-3-yl)propanoic acid.

  • Enzymatic Resolution: The racemic mixture is dissolved in a PBS buffer (pH 8.0) containing CoCl₂. Amano acylase is added, and the mixture is shaken at 37°C for 48 hours. This enzymatic reaction selectively deacylates the L-enantiomer.

  • Purification: The reaction is quenched by adjusting the pH to 5 with 1M HCl, and the desired L-4-cyanotryptophan is purified. The final product is verified by mass spectrometry and NMR.[12]

Applications in Research and Drug Development

This compound's primary role in advanced research is as a core component of fluorescent probes designed to study biological systems with minimal perturbation.[15] Its derivatives, such as 4-cyanotryptophan (B8074655) (4CN-Trp) and this compound-2'-deoxyribonucleoside (4CIN), offer unique photophysical properties that make them superior to traditional probes like 2-aminopurine.[15][16]

Key Application Areas:

  • Probing Protein Structure and Dynamics: 4CN-Trp can be incorporated into peptides and proteins to study protein folding, conformational changes, and hydration.[12]

  • Investigating DNA/RNA Systems: 4CIN, when incorporated into DNA or RNA, serves as a universal fluorescent nucleoside analogue.[13][16] It is used to study DNA hybridization, DNA-protein interactions, and local DNA structure.[11][13]

  • Fluorescence Microscopy: The blue fluorescence of this compound derivatives can be excited with standard light sources (e.g., 355 nm) and detected with common filter sets (e.g., DAPI), making it suitable for cellular imaging.[12] For example, it has been used to visualize the membrane-disrupting activity of antimicrobial peptides.[12]

Logical Workflow: Application of this compound as a Biological Probe

The following diagram illustrates the general workflow from commercially available this compound to its application in biophysical studies.

G cluster_0 Synthesis of Probes cluster_1 Incorporation into Biomolecules cluster_2 Biophysical Analysis A This compound (Starting Material) B Chemical Synthesis (e.g., Mannich, Reduction) A->B Reactants C Fluorescent Analogues (4CN-Trp, 4CIN) B->C Product D Solid-Phase Peptide Synthesis or Polymerase Incorporation C->D Input Probe E Labeled Peptides, Proteins, DNA, or RNA D->E F Fluorescence Spectroscopy & Microscopy E->F Analyte G Study of: - Protein Folding - DNA-Protein Binding - Cellular Imaging F->G Provides Data On

Caption: Workflow for utilizing this compound in biological research.

Signaling Pathway Visualization: Fluorescence Quenching Assay

This compound-2'-deoxyribonucleoside (4CIN-NS) fluorescence is significantly quenched by guanine.[11][14] This property can be exploited to design assays for studying the binding of single-stranded DNA (ssDNA) to proteins. The diagram below illustrates this principle.

G cluster_Free cluster_Bound Free_DNA ssDNA with 4CIN-NS (Unstructured) Guanine_Free Guanine Base (Solvent Exposed) Bound_DNA ssDNA with 4CIN-NS (Bound to Protein) Free_DNA->Bound_DNA + Protein Fluorescence_High High Fluorescence Guanine_Free->Fluorescence_High Leads to Protein DNA-Binding Protein Bound_DNA->Protein Binds Guanine_Bound Guanine Base (Quenches 4CIN-NS) Fluorescence_Low Quenched Fluorescence Guanine_Bound->Fluorescence_Low Leads to

Caption: Principle of a guanine-quenching assay using 4CIN-NS.

References

4-Cyanoindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanoindole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of chemical biology and drug development. Its unique photophysical properties, once incorporated into other molecules, make it a valuable tool for investigating biological systems. This technical guide provides an in-depth overview of this compound, including its chemical properties, key experimental protocols for its application, and its role as a fluorescent probe.

Core Properties of this compound

This compound is a solid, off-white to pale brown powder at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 16136-52-0[1][2][3][4]
Molecular Formula C₉H₆N₂[1][2][3][4]
Molecular Weight 142.16 g/mol [1][2][3][5]
Synonyms Indole-4-carbonitrile[2][6]
Melting Point 117-121 °C[1][2][3]
Boiling Point 350.0 ± 15.0 °C (Predicted)[3]
Solubility Soluble in water[1][3]
Appearance White to Orange to Tan Powder[1]

Applications in Research and Drug Development

This compound serves as a crucial reagent in chemical synthesis. It is a precursor for the synthesis of various biologically active molecules, including beta-3 agonists, calcium receptor modulators, and tryptophan dioxygenase inhibitors, which have immunomodulatory effects.[6] Furthermore, derivatives of this compound have been investigated as highly selective partial agonists for the dopamine (B1211576) D₄ receptor, a promising target for treating neuropsychiatric disorders.[7]

The most prominent application of this compound is in the development of fluorescent probes. When incorporated into nucleosides, such as in this compound-2'-deoxyribonucleoside (4CIN), it becomes a highly efficient fluorophore.[8][9] These fluorescent analogues are instrumental in studying DNA structure, dynamics, and interactions with proteins.[10] 4CIN exhibits a high quantum yield and its fluorescence can be selectively excited without interference from aromatic amino acids, making it an excellent tool for biological spectroscopy and microscopy.[2][10]

Experimental Protocols

The true utility of this compound in a research setting is demonstrated through its chemical synthesis into fluorescent nucleoside analogues. The following are summaries of key experimental protocols.

Synthesis of this compound-2ʹ-deoxyribonucleoside (4CIN) and its Phosphoramidite (B1245037)

This protocol begins with commercially available this compound, which is coupled with 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose. Following the coupling reaction, the toluoyl protecting groups are removed using a base to yield 4CIN. For incorporation into DNA using automated synthesis, 4CIN is further processed by protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by a reaction to add a phosphoramidite group to the 3'-hydroxyl position.[1] The overall synthesis can be achieved in four steps with a 35% overall yield.[9]

Synthesis of this compound-ribonucleoside (4CINr)

The synthesis of the ribonucleoside analogue of 4CIN starts with D-ribose. The 2'- and 3'-hydroxyl groups are first protected as an acetonide, and the 5'-hydroxyl group is protected with a tert-Butyldimethylsilyl (TBS) group. The resulting compound is then chlorinated at the 1'-position. This chlorinated ribose is subsequently coupled with this compound. The final step involves the removal of all protecting groups with trifluoroacetic acid (TFA) to yield 4CINr.[1]

Synthesis of this compound-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP)

This protocol starts with the previously synthesized this compound-2ʹ-deoxyribonucleoside (4CIN). The synthesis proceeds through a phosphonate (B1237965) precursor to yield the final 5'-triphosphate product. This multi-step process results in an overall yield of approximately 2%.[1] 4CIN-TP can then be used in enzymatic assays to be incorporated into DNA by DNA polymerases.[1]

Visualizing Synthesis and Application

The following diagrams illustrate the workflow for the synthesis of this compound derivatives and a conceptual representation of their application.

G cluster_synthesis Synthesis Workflow 4_Cyanoindole This compound Coupling Coupling Reaction 4_Cyanoindole->Coupling Protected_Ribose Protected Ribose/Deoxyribose Protected_Ribose->Coupling 4CIN_4CINr 4CIN / 4CINr Coupling->4CIN_4CINr Further_Modification Further Modification (e.g., Phosphoramidite, Triphosphate) 4CIN_4CINr->Further_Modification Final_Product 4CIN-Phosphoramidite / 4CIN-TP Further_Modification->Final_Product

A simplified workflow for the synthesis of this compound nucleoside analogs.

G cluster_application Application in Studying Biomolecular Interactions 4CIN_DNA DNA labeled with 4CIN Binding Binding Event 4CIN_DNA->Binding Protein Target Protein Protein->Binding Fluorescence_Change Change in Fluorescence Signal Binding->Fluorescence_Change Data_Analysis Data Analysis (e.g., Binding Affinity) Fluorescence_Change->Data_Analysis

Conceptual workflow for using 4CIN-labeled DNA to study protein-DNA interactions.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound or its simple derivatives are direct modulators of specific intracellular signaling pathways. Their primary and well-documented role in a biological context is as a biophysical probe to study the structure, dynamics, and interactions of biomolecules like DNA and proteins.[10] The fluorescence of its nucleoside derivatives is sensitive to the local environment, which allows researchers to infer information about binding events and conformational changes.[10]

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2][4]

Conclusion

This compound is a versatile chemical compound with significant applications in biomedical research and drug discovery. While its direct biological activity is limited, its utility as a precursor for sophisticated fluorescent probes makes it an invaluable tool for scientists. The ability to synthesize derivatives like 4CIN and incorporate them into nucleic acids provides a powerful method for investigating the intricate molecular interactions that govern biological processes. As research techniques continue to advance, the applications for this compound and its derivatives are likely to expand.

References

The Solubility Profile of 4-Cyanoindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-cyanoindole, a crucial parameter for its application in research and drug development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide consolidates the existing information, presents a qualitative and extrapolated solubility profile, and details a standard experimental protocol for its precise determination. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize indole (B1671886) derivatives in their work.

Introduction to this compound

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of the cyano group at the 4-position significantly influences its electronic properties, making it a valuable fluorophore and a synthetic intermediate in medicinal chemistry.[1][2] Understanding its solubility is paramount for a variety of applications, including its use in biological assays, formulation development, and as a fluorescent probe where solution-phase behavior is critical.

Compound Properties:

PropertyValueSource
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
CAS Number 16136-52-0
Melting Point 117-121 °C[3]
Appearance Solid

Solubility of this compound

Direct, quantitative solubility data for this compound across a broad spectrum of solvents is sparse in peer-reviewed journals and chemical databases. However, based on the known solubility of the parent compound, indole, and general principles of chemical interactions, a qualitative and partially extrapolated solubility profile can be presented.

Some sources describe this compound as being "soluble in water," though without providing specific quantitative values.[1][4] For comparison, the parent compound, indole, is slightly soluble in cold water (0.19 g/100 mL at 20°C) and more soluble in hot water.[5][6] Indole is readily soluble in many organic solvents, including ethanol, diethyl ether, and benzene.[5][7] The nitrile group in this compound is polar, which may enhance its solubility in polar solvents compared to indole.

For a related compound, 5-cyanoindole, a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL has been reported.[8] Given the structural similarity, this compound is also expected to be highly soluble in DMSO, a common solvent for screening compounds in drug discovery.[9]

Hypothetical and Comparative Solubility Data

The following table provides a hypothetical yet illustrative summary of the expected solubility of this compound in common laboratory solvents. These values are intended as a guideline for researchers and should be confirmed by experimental determination. The data for indole is included for comparative purposes.

SolventSolvent TypePredicted Solubility of this compound (mg/mL)Reported Solubility of Indole ( g/100 mL)Classification
Water (20°C)Aqueous> 1 (Slightly Soluble)0.19Slightly Soluble
EthanolPolar Protic> 10 (Soluble)Readily SolubleSoluble
MethanolPolar Protic> 10 (Soluble)Readily SolubleSoluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50 (Very Soluble)Readily SolubleVery Soluble
AcetonePolar Aprotic> 10 (Soluble)Readily SolubleSoluble
AcetonitrilePolar Aprotic> 5 (Soluble)Readily SolubleSoluble
DichloromethaneNonpolar< 1 (Sparingly Soluble)Readily SolubleSparingly Soluble
TolueneNonpolar< 0.1 (Insoluble)Readily SolubleInsoluble

Note: The predicted solubility values for this compound are estimates based on qualitative statements and comparison with related compounds. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

    • A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vials B Add known volume of solvent A->B C Incubate at constant temperature with agitation B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental physicochemical property that dictates its utility in various scientific applications. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a foundational understanding based on available information and established principles. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific research needs, thereby facilitating its effective use in drug discovery and chemical biology.

References

Unveiling the Electronic Landscape of 4-Cyanoindole: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole, a derivative of the indole (B1671886) scaffold, has garnered significant interest within the scientific community, particularly in the realms of biophysics and drug discovery. Its unique photophysical properties, characterized by high fluorescence quantum yields, make it a valuable fluorescent probe for investigating the structure and dynamics of biomolecules such as DNA and proteins.[1][2] Understanding the intricate details of its electronic structure is paramount for the rational design of novel probes and therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies elucidating the electronic characteristics of this compound, with a focus on its ground and excited states.

Theoretical and Computational Methodologies

The electronic properties of this compound have been investigated through a combination of sophisticated ab initio quantum chemical calculations and experimental spectroscopic techniques. These theoretical approaches provide a foundational understanding of the molecule's behavior at the quantum level.

Computational Approaches

A cornerstone of the theoretical investigation into this compound's electronic structure is the use of high-level quantum chemistry methods. Structure optimizations for both the ground and lowest excited singlet states are typically performed using Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set in conjunction with the approximate coupled-cluster singles and doubles model (CC2).[3] For a more nuanced understanding of the excited states, time-dependent density functional theory (TD-DFT) is employed, often with a range of functionals such as LC-BLYP, M06-2X, and B3LYP, to accurately predict the energetic ordering of the lowest ππ* states.[3]

The following diagram illustrates a typical computational workflow for determining the electronic properties of this compound.

Computational_Workflow cluster_GroundState Ground State (S0) Calculation cluster_ExcitedState Excited State (S1) Calculation cluster_Transitions Electronic Transitions cluster_Analysis Analysis & Interpretation GS_Opt Geometry Optimization (e.g., CC2/cc-pVTZ) GS_Props Ground State Properties (Dipole Moment, MOs) GS_Opt->GS_Props ES_Opt Excited State Geometry Optimization (e.g., CC2/cc-pVTZ) GS_Opt->ES_Opt Initial Geometry TDDFT TD-DFT Calculation (e.g., LC-BLYP, M06-2X, B3LYP) GS_Props->TDDFT Ground State Geometry ES_Props Excited State Properties (Dipole Moment, Lifetime) ES_Opt->ES_Props VEE Vertical Excitation Energies & Oscillator Strengths ES_Props->VEE Adiabatic Transition TDDFT->VEE State_Character State Characterization (e.g., La vs. Lb, HOMO-LUMO) VEE->State_Character Spec_Comparison Comparison with Experimental Spectra State_Character->Spec_Comparison

Computational workflow for this compound electronic structure analysis.
Experimental Protocols

The theoretical calculations are complemented and validated by experimental data. Key techniques employed in the study of this compound include:

  • Rotationally Resolved Electronic (Stark) Spectroscopy: This high-resolution spectroscopic method is used to determine the dipole moments of the molecule in both its ground and electronically excited states. For these experiments, this compound is heated and co-expanded with an inert gas like argon into a vacuum chamber to form a molecular beam. This beam is then crossed with a laser beam to induce fluorescence. By applying an external electric field (Stark effect), the spectral lines are split, and the magnitude of this splitting provides a direct measure of the molecular dipole moment.[3]

  • Time-Correlated Single Photon Counting (TCSPC): This technique is instrumental in measuring the excited-state lifetime of this compound. The molecule is excited with a short pulse of light, and the time delay between the excitation pulse and the detection of the first fluorescence photon is measured. By repeating this process and building a histogram of the arrival times, the exponential decay of the fluorescence can be determined, from which the excited-state lifetime is calculated.[3]

Electronic Structure and Properties

Theoretical and experimental studies have revealed that the lowest excited singlet state (S1) of this compound is of La symmetry.[3] This is a significant finding, as in many other indole derivatives, the Lb state is the lowest in energy. The La state in this compound is characterized by an almost pure transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental measurements for this compound.

Table 1: Calculated Vertical Excitation Energies, Oscillator Strengths, and Dipole Moments

Electronic StateVertical Excitation Energy (cm-1)Oscillator Strength (f)Dipole Moment (μ) (Debye)
La (S1)35,4830.1656.13
Lb (S2)37,2120.0101.82

Data obtained from SCS-CC2/cc-pVTZ calculations.[1]

Table 2: Experimental and Calculated Dipole Moments and Excited State Lifetimes

StatePropertyExperimental ValueCalculated Value (SCS-CC2/cc-pVTZ)
Ground State (S0)Dipole Moment (μ)4.88 D4.90 D
Excited State (S1, La)Dipole Moment (μ)6.08 D6.13 D
Excited State (S1, La)Lifetime (τ)11 ns-

Experimental values were determined by rotationally resolved electronic Stark spectroscopy and time-correlated single photon counting.[3]

Conclusion

The theoretical investigation of this compound's electronic structure, supported by experimental validation, provides a detailed picture of its photophysical properties. The identification of the La state as the lowest excited singlet state, originating from a HOMO-LUMO transition, is crucial for understanding its fluorescence characteristics. The quantitative data on dipole moments, excitation energies, and lifetimes presented in this guide offer valuable parameters for the design and development of advanced fluorescent probes and other molecular tools for biological and medicinal applications. The synergy between high-level computational chemistry and precision spectroscopy continues to be a powerful paradigm for advancing our knowledge of functionally important molecules like this compound.

References

4-Cyanoindole: A Comprehensive Technical Guide to its Application as a Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biophysical and biochemical research, the demand for precise and minimally perturbative fluorescent probes is ever-present. 4-Cyanoindole has emerged as a preeminent fluorescent scaffold, offering a unique combination of desirable photophysical properties and structural analogy to natural biomolecules. Its derivatives, notably the unnatural amino acid L-4-cyanotryptophan (4CN-Trp) and the nucleoside analogue this compound-2'-deoxyribonucleoside (4CNI-NS or 4CIN), provide researchers with powerful tools to investigate protein and nucleic acid structure, dynamics, and interactions. This guide offers an in-depth technical overview of the this compound core, its derivatives, their photophysical characteristics, detailed experimental protocols, and applications in biological research and drug discovery.

Photophysical Properties of this compound and its Derivatives

This compound and its derivatives exhibit exceptional fluorescent properties that make them superior to many traditional probes, including the native amino acid tryptophan. These properties include a significant red-shifted absorption and emission spectrum, high fluorescence quantum yields, and long fluorescence lifetimes, particularly in aqueous environments.[1][2][3] The cyano group at the 4-position of the indole (B1671886) ring is crucial for these enhanced characteristics.[4]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound and its principal derivatives. These values highlight their utility in various experimental settings.

Table 1: Photophysical Properties of this compound (4CI) and its Derivatives in Water.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
This compound (4CI)~270-325~4120.73 - 0.86[5]9.1[4]
4-Cyanotryptophan (4CN-Trp)~310~410-430>0.8>13
This compound-2'-deoxyribonucleoside (4CNI-NS/4CIN)~320[2]~412[2]0.85 ± 0.10[6]10.3 ± 1.0[6]

Table 2: Solvent Effects on the Photophysical Properties of this compound-2'-deoxyribonucleoside (4CNI-NS).

SolventEmission Max (λem, nm)Quantum Yield (Φ)
Water412[2]0.85[2]
Tetrahydrofuran (THF)380[2]0.72[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound-based fluorescent probes.

Synthesis of L-4-Cyanotryptophan (Fmoc-protected) for Peptide Synthesis

The synthesis of Fmoc-protected L-4-cyanotryptophan is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). The following protocol is adapted from established chemical synthesis routes.[1][7]

Scheme 1: Synthesis of Fmoc-L-4CN-Trp

Fmoc-L-4CN-Trp Synthesis cluster_0 Synthesis Pathway This compound This compound Intermediate_1 N-acetyl-4-cyanotryptophan (racemic mixture) This compound->Intermediate_1 a. AcCl, Et3N b. LiOH, EtOH Intermediate_2 L-4-cyanotryptophan Intermediate_1->Intermediate_2 c. Amano acylase Fmoc_L_4CN_Trp Fmoc-L-4-cyanotryptophan Intermediate_2->Fmoc_L_4CN_Trp d. Fmoc-Osu, NaHCO3

Caption: Synthetic route to Fmoc-protected L-4-cyanotryptophan.

Protocol:

  • Synthesis of N-acetyl-DL-4-cyanotryptophan:

    • Start with commercially available this compound.

    • Perform a reaction with acetyl chloride (AcCl) and triethylamine (B128534) (Et3N).

    • Follow with saponification using lithium hydroxide (B78521) (LiOH) in ethanol. This yields a racemic mixture of N-acetyl-4-cyanotryptophan.[1]

  • Enzymatic Resolution:

    • The racemic N-acyl amino acid is subjected to enzymatic hydrolysis using Amano acylase at a controlled pH of 8.0. This selectively hydrolyzes the L-enantiomer.[1]

  • Fmoc Protection:

    • The resulting L-4-cyanotryptophan is then protected with 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-Osu) in the presence of sodium bicarbonate to yield Fmoc-L-4-cyanotryptophan.[1]

    • The final product can be purified by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-4CN-Trp

The incorporation of Fmoc-L-4CN-Trp into a peptide sequence follows standard Fmoc/tBu solid-phase synthesis protocols.[8][9][10][11][12]

Workflow for SPPS

SPPS_Workflow Resin Resin Support Attach 1. Attach first Fmoc-amino acid Resin->Attach Deprotect1 2. Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple 3. Couple Fmoc-L-4CN-Trp (or other amino acid) Deprotect1->Couple Wash Wash Couple->Wash Repeat Repeat steps 2-3 Wash->Repeat Cleave 4. Cleave from resin and deprotect side chains (TFA cocktail) Wash->Cleave Final Cycle Repeat->Deprotect1 Purify 5. Purify Peptide (HPLC) Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc group using a solution of piperidine (B6355638) in DMF.

  • Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-L-4CN-Trp) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin thoroughly after each coupling and deprotection step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound-2'-deoxyribonucleoside (4CIN) Phosphoramidite (B1245037)

For incorporation into oligonucleotides, this compound is converted into its deoxyribonucleoside phosphoramidite form.[6][13][14][15]

Scheme 2: Synthesis of 4CIN Phosphoramidite

4CIN_Phosphoramidite_Synthesis cluster_1 Synthesis Pathway 4CI This compound Coupled_Nucleoside Protected 4CIN 4CI->Coupled_Nucleoside Protected_Sugar Protected Deoxyribose Protected_Sugar->Coupled_Nucleoside Coupling Deprotected_4CIN 4CIN Coupled_Nucleoside->Deprotected_4CIN Deprotection DMT_4CIN 5'-DMT-4CIN Deprotected_4CIN->DMT_4CIN 5'-DMT protection Phosphoramidite 4CIN Phosphoramidite DMT_4CIN->Phosphoramidite 3'-Phosphitylation

Caption: Synthetic route to 4CIN phosphoramidite.

Protocol:

  • Coupling: Commercially available this compound is coupled with a protected deoxyribose derivative (e.g., 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose).[6]

  • Deprotection: The protecting groups (e.g., toluoyl) on the sugar are removed using a base to yield 4CIN.[6]

  • 5'-O-DMT Protection: The 5'-hydroxyl group of 4CIN is protected with a dimethoxytrityl (DMT) group.[6]

  • 3'-O-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.[6]

  • Purification: The final phosphoramidite product is purified for use in automated DNA synthesizers.

Fluorescence Spectroscopy Measurements

Standard fluorescence spectroscopy is used to characterize the photophysical properties of this compound-containing molecules.[3]

Protocol:

  • Sample Preparation: Prepare solutions of the fluorophore in the desired solvent (e.g., water, buffer, organic solvent) in a 1.0 cm quartz cuvette. The optical density at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Use a fluorometer with temperature control. Set the excitation and emission slit widths (e.g., 2.5 nm and 5.0 nm, respectively).[16]

  • Acquisition of Spectra:

    • Excitation Spectrum: Scan a range of excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

    • Emission Spectrum: Excite the sample at the wavelength of maximum absorption and scan the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).

  • Lifetime Measurement: Fluorescence lifetimes are measured using time-correlated single photon counting (TCSPC).

Applications in Biological Research

The unique properties of this compound-based probes enable a wide range of applications in studying biological systems.

Probing DNA Structure and Dynamics

4CNI-NS is a versatile probe for DNA. It can act as a universal base analogue, pairing with all four natural DNA bases.[2] Its fluorescence is sensitive to the local environment, making it useful for studying DNA secondary structures like G-quadruplexes and i-motifs.[17]

A key application involves the use of 4CNI-NS as a fluorescent reporter in a fluorophore-quencher pair with guanine (B1146940).[2][18][19][20] Guanine can quench the fluorescence of 4CNI-NS through a photoinduced electron transfer (PET) mechanism.[2] This property can be exploited in various assays.

Signaling Pathway: Guanine Quenching of 4CNI-NS Fluorescence

Guanine_Quenching 4CNI_NS_Ground 4CNI-NS (Ground State) 4CNI_NS_Excited 4CNI-NS* (Excited State) 4CNI_NS_Ground->4CNI_NS_Excited Excitation (light) Fluorescence Fluorescence Emission (~412 nm) 4CNI_NS_Excited->Fluorescence Quenching Fluorescence Quenching (Non-radiative decay) 4CNI_NS_Excited->Quenching e- transfer Guanine Guanine Guanine->Quenching

Caption: Photoinduced electron transfer from guanine quenches 4CNI-NS fluorescence.

DNA-Protein Interaction Assays

The 4CNI-NS-guanine pair can be used to quantitatively assess the binding of single-stranded DNA (ssDNA) to proteins.[2][21][22][23][24] An ssDNA oligonucleotide is designed with a 4CNI-NS probe and nearby guanine residues. In the unbound, flexible state, the guanines quench the fluorescence. Upon protein binding, the ssDNA often adopts a more extended conformation, increasing the distance between the 4CNI-NS and the guanines, leading to an increase in fluorescence.

Experimental Workflow: DNA-Protein Binding Assay

DNA_Protein_Binding_Assay cluster_0 Unbound State cluster_1 Bound State ssDNA_unbound ssDNA with 4CNI-NS and Guanine Fluorescence_low Low Fluorescence (Quenched) ssDNA_unbound->Fluorescence_low ssDNA_bound ssDNA-Protein Complex ssDNA_unbound->ssDNA_bound Fluorescence_high High Fluorescence (Unquenched) ssDNA_bound->Fluorescence_high Protein Target Protein Protein->ssDNA_bound +

Caption: Workflow for a fluorescence-based DNA-protein binding assay.

Probing Protein Structure and Conformation

4CN-Trp can be incorporated into proteins, serving as a minimally perturbing fluorescent reporter.[25] Its fluorescence is sensitive to the local environment, providing insights into protein folding, conformational changes, and ligand binding. The selective excitation of 4CN-Trp in the presence of natural tryptophan residues is a significant advantage. Furthermore, 4CN-Trp and native tryptophan can form a photoinduced electron transfer (PET) pair, allowing for the study of protein dynamics through fluorescence quenching.[26]

Conclusion

The this compound scaffold and its derivatives, 4CN-Trp and 4CNI-NS, represent a significant advancement in fluorescent probe technology. Their superior photophysical properties, combined with their structural similarity to native biomolecules, make them invaluable tools for a wide array of applications in molecular biology, biochemistry, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and innovative application of these powerful fluorescent probes by the scientific community.

References

An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its diverse derivatives, 4-cyanoindoles have emerged as a particularly interesting class of compounds with a wide spectrum of biological activities. The introduction of a cyano group at the 4-position of the indole ring significantly influences the molecule's electronic properties, often enhancing its binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of 4-cyanoindole derivatives, covering their synthesis, biological activities, and therapeutic potential, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available indole precursors. A common strategy involves the introduction of the cyano group at a late stage of the synthesis.

General Synthetic Protocol: Synthesis of 4-Cyano-5-methoxy-1H-indole

A reliable method for the preparation of a this compound derivative starts from 5-methoxy-2-carboxyethyl indole. The key steps include a C4-selective bromination, followed by saponification and copper-catalyzed decarboxylation. The introduction of the cyano group can be achieved by performing the decarboxylation in the presence of copper cyanide (CuCN) in dimethylacetamide.[1]

Experimental Protocol:

  • C4-Selective Bromination: 5-methoxy-2-carboxyethyl indole is treated with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent to yield the 4-bromo derivative.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Copper-Catalyzed Decarboxylation and Cyanation: The 4-bromo-5-methoxy-1H-indole-2-carboxylic acid is heated in the presence of CuCN in a high-boiling solvent like dimethylacetamide to afford 4-cyano-5-methoxy-1H-indole.[1]

Synthesis of this compound Nucleosides (e.g., 4CIN)

This compound nucleosides, such as this compound-2'-deoxyribonucleoside (4CIN), are valuable fluorescent probes. Their synthesis typically involves the coupling of a protected sugar moiety with the this compound heterocycle.

Experimental Protocol: Synthesis of this compound-2'-deoxyribonucleoside (4CIN)

A detailed protocol for the synthesis of 4CIN and its phosphoramidite (B1245037) has been published, enabling its incorporation into DNA.[1] The synthesis involves several steps, including the preparation of the this compound base and its subsequent glycosylation with a protected deoxyribose sugar, followed by deprotection.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics and research tools.

Dopamine (B1211576) D4 Receptor Partial Agonists

Certain 2-aminomethyl-5-cyanoindoles have been identified as highly selective partial agonists of the dopamine D4 receptor, a promising target for treating neuropsychiatric disorders.[2]

Quantitative Data:

CompoundRXKi (nM) for D4 Receptor
3f (FAUC 299) HH0.52
3j (FAUC 316) FH1.0

Table 1: Binding affinities of 2-aminomethyl-5-cyanoindole derivatives for the dopamine D4 receptor.[2]

Signaling Pathway:

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to Dopamine Dopamine Dopamine->D4R activates Cyanoindole This compound Antagonist Cyanoindole->D4R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Dopamine D4 Receptor Signaling Pathway

Experimental Protocol: Dopamine D4 Receptor Binding Assay

A radioligand binding assay is commonly used to determine the affinity of compounds for the D4 receptor. The assay measures the ability of a test compound to displace a specific radioligand (e.g., [³H]spiperone) from the receptor.

α-Synuclein Aggregate Ligands

Cyano-substituted indole derivatives have been investigated as potential imaging agents for α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease.

Quantitative Data:

CompoundPosition of Cyano GroupR1R2XKi (nM) for α-Syn Fibrils
23 3HBenzylCH3.5 ± 0.8
33 3HBenzylN10.2 ± 1.5
40 3HPhenylCH12.5 ± 2.1
26 6HBenzylCH25.4 ± 3.2
36 6HBenzylN45.1 ± 5.6
43 6HPhenylCH38.9 ± 4.5
[¹²⁵I]51 3IBenzylCH17.4

Table 2: Inhibition constants (Ki) of cyano-substituted indole derivatives for α-synuclein fibrils.

Experimental Protocol: Thioflavin-T (ThT) Competitive Binding Assay

This assay is used to determine the binding affinity of compounds to α-synuclein fibrils. The assay measures the displacement of the fluorescent dye Thioflavin-T from the fibrils by the test compound.

Fluorescent Nucleoside Analogues

This compound-2'-deoxyribonucleoside (4CIN) is a highly fluorescent nucleoside analogue with quantum yields greater than 0.90 in water.[3] When incorporated into DNA, it serves as a sensitive probe for studying DNA structure, dynamics, and interactions with proteins.[3]

Quantitative Data:

CompoundQuantum Yield (in water)
4CIN >0.90

Table 3: Quantum yield of this compound-2'-deoxyribonucleoside (4CIN).[4][3]

Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_analysis Biophysical Analysis cluster_application Application Synth Synthesis of 4CIN Phosphoramidite Incorp Incorporation into Oligonucleotide Synth->Incorp Hybrid Hybridization to Complementary Strand Incorp->Hybrid Fluor Fluorescence Spectroscopy Hybrid->Fluor Protein_Binding Protein-DNA Interaction Studies Fluor->Protein_Binding Enzyme_Kinetics Enzyme Kinetics Analysis Fluor->Enzyme_Kinetics

Workflow for using 4CIN as a fluorescent probe.
Other Biological Activities

This compound derivatives have also been explored as:

  • p38 MAP Kinase Inhibitors: For the treatment of inflammatory diseases.

  • Prostaglandin D2 and EP4 Receptor Antagonists: For inflammatory conditions and cancer.

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: As a strategy for cancer immunotherapy.

  • Mineralocorticoid Receptor Antagonists: For cardiovascular diseases.

  • 5-HT3 Receptor Antagonists: For the management of nausea and vomiting.

  • STING Agonists/Inhibitors: For modulating innate immunity.

  • Cyclooxygenase (COX) Inhibitors: As anti-inflammatory agents.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and as chemical biology tools. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for further investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and development of novel this compound-based therapeutics and probes. Future research will likely focus on optimizing the potency and selectivity of these derivatives for their respective targets and exploring their efficacy in preclinical and clinical settings.

References

4-Cyanoindole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole has emerged as a pivotal heterocyclic scaffold in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the nitrile group at the 4-position of the indole (B1671886) ring, render it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on practical experimental protocols and quantitative data to aid researchers in its effective utilization.

Physical and Spectroscopic Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its application in synthesis.

PropertyValueReference
Molecular Formula C₉H₆N₂--INVALID-LINK--
Molecular Weight 142.16 g/mol --INVALID-LINK--
Appearance White to pale brown crystalline powder--INVALID-LINK--
Melting Point 117-121 °C--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
¹H NMR (DMSO-d₆) δ 11.75 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.55 (t, J=3.0 Hz, 1H), 7.45 (d, J=7.5 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 6.80 (t, J=2.5 Hz, 1H)Inferred from similar indole structures
¹³C NMR (DMSO-d₆) δ 137.5, 130.0, 128.5, 125.0, 122.0, 120.0, 118.0, 110.0, 102.0Inferred from similar indole structures
IR (KBr, cm⁻¹) ν 3300 (N-H), 2220 (C≡N)General nitrile and indole absorptions
Mass Spectrum (EI) m/z 142 (M⁺)--INVALID-LINK--

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly starting from 4-bromoindole (B15604) or 4-aminoindole (B1269813).

Method 1: Cyanation of 4-Bromoindole

This method involves a palladium-catalyzed cyanation of readily available 4-bromoindole.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 4-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Purge the flask with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
4-BromoindoleZn(CN)₂, Pd(PPh₃)₄, DMF901871

Table adapted from a similar procedure for the synthesis of this compound-2'-deoxyribonucleoside.

Method 2: Sandmeyer Reaction of 4-Aminoindole

The Sandmeyer reaction provides a classical approach to introduce the cyano group from an amino precursor.

Experimental Protocol:

  • Dissolve 4-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the mixture to warm to room temperature and then heating to 50-60 °C for 1 hour.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield this compound.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
4-Aminoindole1. HCl, NaNO₂; 2. CuCN, NaCN0 to 603~60-70 (estimated)

Yield is estimated based on typical Sandmeyer reaction efficiencies.

Key Reactions of this compound as a Building Block

The reactivity of this compound can be directed at three primary sites: the indole nitrogen (N1), the C3 position, and the cyano group itself.

N-Functionalization Reactions

The indole nitrogen can be readily alkylated under basic conditions.

Experimental Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify by column chromatography.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMF252>90 (estimated)
Benzyl BromideK₂CO₃Acetonitrile606>85 (estimated)

Yields are estimated based on general N-alkylation procedures for indoles.

N-Arylindoles are valuable structures in medicinal chemistry. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods can be employed.

Experimental Protocol for Ullmann N-Arylation:

  • Combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline or 1,10-phenanthroline (B135089) (0.2 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a solvent like DMSO or DMF.

  • Heat the mixture under an inert atmosphere at 100-140 °C for 24-48 hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoanisoleCuI/L-prolineK₂CO₃DMSO12024~70-80 (estimated)

Yield is estimated based on Ullmann couplings with similar indole substrates.

Experimental Protocol for Buchwald-Hartwig N-Arylation:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.03 eq), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 0.02-0.06 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a solution of this compound (1.2 eq) and the aryl halide (1.0 eq) in an anhydrous solvent like toluene (B28343) or dioxane.

  • Heat the mixture to 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃/XPhosNaOtBuToluene10012~80-90 (estimated)

Yield is estimated based on Buchwald-Hartwig aminations of haloindoles.[1]

C3-Functionalization

The C3 position of the indole is nucleophilic and susceptible to electrophilic attack.

The Mannich reaction is a classic method for introducing an aminomethyl group at the C3 position.

Experimental Protocol for Mannich Reaction:

  • To a solution of this compound (1.0 eq) in a solvent mixture like acetic acid or ethanol (B145695)/water, add formaldehyde (B43269) (as a 37% aqueous solution, 1.5 eq) and a secondary amine such as dimethylamine (B145610) (as a 40% aqueous solution, 1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Basify the reaction mixture with aqueous sodium hydroxide (B78521) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the C3-aminomethylated product, which can often be used without further purification.

AmineReagentSolventTemperature (°C)Time (h)Yield (%)
DimethylamineFormaldehydeAcetic Acid2516High (often quantitative)

This reaction is a key step in the synthesis of 4-cyanotryptophan.[2]

Reactions of the Cyano Group

The nitrile functionality can be transformed into other valuable groups.

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Protocol for Basic Hydrolysis:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and a 20-40% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain indole-4-carboxylic acid.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH (aq) | Ethanol | 100 | 8 | >90 (estimated) |

Yield is estimated based on standard nitrile hydrolysis procedures.

The nitrile can be reduced to a primary amine using strong reducing agents.

Experimental Protocol for Reduction with LiAlH₄:

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain 4-(aminomethyl)indole.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | LiAlH₄ | THF | 65 | 6 | ~70-80 (estimated) |

Yield is estimated based on standard LiAlH₄ reductions of nitriles.

Applications in Drug Discovery and Chemical Biology

This compound is a prominent scaffold in the development of bioactive molecules and chemical probes.

Dopamine (B1211576) D4 Receptor Ligands

Derivatives of this compound have been investigated as selective ligands for the dopamine D4 receptor, a target for neuropsychiatric disorders. The synthesis of these ligands often involves functionalization at the N1 and C3 positions of the indole core.

Fluorescent Probes

The this compound moiety possesses unique photophysical properties, making it an excellent fluorophore. It has been incorporated into unnatural amino acids (e.g., 4-cyanotryptophan) and nucleosides to study protein and DNA structure and dynamics.[3] These probes offer advantages such as a significant Stokes shift and sensitivity to the local environment.

Visualizations

General Organic Synthesis Workflow

The following diagram illustrates a typical workflow for a synthetic experiment utilizing this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization reagents Weigh Reagents (this compound, etc.) glassware Assemble & Dry Glassware reagents->glassware solvent Prepare Anhydrous Solvent glassware->solvent addition Add Reagents & Solvent solvent->addition conditions Set Reaction Conditions (Temp, Stirring, Atmosphere) addition->conditions monitoring Monitor Progress (TLC/LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

Caption: A typical experimental workflow in organic synthesis.

Dopamine D4 Receptor Signaling Pathway

This compound derivatives can act as modulators of the Dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gαi/o subunit.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor G_protein Gαi/o-βγ D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Function) CREB->Gene_expression Regulates Ligand This compound Derivative Ligand->D4R Binds

Caption: Inhibitory signaling pathway of the Dopamine D4 receptor.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic scaffolds in advancing chemical synthesis and drug discovery. Its accessibility through robust synthetic methods and the diverse reactivity of its core structure and nitrile group provide a rich platform for molecular innovation. This guide has summarized key synthetic transformations, provided actionable experimental protocols, and highlighted the applications of this versatile building block, aiming to empower researchers to harness its full potential in their scientific endeavors.

References

The Enigmatic Reactivity of the Cyano Group in 4-Cyanoindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyano group, a versatile functional moiety, imparts unique electronic properties and reactivity to the indole (B1671886) scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive exploration of the basic reactivity of the cyano group in 4-cyanoindole. It delves into the electronic influence of the cyano group on the indole ring, its susceptibility to nucleophilic and electrophilic attack, its participation in cycloaddition reactions, and its amenability to enzymatic transformations. This document is intended to serve as a core resource for researchers and professionals engaged in the synthesis and modification of indole-based compounds for drug discovery and development.

Introduction

This compound is a key synthetic intermediate utilized in the development of a diverse array of biologically active molecules, including fluorescent probes and potential therapeutic agents. The reactivity of the cyano group at the 4-position of the indole ring is a critical determinant of its synthetic utility. This guide will systematically dissect the chemical behavior of this functional group, providing both theoretical understanding and practical guidance.

Electronic Properties of the Cyano Group in the Indole Scaffold

The cyano group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. When attached to the 4-position of the indole ring, it significantly influences the electron density distribution of the bicyclic system. This electron-withdrawing nature enhances the acidity of the indole N-H proton and modulates the nucleophilicity of the indole ring itself.

dot graph "Electronic_Influence" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Indole [label="Indole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyano [label="Cyano Group (C≡N)\n(Electron-Withdrawing)", fillcolor="#F1F3F4", fontcolor="#202124"]; NH [label="N-H Proton", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3 Position", fillcolor="#F1F3F4", fontcolor="#202124"];

Indole -> Cyano [label=" Attached at C4", color="#4285F4"]; Cyano -> Indole [label=" Decreases electron density", color="#EA4335"]; Cyano -> NH [label=" Increases acidity", color="#EA4335"]; Cyano -> C3 [label=" Decreases nucleophilicity", color="#EA4335"]; } digraph "Electronic_Influence" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Indole [label="Indole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyano [label="Cyano Group (C≡N)\n(Electron-Withdrawing)", fillcolor="#F1F3F4", fontcolor="#202124"]; NH [label="N-H Proton", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3 Position", fillcolor="#F1F3F4", fontcolor="#202124"];

Indole -> Cyano [label=" Attached at C4", color="#4285F4"]; Cyano -> Indole [label=" Decreases electron density", color="#EA4335"]; Cyano -> NH [label=" Increases acidity", color="#EA4335"]; Cyano -> C3 [label=" Decreases nucleophilicity", color="#EA4335"]; } Caption: Influence of the Cyano Group on the Indole Ring.

Reactivity of the Cyano Group

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This polarity dictates its reactivity towards a variety of reagents.

Nucleophilic Addition Reactions

The electrophilic carbon of the cyano group is susceptible to attack by nucleophiles. These reactions are fundamental to the synthetic transformation of this compound.

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. This transformation is a valuable method for the synthesis of 4-indolecarboxylic acid.

dot graph "Hydrolysis_of_Cyano_Group" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Amide Intermediate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Indolecarboxylic Acid" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Amide Intermediate" [label="H₂O, H⁺ or OH⁻", color="#4285F4"]; "Amide Intermediate" -> "4-Indolecarboxylic Acid" [label="H₂O, H⁺ or OH⁻", color="#4285F4"]; } digraph "Hydrolysis_of_Cyano_Group" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Amide Intermediate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Indolecarboxylic Acid" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Amide Intermediate" [label="H₂O, H⁺ or OH⁻", color="#4285F4"]; "Amide Intermediate" -> "4-Indolecarboxylic Acid" [label="H₂O, H⁺ or OH⁻", color="#4285F4"]; } Caption: Hydrolysis of the Cyano Group.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., a 2:1:1 ratio).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The product, 4-indolecarboxylic acid, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a direct route to 4-aminomethylindole, a valuable building block.

dot graph "Reduction_of_Cyano_Group" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Imine Intermediate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Aminomethylindole" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Imine Intermediate" [label="1. LiAlH₄, THF", color="#4285F4"]; "Imine Intermediate" -> "4-Aminomethylindole" [label="2. H₂O workup", color="#4285F4"]; } digraph "Reduction_of_Cyano_Group" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Imine Intermediate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Aminomethylindole" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Imine Intermediate" [label="1. LiAlH₄, THF", color="#4285F4"]; "Imine Intermediate" -> "4-Aminomethylindole" [label="2. H₂O workup", color="#4285F4"]; } Caption: Reduction of the Cyano Group to a Primary Amine.

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (e.g., 2.0-3.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser-Louis Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LiAlH₄ used.

  • Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminomethylindole. Further purification can be achieved by column chromatography or recrystallization.

Grignard reagents and organolithium compounds can add to the cyano group to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. This reaction allows for the formation of a new carbon-carbon bond at the cyano carbon.

dot graph "Grignard_Reaction" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Imine Anion" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ketone" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Imine Anion" [label="1. RMgX, Ether/THF", color="#4285F4"]; "Imine Anion" -> "Ketone" [label="2. H₃O⁺ workup", color="#4285F4"]; } digraph "Grignard_Reaction" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Imine Anion" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ketone" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Imine Anion" [label="1. RMgX, Ether/THF", color="#4285F4"]; "Imine Anion" -> "Ketone" [label="2. H₃O⁺ workup", color="#4285F4"]; } Caption: Addition of a Grignard Reagent to the Cyano Group.

Experimental Protocol: Reaction of this compound with a Grignard Reagent

  • Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Addition: Cool the this compound solution to 0 °C and add the prepared Grignard reagent (e.g., 1.1-1.5 eq.) dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ketone by column chromatography.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions, although it is generally a reluctant participant unless activated.

Nitriles can react with 1,3-dipoles, such as azides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a tetrazole. These reactions often require harsh conditions (high temperature) or metal catalysis.

dot graph "Cycloaddition_3_2" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Azide" [label="R-N₃", fillcolor="#F1F3F4", fontcolor="#202124"]; "Tetrazole" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Tetrazole" [label="[3+2]", color="#4285F4"]; "Azide" -> "Tetrazole" [label="[3+2]", color="#4285F4"]; } digraph "Cycloaddition_3_2" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Azide" [label="R-N₃", fillcolor="#F1F3F4", fontcolor="#202124"]; "Tetrazole" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "Tetrazole" [label="[3+2]", color="#4285F4"]; "Azide" -> "Tetrazole" [label="[3+2]", color="#4285F4"]; } Caption: [3+2] Cycloaddition with an Azide.

The cyano group is generally a poor dienophile in Diels-Alder reactions. However, in intramolecular contexts or with highly reactive dienes, it can participate in [4+2] cycloadditions. The electron-withdrawing nature of the cyano group does activate the dienophile, but its linear geometry can lead to high activation barriers.

Enzymatic Transformations

Nitrilase enzymes are capable of hydrolyzing nitriles directly to carboxylic acids and ammonia (B1221849) under mild, aqueous conditions. This biocatalytic approach offers a green alternative to chemical hydrolysis, often with high selectivity. The use of nitrilases for the conversion of various substituted benzonitriles has been reported, suggesting that this compound could also be a substrate for certain nitrilases.

dot graph "Enzymatic_Hydrolysis" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitrilase" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Indolecarboxylic Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ammonia" [label="NH₃", fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "4-Indolecarboxylic Acid" [label=" H₂O", color="#34A853"]; "Nitrilase" -> "4-Indolecarboxylic Acid" [style=dotted, arrowhead=none, color="#34A853"]; "4-Indolecarboxylic Acid" -> "Ammonia" [style=invis]; } digraph "Enzymatic_Hydrolysis" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitrilase" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Indolecarboxylic Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ammonia" [label="NH₃", fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "4-Indolecarboxylic Acid" [label=" H₂O", color="#34A853"]; "Nitrilase" -> "4-Indolecarboxylic Acid" [style=dotted, arrowhead=none, color="#34A853"]; "4-Indolecarboxylic Acid" -> "Ammonia" [style=invis]; } Caption: Enzymatic Hydrolysis by Nitrilase.

Experimental Protocol: General Procedure for Enzymatic Hydrolysis

  • Enzyme Preparation: Obtain a commercially available nitrilase or prepare a whole-cell biocatalyst expressing a suitable nitrilase.

  • Reaction Setup: In a buffered aqueous solution at the optimal pH for the enzyme (typically pH 6-8), suspend the this compound substrate.

  • Enzymatic Reaction: Add the nitrilase preparation to the substrate suspension and incubate the mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.

  • Monitoring: Monitor the formation of 4-indolecarboxylic acid by HPLC.

  • Workup and Purification: Once the reaction has reached the desired conversion, stop the reaction by acidifying the mixture to precipitate the protein. Remove the enzyme by centrifugation or filtration. Extract the product from the aqueous phase with an organic solvent, and then purify by standard methods.

Quantitative Data Summary

PropertyValueMethod/ConditionsReference
Molecular Weight 142.16 g/mol -
Melting Point 117-121 °C-
IR C≡N Stretch ~2220-2240 cm⁻¹Varies with solvent[1][2]
¹³C NMR (C≡N) ~110-120 ppmVaries with solvent[3][4]
pKa (N-H) Not Reported--

Conclusion

The cyano group in this compound exhibits a rich and versatile reactivity profile, making it a valuable handle for synthetic transformations. Its electron-withdrawing nature influences the entire indole system, and the electrophilic carbon of the nitrile is amenable to a range of nucleophilic additions, including hydrolysis, reduction, and the addition of organometallic reagents. While its participation in cycloaddition reactions is less common, it can be achieved under specific conditions. Furthermore, the potential for enzymatic hydrolysis offers a green and selective route for its conversion to the corresponding carboxylic acid. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

Stability and Storage Conditions of 4-Cyanoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyanoindole (Indole-4-carbonitrile). The information is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to potential applications in drug development. This document outlines known stability information, handling precautions, and detailed, adaptable protocols for conducting forced degradation studies to elucidate potential degradation pathways and establish stability-indicating analytical methods.

Overview of this compound

This compound is a heterocyclic aromatic compound that serves as a valuable intermediate in organic synthesis. It is notably used in the preparation of various biologically active molecules, including tryptophan dioxygenase inhibitors and calcium receptor modulators. Given its utility, understanding its chemical stability is paramount for ensuring the reproducibility of experimental results and the quality of synthesized products. The compound is known to be sensitive to heat and light, and incompatible with strong oxidizing agents, acids, and bases.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the stability of this compound. The following conditions are recommended based on available safety data sheets and product information.

ParameterRecommendationCitation
Storage Temperature Room temperature or desiccated at -20°C. Store in a cool place.[1]
Light Protect from light.[2]
Atmosphere Store under an inert gas. Keep container tightly closed in a dry and well-ventilated place.[1]
Moisture The compound is described as hygroscopic; therefore, storage in a desiccated environment is crucial.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2][3]

Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

Forced Degradation Studies: Experimental Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways. The following protocols are based on general guidelines for stress testing of pharmaceutical substances and can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Stress Conditions

3.2.1. Acidic Hydrolysis

  • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

  • Procedure: Mix the this compound stock solution with the HCl solution.

  • Conditions: Store the solution at room temperature and at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of sodium hydroxide (B78521) (NaOH).

3.2.2. Alkaline Hydrolysis

  • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

  • Procedure: Mix the this compound stock solution with the NaOH solution.

  • Conditions: Store the solution at room temperature.

  • Time Points: Collect samples at shorter intervals due to potentially faster degradation (e.g., 0, 30 min, 1, 2, 4, and 8 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of HCl before analysis.

3.2.3. Oxidative Degradation

  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure: Mix the this compound stock solution with the H₂O₂ solution.

  • Conditions: Store the solution at room temperature, protected from light.

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

3.2.4. Thermal Degradation

  • Solid State: Place a thin layer of solid this compound in a petri dish and expose it to a dry heat of 70°C in an oven.

  • Solution State: Reflux the this compound solution (in a suitable solvent like water or acetonitrile) at 70°C.

  • Time Points: Analyze samples at 1, 2, 5, and 7 days for the solid-state study and at intervals up to 48 hours for the solution-state study.

3.2.5. Photolytic Degradation

  • Procedure: Expose the this compound solution and solid sample to a light source that provides both UV and visible light.

  • Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. A reversed-phase ultra-high-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is recommended.

ParameterRecommended Condition
Instrumentation UPLC system with a photodiode array (PDA) detector and a tandem mass spectrometer (MS/MS).
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Elution Start with a low percentage of Mobile Phase B, gradually increase to elute more hydrophobic compounds, followed by a column wash and re-equilibration.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Detection PDA detection at a suitable wavelength (e.g., 220 nm and 280 nm) and MS/MS detection in both positive and negative ion modes.
Injection Volume 1-5 µL.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Potential Degradation Pathways

While specific degradation products of this compound have not been extensively reported, potential degradation pathways can be postulated based on the known reactivity of the indole (B1671886) ring and the cyano group.

Hydrolytic Degradation:

  • Acidic Conditions: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), forming indole-4-carboxylic acid.

  • Alkaline Conditions: Saponification of the nitrile group to a carboxylate anion would occur. The indole ring itself is generally stable to hydrolysis but can be susceptible to polymerization under harsh acidic conditions.

Oxidative Degradation:

  • The electron-rich pyrrole (B145914) ring of the indole nucleus is susceptible to oxidation. This can lead to the formation of various oxidized species, including hydroxylated indoles, N-oxides, and potentially ring-opened products.

Photolytic Degradation:

  • UV radiation can induce photochemical reactions, potentially leading to dimerization, polymerization, or oxidation of the indole ring.

The following diagrams illustrate these hypothetical degradation pathways.

Hydrolytic_Degradation This compound This compound Indole-4-carboxylic acid Indole-4-carboxylic acid This compound->Indole-4-carboxylic acid H+, H2O Indole-4-carboxamide Indole-4-carboxamide This compound->Indole-4-carboxamide H2O (mild conditions) Indole-4-carboxamide->Indole-4-carboxylic acid H+, H2O

Hypothetical Hydrolytic Degradation Pathway of this compound.

Oxidative_Degradation This compound This compound Hydroxylated 4-Cyanoindoles Hydroxylated 4-Cyanoindoles This compound->Hydroxylated 4-Cyanoindoles [O] This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide [O] Ring-opened products Ring-opened products Hydroxylated 4-Cyanoindoles->Ring-opened products Further [O]

Hypothetical Oxidative Degradation Pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound Sample This compound Sample Acid Hydrolysis Acid Hydrolysis This compound Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Sample->Base Hydrolysis Oxidation Oxidation This compound Sample->Oxidation Thermal Stress Thermal Stress This compound Sample->Thermal Stress Photolysis Photolysis This compound Sample->Photolysis Stability-Indicating UPLC-MS/MS Stability-Indicating UPLC-MS/MS Acid Hydrolysis->Stability-Indicating UPLC-MS/MS Base Hydrolysis->Stability-Indicating UPLC-MS/MS Oxidation->Stability-Indicating UPLC-MS/MS Thermal Stress->Stability-Indicating UPLC-MS/MS Photolysis->Stability-Indicating UPLC-MS/MS Degradation Profile Degradation Profile Stability-Indicating UPLC-MS/MS->Degradation Profile Structure Elucidation of Degradants Structure Elucidation of Degradants Stability-Indicating UPLC-MS/MS->Structure Elucidation of Degradants Pathway Identification Pathway Identification Stability-Indicating UPLC-MS/MS->Pathway Identification

Experimental Workflow for Forced Degradation Studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions, which include protection from light, moisture, and incompatible substances. However, it is susceptible to degradation under stress conditions such as strong acidic, alkaline, and oxidative environments, as well as exposure to heat and light. The provided experimental protocols for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for researchers to thoroughly investigate the stability profile of this compound. Elucidating its degradation pathways is essential for ensuring the quality, safety, and efficacy of any downstream applications, particularly in the context of drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Cyanoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and chemical biology. The electron-withdrawing nature of the nitrile group at the 4-position significantly influences the electronic properties of the indole (B1671886) ring, modulating its reactivity and biological activity. These compounds have garnered interest as intermediates in the synthesis of pharmacologically active molecules, including selective dopamine (B1211576) D4 receptor partial agonists for the treatment of neuropsychiatric disorders. Furthermore, the unique photophysical properties of the this compound moiety have led to its use as a fluorescent probe in biological spectroscopy and microscopy to study protein and DNA structure and dynamics.[1][2][3]

This document provides detailed protocols for the synthesis of the parent this compound via the Sandmeyer reaction, starting from 4-aminoindole (B1269813), and a subsequent functionalization at the C3 position to yield a 4-cyanotryptophan (B8074655) derivative, a key building block for fluorescently labeled peptides.

Data Presentation

The following table summarizes the key transformations for the synthesis of this compound and a representative derivative, highlighting the starting materials, reagents, and expected yields.

Reaction Starting Material Key Reagents Product Typical Yield (%) Reference
Sandmeyer Reaction 4-Aminoindole1. NaNO₂, HCl 2. CuCN, KCNThis compound60-70% (Estimated) (Analogous Reactions)
C3-Functionalization (Mannich-type reaction followed by elaboration) This compound1. Dimethylamine (B145610), Paraformaldehyde 2. Ethyl 2-nitroacetate 3. Reduction3-(4-cyano-1H-indol-3-yl)alanine ethyl ester85-95% (Over steps)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 4-aminoindole to this compound. The procedure involves two main steps: the diazotization of the primary amine and the subsequent copper-catalyzed cyanation.

Materials and Equipment:

  • 4-Aminoindole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Diazotization of 4-Aminoindole

  • In a round-bottom flask, suspend 4-aminoindole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 4-aminoindole, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the copper cyanide solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of a 4-Cyanotryptophan Derivative

This protocol outlines the functionalization of this compound at the C3 position, a key step in the synthesis of 4-cyanotryptophan.[1]

Materials and Equipment:

  • This compound

  • Dimethylamine (40% aqueous solution)

  • Paraformaldehyde

  • Acetic Acid

  • Ethyl 2-nitroacetate

  • Sodium hydroxide (B78521) (NaOH)

  • Reducing agent (e.g., H₂/Pd-C or iron powder in acetic acid)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for reaction, extraction, and purification.

Procedure:

Step 1: Mannich Reaction to form 3-((Dimethylamino)methyl)-4-cyanoindole

  • To a solution of this compound (1.0 eq) in acetic acid, add dimethylamine (40% aqueous solution, 1.2 eq) and paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice water and basify with a concentrated NaOH solution to pH > 10.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude Mannich base.

Step 2: Synthesis of Ethyl 3-(4-cyano-1H-indol-3-yl)-2-nitropropanoate

  • Dissolve the crude Mannich base from Step 1 in a suitable solvent like toluene.

  • Add ethyl 2-nitroacetate (1.5 eq) and a base such as sodium ethoxide.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • After cooling, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Step 3: Reduction to the Amino Ester

  • Dissolve the nitro compound from Step 2 in ethanol (B145695) or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Alternatively, the reduction can be carried out using iron powder in acetic acid at elevated temperatures.

  • Filter off the catalyst (if using Pd/C) and concentrate the filtrate to obtain the crude amino ester derivative of 4-cyanotryptophan. Further purification can be done by chromatography.

Visualizations

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Cyanotryptophan Derivative 4-Aminoindole 4-Aminoindole Diazonium Salt Diazonium Salt 4-Aminoindole->Diazonium Salt 1. NaNO2, HCl 2. 0-5°C This compound This compound Diazonium Salt->this compound CuCN, KCN (Sandmeyer Reaction) 4-Cyanoindole_start This compound Mannich_Base 3-((Dimethylamino)methyl) -4-cyanoindole 4-Cyanoindole_start->Mannich_Base Dimethylamine, Paraformaldehyde Nitro_Ester Nitro Ester Adduct Mannich_Base->Nitro_Ester Ethyl 2-nitroacetate Amino_Ester Amino Ester Derivative Nitro_Ester->Amino_Ester Reduction

Caption: Synthetic workflow for this compound and a derivative.

G Dopamine_Receptor Dopamine D4 Receptor G_Protein G-Protein Dopamine_Receptor->G_Protein Activates Cyanoindole_Ligand This compound Derivative (Partial Agonist) Cyanoindole_Ligand->Dopamine_Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Modulation of Neuronal Activity cAMP->Cellular_Response

Caption: Potential signaling pathway of a this compound derivative.

References

Application Notes and Protocols: 4-Cyanoindole as a Fluorescent Probe in DNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole (4CIN) is a powerful fluorescent nucleoside analog that serves as a versatile probe in the study of DNA structure, dynamics, and interactions.[1][2][3][4] Possessing superior photophysical properties compared to the widely used 2-aminopurine (B61359) (2APN), 4CIN offers significant advantages for a range of applications in molecular biology, chemical biology, and drug development.[2][3][4][5] Its fluorescence is highly sensitive to the local environment within the DNA duplex, making it an exceptional tool for reporting on changes in DNA conformation, hybridization, and binding events. Notably, its fluorescence is significantly quenched by guanine (B1146940), a property that can be exploited to design sensitive assays for DNA-protein interactions and enzyme kinetics.

These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its use in key DNA studies, and quantitative data to facilitate experimental design and interpretation.

Key Features and Advantages of this compound

  • High Fluorescence Quantum Yield: 4CIN exhibits a remarkably high quantum yield, especially in aqueous solutions, which is often maintained to a significant degree even when incorporated into DNA duplexes.[1]

  • Superior Photophysical Properties: Compared to 2APN, 4CIN has a larger Stokes shift and is less susceptible to quenching within the DNA strand, resulting in brighter, more easily detectable signals.[2][3][4][5]

  • Environmental Sensitivity: The fluorescence emission of 4CIN is sensitive to its local environment, providing a readout of DNA structure and dynamics.

  • Universal Base Pairing: 4CIN can pair with all four natural DNA bases, acting as a universal base analog, which allows for its incorporation at virtually any position within a DNA sequence with minimal disruption to the duplex structure.

  • Guanine Quenching: The specific quenching of 4CIN fluorescence by guanine provides a powerful mechanism for designing assays that report on the proximity of the probe to guanine residues.

Quantitative Data Summary

The following tables summarize the key photophysical and thermodynamic properties of this compound and its deoxynucleoside form (4CIN-dG).

Table 1: Photophysical Properties of this compound (4CI) and this compound-2'-deoxyribonucleoside (4CIN)

CompoundSolvent/EnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λexQuantum Yield (Φ)Fluorescence Lifetime (τ, ns)
4CIWater~305~4128056 M⁻¹cm⁻¹ at 305 nm[1]0.73 - 0.86[1]~10[1]
4CINWater~305~4127790 ± 320 M⁻¹cm⁻¹ at 305 nm[1]>0.90[1]~10[1]
4CIN in ssDNAPBS Buffer~305~403Not ReportedNot ReportedNot Reported
4CIN in dsDNAPBS Buffer~305380–390 (base-pair dependent)[1]Not Reported0.15–0.31[1]Not Reported

Table 2: Thermal Stability of DNA Duplexes Containing this compound (4CIN) as a Universal Base

DNA Duplex Sequence (5' to 3')Complementary Base to 4CINMelting Temperature (Tm, °C)ΔTm (°C) vs. Natural Duplex
Model Sequence 1AData not available in provided search resultsData not available in provided search results
Model Sequence 1CData not available in provided search resultsData not available in provided search results
Model Sequence 1GData not available in provided search resultsData not available in provided search results
Model Sequence 1TData not available in provided search resultsData not available in provided search results

Note: Specific Tm values are highly sequence-dependent. The provided search results indicate that UV thermal melting experiments have been performed, but do not contain the specific quantitative data for this table.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Oligonucleotides

This protocol describes the incorporation of this compound into a DNA oligonucleotide at a specific position using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Materials:

  • This compound-2'-deoxyribonucleoside phosphoramidite (4CIN-CEP)

  • Standard DNA phosphoramidites (dA, dC, dG, dT) and synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA synthesizer

  • Ammonia (B1221849) or other deprotection solution

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: Dissolve the 4CIN-CEP in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the DNA synthesizer manufacturer.

  • DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, substituting a standard base phosphoramidite with the 4CIN-CEP at the desired incorporation site.

  • Standard Synthesis Cycle: The synthesis follows the standard cycle of detritylation, coupling, capping, and oxidation for each base addition. The coupling efficiency of 4CIN-CEP is typically high.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating in concentrated ammonia or other appropriate deprotection solution according to the manufacturer's protocol for the other bases used.

  • Purification: Purify the full-length, 4CIN-labeled oligonucleotide from shorter, failure sequences using reverse-phase or ion-exchange HPLC.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

G

Caption: Workflow for incorporating this compound into DNA.

Protocol 2: Fluorescence Spectroscopy of this compound-Labeled DNA

This protocol outlines the measurement of fluorescence spectra of DNA oligonucleotides containing this compound to study DNA hybridization and environmental changes.

Materials:

  • 4CIN-labeled single-stranded DNA (ssDNA)

  • Complementary unlabeled DNA or RNA strand

  • Hybridization buffer (e.g., PBS, pH 7.4)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the 4CIN-labeled ssDNA in the hybridization buffer at a known concentration (e.g., 1 µM).

  • ssDNA Spectrum:

    • Place the ssDNA solution in a quartz cuvette.

    • Set the excitation wavelength to the absorbance maximum of 4CIN (typically ~305 nm).

    • Scan the emission spectrum over a range that includes the expected emission maximum (e.g., 350 nm to 550 nm).

    • Record the fluorescence intensity and the emission maximum wavelength (λem).

  • dsDNA Spectrum:

    • To the same cuvette, add an equimolar or slight excess of the complementary DNA strand.

    • Allow the sample to anneal by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Repeat the fluorescence emission scan using the same excitation wavelength.

    • Record the fluorescence intensity and any shift in the emission maximum.

  • Data Analysis: Compare the fluorescence intensity and emission wavelength of the ssDNA and dsDNA samples. A change in fluorescence intensity and/or a blue or red shift in the emission maximum indicates a change in the local environment of the 4CIN probe upon hybridization.

G

Caption: Workflow for fluorescence analysis of 4CIN-labeled DNA.

Protocol 3: DNA Melting Temperature (Tm) Analysis Using this compound Fluorescence

This protocol describes how to determine the melting temperature (Tm) of a DNA duplex by monitoring the change in this compound fluorescence as a function of temperature.

Materials:

  • 4CIN-labeled DNA oligonucleotide

  • Complementary unlabeled DNA oligonucleotide

  • Hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Fluorometer equipped with a temperature controller

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution containing the 4CIN-labeled DNA and its complementary strand at equimolar concentrations (e.g., 0.2 µM each) in the hybridization buffer.

  • Instrument Setup:

    • Set the fluorometer to the excitation wavelength of 4CIN (~305 nm) and the emission wavelength corresponding to the maximum fluorescence in the duplex state.

    • Program the temperature controller to ramp the temperature from a low value (e.g., 20°C) to a high value (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Collection:

    • Equilibrate the sample at the starting temperature for 5 minutes.

    • Start the temperature ramp and record the fluorescence intensity at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will show a sigmoidal transition from a lower fluorescence state (duplex) to a higher fluorescence state (single-stranded).

    • The Tm is the temperature at the midpoint of this transition, which can be determined by finding the peak of the first derivative of the melting curve.

G

Caption: Workflow for determining DNA Tm using 4CIN fluorescence.

Protocol 4: Steady-State Kinetics of DNA Polymerase Incorporation of this compound Triphosphate

This protocol details a steady-state kinetic assay to determine the efficiency of incorporation of this compound-2'-deoxyribonucleoside-5'-triphosphate (4CIN-TP) by a DNA polymerase.

Materials:

  • 4CIN-TP

  • DNA polymerase

  • Primer-template DNA substrate (with the primer 5'-labeled with a fluorescent dye like FAM)

  • Reaction buffer appropriate for the DNA polymerase

  • dNTPs

  • Quenching solution (e.g., formamide (B127407) with EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imager

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures, each containing the primer-template DNA, DNA polymerase, and reaction buffer.

    • Vary the concentration of 4CIN-TP across the different reaction mixtures.

  • Initiation and Quenching:

    • Initiate the reactions by adding the DNA polymerase.

    • Incubate the reactions at the optimal temperature for the polymerase for a fixed time, ensuring that the reaction is in the initial linear range (typically <20% product formation).

    • Stop the reactions by adding the quenching solution.

  • Gel Electrophoresis:

    • Separate the reaction products (extended primer) from the unextended primer by denaturing PAGE.

  • Data Acquisition and Analysis:

    • Visualize and quantify the amount of extended and unextended primer using a gel imager.

    • Calculate the initial velocity (V₀) of the reaction at each 4CIN-TP concentration.

    • Plot V₀ versus the 4CIN-TP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

    • The catalytic efficiency (kcat/Km) can then be calculated.

G

Caption: Workflow for steady-state kinetics of 4CIN-TP incorporation.

Signaling Pathway and Experimental Logic

The utility of this compound as a fluorescent probe in DNA studies is based on the modulation of its fluorescence by the local environment. When incorporated into DNA, its fluorescence properties are influenced by factors such as base stacking, solvent accessibility, and proximity to other nucleobases, particularly guanine.

Guanine-Mediated Fluorescence Quenching

A key signaling mechanism for 4CIN is fluorescence quenching upon proximity to a guanine nucleotide. This is thought to occur via photoinduced electron transfer (PET) from the guanine base to the excited 4CIN. This property can be harnessed to design "signal-on" or "signal-off" assays. For example, in a single-stranded DNA probe with 4CIN adjacent to a guanine, the fluorescence is quenched. Upon hybridization to a target sequence that separates the 4CIN from the guanine, the fluorescence is restored.

G

Caption: Guanine quenching mechanism for 4CIN probes.

References

4-Cyanoindole as a Universal DNA Base Analogue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole (4CIN) is a fluorescent, non-natural nucleobase analogue that has emerged as a powerful tool in molecular biology, diagnostics, and drug development.[1][2] Its ability to pair with all four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) with minimal disruption to the DNA duplex structure makes it a valuable "universal" base.[3][4] This property, combined with its intrinsic fluorescence, allows for the design of novel probes and assays for studying DNA structure, dynamics, and interactions.[4][5]

These application notes provide an overview of the properties of this compound, detailed protocols for its incorporation into oligonucleotides, and its application in various molecular biology techniques.

Key Properties of this compound

This compound-2'-deoxyribonucleoside (4CIN) exhibits several key properties that make it a versatile tool for researchers:

  • Universal Paring: 4CIN can pair with all four natural DNA bases, primarily through stacking interactions, without significantly compromising the stability of the DNA duplex.[3][4]

  • Fluorescence: 4CIN is a highly efficient fluorophore with a significant quantum yield, allowing for its use in fluorescence-based assays.[1][4] Its fluorescence is sensitive to its local environment, making it an excellent probe for conformational changes in DNA.[4]

  • Minimal Perturbation: The size and shape of 4CIN are similar to those of natural purine (B94841) bases, causing minimal distortion of the DNA double helix.[4]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound-2'-deoxyribonucleoside (4CIN)
PropertyValueReference
Molar Extinction Coefficient (ε) at 305 nm7790 ± 320 M⁻¹cm⁻¹[4][6]
Excitation Maximum (λex)~305-320 nm[3][4]
Emission Maximum (λem) in water~412 nm[1][3]
Fluorescence Quantum Yield (in water)>0.90[1][4]
Table 2: Thermodynamic Parameters of DNA Duplexes Containing a Single this compound Modification
Sequence Context (X = 4CIN)Opposing Base (Y)Melting Temperature (Tm) (°C)ΔTm vs. Natural Duplex (°C)
5'-d(CGA TX A TCG)-3'AData not availableData not available
5'-d(CGA TX A TCG)-3'CData not availableData not available
5'-d(CGA TX A TCG)-3'GData not availableData not available
5'-d(CGA TX A TCG)-3'TData not availableData not available

While specific thermodynamic values are not broadly published, studies have shown that oligonucleotides containing 4CIN exhibit similar thermal stability to their natural counterparts, with only minor variations in melting temperature.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound-2'-deoxyribonucleoside (4CIN) and its Phosphoramidite (B1245037)

This protocol describes the chemical synthesis of the this compound nucleoside and its subsequent conversion to the phosphoramidite form, which is required for automated oligonucleotide synthesis.

Workflow for 4CIN Phosphoramidite Synthesis:

SynthesisWorkflow cluster_synthesis 4CIN Synthesis cluster_phosphoramidite Phosphoramidite Synthesis This compound This compound Coupling Coupling This compound->Coupling 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose Protected_4CIN Protected_4CIN Coupling->Protected_4CIN Deprotection Deprotection Protected_4CIN->Deprotection Base-mediated 4CIN_Nucleoside 4CIN_Nucleoside Deprotection->4CIN_Nucleoside DMT_Protection DMT_Protection 4CIN_Nucleoside->DMT_Protection 5'-O-DMT protection DMT_4CIN DMT_4CIN DMT_Protection->DMT_4CIN Phosphitylation Phosphitylation DMT_4CIN->Phosphitylation 3'-O-phosphoramidite coupling 4CIN_Phosphoramidite 4CIN_Phosphoramidite Phosphitylation->4CIN_Phosphoramidite

Caption: Workflow for the synthesis of this compound phosphoramidite.

Materials:

  • This compound

  • 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose

  • Appropriate solvents and reagents for coupling, deprotection, 5'-O-DMT protection, and 3'-O-phosphitylation.

Procedure:

  • Coupling: The synthesis begins by coupling commercially available this compound with 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose.

  • Deprotection: The toluoyl protecting groups are removed using a base-mediated deprotection step to yield the this compound-2'-deoxyribonucleoside (4CIN).

  • 5'-O-DMT Protection: The 5'-hydroxyl group of the 4CIN nucleoside is protected with a dimethoxytrityl (DMT) group.

  • 3'-O-Phosphitylation: The final step involves the addition of the phosphoramidite moiety to the 3'-hydroxyl group, yielding the 4CIN phosphoramidite ready for use in oligonucleotide synthesis.

For a detailed, step-by-step synthesis protocol, please refer to Passow & Harki, 2018.[1]

Protocol 2: Automated Oligonucleotide Synthesis with this compound Phosphoramidite

This protocol outlines the general steps for incorporating 4CIN into a DNA oligonucleotide using a standard automated DNA synthesizer.

Oligonucleotide Synthesis Cycle:

OligoSynthesis Start Start Deblocking Deblocking (Removal of 5'-DMT) Start->Deblocking Coupling Coupling (Addition of 4CIN phosphoramidite) Deblocking->Coupling Capping Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle End End Oxidation->End Final Cycle

Caption: The four-step cycle of automated oligonucleotide synthesis.

Procedure:

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the DNA synthesizer manufacturer. Install the vial on the synthesizer.

  • Synthesis: Program the desired oligonucleotide sequence into the synthesizer, using the appropriate designation for the this compound base. The synthesis will proceed through the standard four steps: deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection: Following the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed according to the standard protocols for the DNA synthesizer and the other phosphoramidites used.

  • Purification: The crude oligonucleotide containing this compound should be purified using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Polymerase Chain Reaction (PCR) with Primers Containing this compound

This protocol provides general guidelines for performing PCR using primers that incorporate this compound as a universal base. Optimization may be required depending on the template, target sequence, and DNA polymerase used.

Logical Flow for PCR with 4CIN Primers:

PCRFlow Reaction_Setup Set up PCR Reaction (include 4CIN primers) Initial_Denaturation Initial Denaturation (e.g., 95°C for 2-5 min) Reaction_Setup->Initial_Denaturation Cycling Cycling (30-40 cycles) Initial_Denaturation->Cycling Denaturation Denaturation (e.g., 95°C for 30s) Cycling->Denaturation Final_Extension Final Extension (e.g., 72°C for 5-10 min) Cycling->Final_Extension Annealing Annealing (e.g., 50-65°C for 30s) Denaturation->Annealing Extension Extension (e.g., 72°C for 30-60s) Annealing->Extension Extension->Denaturation Repeat Analysis Analyze Products (e.g., Gel Electrophoresis) Final_Extension->Analysis

Caption: A typical workflow for a Polymerase Chain Reaction experiment.

Reaction Components:

ComponentFinal Concentration
10x PCR Buffer1x
dNTPs200 µM each
Forward Primer (with 4CIN)0.1 - 0.5 µM
Reverse Primer0.1 - 0.5 µM
DNA Template1-100 ng
Taq DNA Polymerase1-2.5 units
Nuclease-free waterto final volume

Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 minutes1
Denaturation95°C30 seconds30-40
Annealing50-65°C*30 seconds
Extension72°C30-60 seconds/kb
Final Extension72°C5-10 minutes1
Hold4°C

* Note on Annealing Temperature: The optimal annealing temperature should be determined empirically, starting about 5°C below the calculated melting temperature (Tm) of the primers. The presence of this compound may slightly alter the Tm, so a gradient PCR is recommended for optimization. Some studies on universal bases suggest that certain DNA polymerases may exhibit lower efficiency in extending from or incorporating a universal base analogue. Therefore, it may be necessary to test different DNA polymerases and potentially increase the concentration of the triphosphate of the universal base if it were to be incorporated during the reaction.

Protocol 4: Fluorescence Spectroscopy for DNA-Protein Interaction Analysis

This protocol describes a method to study the binding of a protein to a single-stranded DNA (ssDNA) oligonucleotide containing this compound. The principle relies on the quenching of 4CIN fluorescence upon protein binding.

Experimental Workflow:

FluorescenceAssay Prepare_Samples Prepare ssDNA-4CIN and Protein Solutions Titration Titrate ssDNA-4CIN with increasing Protein concentration Prepare_Samples->Titration Measure_Fluorescence Measure Fluorescence Intensity (λex ≈ 320 nm, λem ≈ 412 nm) Titration->Measure_Fluorescence Data_Analysis Plot Fluorescence Quenching vs. Protein Concentration Measure_Fluorescence->Data_Analysis Determine_Kd Determine Dissociation Constant (Kd) Data_Analysis->Determine_Kd

Caption: Workflow for a fluorescence-based DNA-protein binding assay.

Procedure:

  • Sample Preparation: Prepare a stock solution of the ssDNA oligonucleotide containing this compound and a stock solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

  • Titration: In a fluorescence cuvette, add a fixed concentration of the ssDNA-4CIN oligonucleotide. Sequentially add increasing concentrations of the protein to the cuvette.

  • Fluorescence Measurement: After each addition of protein and a brief incubation period to allow for binding equilibrium, measure the fluorescence emission spectrum of the solution. Use an excitation wavelength of approximately 320 nm and record the emission from 350 nm to 550 nm.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum (around 412 nm) as a function of the protein concentration.

  • Binding Constant Determination: Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Protocol 5: Thermal Denaturation Analysis of DNA Duplexes Containing this compound

This protocol describes how to determine the melting temperature (Tm) of a DNA duplex containing this compound using a UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Sample Preparation: Prepare a solution of the DNA duplex containing this compound in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the duplex should be in the micromolar range.

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor the absorbance at 260 nm.

  • Melting Profile Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 0.5°C/minute or 1°C/minute) to a high temperature where the duplex is fully denatured (e.g., 95°C).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative corresponds to the Tm.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing their shape and concentration dependence, although this requires more advanced analysis.

Conclusion

This compound is a valuable addition to the molecular biologist's toolkit. Its universal pairing ability and intrinsic fluorescence provide unique opportunities for the development of novel assays and probes for a wide range of applications in research and diagnostics. The protocols provided here offer a starting point for the successful implementation of this versatile DNA base analogue in the laboratory.

References

Application Notes and Protocols for the Enzymatic Incorporation of 4-Cyanoindole Triphosphate into DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic incorporation of the fluorescent nucleoside analog, 4-Cyanoindole triphosphate (4CIN-TP), into DNA. This document outlines the unique properties of this compound (4CIN), its applications in life sciences research, and detailed protocols for its use.

Introduction to this compound (4CIN)

This compound-2'-deoxyribonucleoside (4CIN) is a fluorescent analog of deoxyadenosine (B7792050) that offers significant advantages over other fluorescent nucleoside probes, such as 2-aminopurine (B61359) (2AP). When incorporated into DNA, 4CIN serves as a powerful tool for studying DNA structure, dynamics, and interactions with other molecules.[1][2] Its superior photophysical properties, including a high quantum yield and significant Stokes shift, make it an increasingly popular choice for a variety of fluorescence-based assays.[1][2]

Key Properties and Advantages of 4CIN

The utility of 4CIN in molecular biology and drug development stems from its distinct characteristics:

  • High Fluorescence Quantum Yield: 4CIN exhibits a significantly higher quantum yield compared to 2AP, resulting in brighter fluorescence and enhanced sensitivity in assays.[1][2]

  • Environmental Sensitivity: The fluorescence of 4CIN is sensitive to its local microenvironment, making it an excellent probe for detecting changes in DNA conformation and binding events.

  • Minimal Perturbation to DNA Structure: As an isomorphic nucleoside analog, 4CIN is structurally similar to the natural nucleobases and generally does not significantly disrupt the native B-form DNA structure.

  • Versatile Applications: DNA modified with 4CIN can be used in a wide range of applications, including the study of DNA-protein interactions, DNA hybridization, and the investigation of non-canonical DNA structures.[3]

Data Presentation

Photophysical Properties of Fluorescent Nucleoside Analogs

The following table summarizes and compares the key photophysical properties of this compound (4CIN) with the commonly used fluorescent nucleoside analog, 2-aminopurine (2AP).

PropertyThis compound (4CIN)2-aminopurine (2AP)Reference(s)
Absorption Max (λmax) ~305 nm~305 nm[1]
Emission Max (λem) ~412 nm~370 nm[1]
Quantum Yield (Φ) >0.90 (in water)~0.68 (in water)[1]
Stokes Shift ~107 nm~65 nm[1]
Steady-State Kinetic Parameters for 4CIN-TP Incorporation
DNA PolymeraseSubstrateKm (µM)kcat (s⁻¹)Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹)
e.g., Klenow Fragment4CIN-TPUser-determinedUser-determinedUser-determined
dATPUser-determinedUser-determinedUser-determined
e.g., Taq Polymerase4CIN-TPUser-determinedUser-determinedUser-determined
dATPUser-determinedUser-determinedUser-determined
e.g., Pfu Polymerase4CIN-TPUser-determinedUser-determinedUser-determined
dATPUser-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 4CIN-TP into DNA using Primer Extension

This protocol describes a method for the site-specific incorporation of a single 4CIN nucleotide into a DNA strand using a DNA polymerase.

Materials:

  • DNA template (oligonucleotide)

  • Primer (oligonucleotide), fluorescently labeled (e.g., with 6-FAM)

  • This compound triphosphate (4CIN-TP)

  • Natural dNTPs (dATP, dGTP, dCTP, dTTP)

  • DNA Polymerase (e.g., Klenow Fragment, Taq Polymerase)

  • 10X Polymerase Reaction Buffer

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Urea

  • 10X TBE Buffer

  • Formamide (B127407) loading buffer

  • Gel imaging system

Procedure:

  • Primer-Template Annealing:

    • Mix the DNA template and the 5'-fluorescently labeled primer in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

      • 2 µL of 10X Polymerase Reaction Buffer

      • 2 µL of annealed primer-template DNA (e.g., 100 nM final concentration)

      • 2 µL of 4CIN-TP (concentration to be optimized, e.g., 100 µM final)

      • 2 µL of the next required natural dNTP (if applicable, e.g., 100 µM final)

      • 1 unit of DNA Polymerase

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow Fragment, 72°C for Taq Polymerase) for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of formamide loading buffer.

  • Gel Electrophoresis and Analysis:

    • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

    • Load the samples onto a denaturing polyacrylamide gel containing urea.

    • Run the gel at a constant power until the dye front reaches the desired position.

    • Visualize the DNA bands using a fluorescence gel imaging system. The successful incorporation of 4CIN will result in a band that is one nucleotide longer than the primer.

Protocol 2: Steady-State Kinetic Analysis of 4CIN-TP Incorporation

This protocol outlines the determination of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of 4CIN-TP by a DNA polymerase.[4][5][6]

Procedure:

  • Set up a series of primer extension reactions as described in Protocol 1. In these reactions, the concentration of the DNA polymerase and the primer-template complex should be kept constant and low (e.g., 1-10 nM), while the concentration of 4CIN-TP is varied over a wide range (e.g., from 0.1 to 10 times the expected Km).

  • Time Course Experiment: For each 4CIN-TP concentration, perform the reaction for several time points to ensure the reaction is in the linear range (typically less than 20% of the primer is extended).

  • Quantify Product Formation: After gel electrophoresis, quantify the intensity of the extended product band for each reaction. Convert the intensity to the concentration of the product.

  • Determine Initial Velocities: For each 4CIN-TP concentration, plot the product concentration as a function of time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding 4CIN-TP concentrations.

  • Data Fitting: Fit the data to the Michaelis-Menten equation to determine the values of Vmax and Km: V₀ = (Vmax * [S]) / (Km + [S]), where [S] is the concentration of 4CIN-TP.

  • Calculate kcat: The kcat is calculated using the equation: kcat = Vmax / [E], where [E] is the concentration of the active enzyme.

  • Calculate Incorporation Efficiency: The incorporation efficiency is determined by the ratio kcat/Km.

Visualizations

Experimental Workflow for Enzymatic Incorporation of 4CIN-TP

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_t Primer-Template Annealing reagents Reaction Mix Preparation (Polymerase, Buffers, dNTPs, 4CIN-TP) p_t->reagents incubation Incubation at Optimal Temperature reagents->incubation quenching Reaction Quenching incubation->quenching page Denaturing PAGE quenching->page imaging Fluorescence Imaging page->imaging

Caption: Workflow for the enzymatic incorporation of this compound triphosphate into a DNA primer-template.

Logical Relationship for Steady-State Kinetic Analysis

G start Vary [4CIN-TP] Constant [Enzyme], [P/T] reactions Perform Time-Course Primer Extension Reactions start->reactions quantify Quantify Product Formation (Gel Densitometry) reactions->quantify velocity Determine Initial Velocities (V₀) quantify->velocity plot Plot V₀ vs. [4CIN-TP] (Michaelis-Menten Plot) velocity->plot fit Fit Data to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results kcat Calculate kcat results->kcat efficiency Calculate Incorporation Efficiency (kcat/Km) kcat->efficiency

Caption: Logical workflow for determining the steady-state kinetic parameters of 4CIN-TP incorporation.

Applications in Research and Drug Development

The unique properties of 4CIN-labeled DNA enable a variety of applications:

  • Studying DNA-Protein Interactions: Changes in the fluorescence of 4CIN upon protein binding can be used to determine binding affinities and kinetics, and to probe conformational changes in the DNA or protein.

  • Monitoring DNA Hybridization: The environmental sensitivity of 4CIN fluorescence allows for real-time monitoring of DNA hybridization and melting processes.

  • Investigating Non-Canonical DNA Structures: 4CIN can be incorporated into G-quadruplexes and other non-B-form DNA structures to study their formation and stability.

  • High-Throughput Screening: The fluorescence properties of 4CIN are well-suited for the development of high-throughput screening assays for compounds that modulate DNA-protein interactions or DNA structure.

By providing enhanced sensitivity and site-specific information, the enzymatic incorporation of this compound triphosphate offers a powerful approach for advancing our understanding of nucleic acid biology and for the development of novel therapeutic agents.

References

Site-Specific Labeling of Proteins with the Fluorescent Non-Canonical Amino Acid 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of fluorescent probes into proteins is a powerful tool for studying protein structure, function, and dynamics. Traditional labeling methods often rely on the chemical modification of native amino acid residues, which can lead to heterogeneity and potential disruption of the protein's function. The use of non-canonical amino acids (ncAAs) with unique functionalities, incorporated through genetic code expansion, offers a precise and versatile alternative.

This document provides detailed protocols for the site-specific labeling of proteins with 4-cyanoindole, a fluorescent moiety with advantageous photophysical properties. Labeling is achieved primarily through the genetic incorporation of its precursor, the fluorescent amino acid 4-cyanotryptophan (B8074655) (4CN-Trp).[1][2] 4CN-Trp is a minimally perturbing probe due to its structural similarity to tryptophan.[1][2] It exhibits a high fluorescence quantum yield, a long fluorescence lifetime, and its emission is sensitive to the local environment, making it an excellent reporter for conformational changes and binding events.

Two primary strategies for incorporating a this compound moiety are detailed:

  • Genetic Code Expansion: Site-specific incorporation of 4-cyanotryptophan in response to an amber stop codon (TAG).

  • N-terminal Chemical Labeling: Covalent attachment of a this compound derivative to the N-terminus of a protein.

Data Presentation

Table 1: Photophysical Properties of 4-Cyanotryptophan and Common Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)
4-Cyanotryptophan ~325~420>0.8~13.7
Tryptophan~280~350<0.2Variable
Fluorescein~490~5150.75 - 0.92~4.1
7-Hydroxycoumarin~325~450HighVariable
Alexa Fluor 488~495~5190.92~4.1

Data compiled from various sources.[2][3][4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Cyanotryptophan via Genetic Code Expansion in E. coli

This protocol describes the expression of a target protein containing 4-cyanotryptophan at a specific site in E. coli.

Workflow Overview:

GCE_Workflow cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Transformation Co-transformation of Plasmids Mutagenesis->Transformation Culture Cell Culture Transformation->Culture Induction Induction with IPTG & 4CN-Trp Culture->Induction Growth Overnight Growth Induction->Growth Harvesting Cell Harvesting Growth->Harvesting Purification Protein Purification Harvesting->Purification Analysis Fluorescence Analysis Purification->Analysis

Caption: Genetic code expansion workflow for 4CN-Trp incorporation.

Materials:

  • Plasmid encoding the gene of interest.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4CN-Trp (e.g., pSUPAR or pEVOL).

  • E. coli expression strain (e.g., BL21(DE3)).

  • 4-Cyanotryptophan.

  • LB medium and agar (B569324) plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Site-directed mutagenesis kit.

Procedure:

  • Site-Directed Mutagenesis:

    • Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest using a site-directed mutagenesis kit.

    • Verify the mutation by DNA sequencing.

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid containing the mutated gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume (e.g., 1 L) of LB medium with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add 4-cyanotryptophan to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours to promote proper protein folding.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of 4-Cyanotryptophan-Labeled Protein

This is a general protocol for the purification of a His-tagged protein. The buffer conditions may need to be optimized for the specific protein of interest.

Workflow Overview:

Purification_Workflow CellPellet Cell Pellet Lysis Cell Lysis (Sonication) CellPellet->Lysis Clarification Centrifugation Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Wash Wash IMAC->Wash Elution Elution Wash->Elution Dialysis Buffer Exchange (Dialysis/Desalting) Elution->Dialysis FinalProduct Purified Labeled Protein Dialysis->FinalProduct

Caption: General workflow for purification of His-tagged proteins.

Materials:

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity resin.

  • Chromatography columns.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the protein with elution buffer.

  • Buffer Exchange:

    • Exchange the buffer of the eluted protein into a suitable storage buffer using dialysis or a desalting column.

  • Analysis:

    • Confirm the incorporation of 4-cyanotryptophan using mass spectrometry. The mass of the labeled protein will be increased by 25 Da for each incorporation site compared to the wild-type protein.

    • Assess protein purity by SDS-PAGE.

Protocol 3: Fluorescence Spectroscopy of 4-Cyanotryptophan-Labeled Protein

Procedure:

  • Sample Preparation:

    • Dilute the purified, labeled protein in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to ~325 nm.

    • Record the emission spectrum from 350 nm to 600 nm.

    • Acquire a buffer blank spectrum and subtract it from the protein spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum emission. This can be sensitive to the local environment of the 4CN-Trp residue.

    • If a standard with a known quantum yield is available (e.g., quinine (B1679958) sulfate), the quantum yield of the labeled protein can be determined.

Protocol 4: N-terminal Labeling with this compound-3-acetic acid

This method provides an alternative to genetic incorporation for labeling the N-terminus of a protein.

Workflow Overview:

NTerminal_Workflow Activate Activate this compound-3-acetic acid (e.g., as NHS ester) React React with Protein N-terminus Activate->React Purify Purify Labeled Protein (e.g., Size Exclusion) React->Purify Analyze Analysis Purify->Analyze

Caption: Workflow for N-terminal protein labeling.

Materials:

  • This compound-3-acetic acid.

  • N-hydroxysuccinimide (NHS).

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent.

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO).

  • Purified protein with an accessible N-terminus.

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

Procedure:

  • Activation of this compound-3-acetic acid:

    • Dissolve this compound-3-acetic acid and NHS in an anhydrous solvent.

    • Add DCC and stir at room temperature to form the NHS ester.

    • Monitor the reaction by TLC.

    • Purify the activated ester.

  • Labeling Reaction:

    • Dissolve the purified protein in the reaction buffer.

    • Add the activated this compound-3-acetic acid NHS ester to the protein solution. A molar excess of the labeling reagent is typically used.

    • Incubate the reaction at room temperature or 4°C for several hours to overnight.

  • Purification:

    • Remove the unreacted labeling reagent by size exclusion chromatography or dialysis.

  • Analysis:

    • Confirm labeling by mass spectrometry and UV-Vis spectroscopy.

Conclusion

The site-specific labeling of proteins with this compound, primarily through the genetic incorporation of 4-cyanotryptophan, provides a robust and minimally invasive method for introducing a highly sensitive fluorescent probe. The detailed protocols and comparative data presented in this document are intended to facilitate the adoption of this powerful technique for a wide range of applications in basic research and drug development.

References

Application Notes and Protocols for 4-Cyanoindole in Fluorescence Resonance Energy Transfer (FRET) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyanoindole and its derivatives, such as 4-cyanotryptophan (B8074655) (4CN-Trp) and this compound-2'-deoxyribonucleoside (4CNI-NS), have emerged as powerful fluorescent probes for investigating biological systems.[1][2] These molecules offer several advantages, including high fluorescence quantum yields, long fluorescence lifetimes, and spectral properties that are sensitive to the local environment.[3][4] Their absorption spectra are red-shifted compared to natural aromatic amino acids like tryptophan, allowing for selective excitation.[5][6] This makes them particularly well-suited for Fluorescence Resonance Energy Transfer (FRET) studies to probe molecular interactions, conformational changes, and binding events in proteins and nucleic acids.[4][7][8]

These application notes provide a comprehensive overview of the use of this compound-based probes in FRET studies, including their spectroscopic properties, detailed experimental protocols for labeling and FRET measurements, and data analysis guidelines.

Spectroscopic and FRET Properties of this compound Derivatives

This compound-based fluorophores exhibit excellent photophysical properties that make them versatile tools for FRET.[9] Their blue fluorescence emission and significant spectral overlap with suitable acceptors allow for the creation of effective FRET pairs.[1][4]

Quantitative Data Summary

The following tables summarize the key spectroscopic and FRET parameters for commonly used this compound derivatives.

Table 1: Spectroscopic Properties of this compound Derivatives

FluorophoreExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Conditions
This compound (4CNI) ~310-320~410-412>0.8 - >0.9~13.74,750 (at 325 nm)Water
This compound-2'-deoxyribonucleoside (4CNI-NS) ~320~4120.85 ± 0.05--Water
3800.72--Tetrahydrofuran (THF)
4-Cyanotryptophan (4CN-Trp) ~310~410>0.813.7-Water

Data compiled from multiple sources.[3][5][7][10]

Table 2: FRET Pair Parameters Involving this compound Derivatives

DonorAcceptorFörster Distance (R₀, Å)Notes
Tryptophan (Trp)4-Cyanotryptophan (4CN-Trp)24.6An amino acid-based FRET pair ideal for studying protein conformational dynamics with minimal perturbation.[7][8]
4-Cyanotryptophan (4CN-Trp)3,3'-dioctadecyloxacarbocyanine perchlorate (B79767) (DiO)~62Useful for probing peptide-membrane interactions.[4]
This compound-2'-deoxyribonucleoside (4CNI-NS)Guanine (B1146940)-Functions as a fluorophore-quencher pair based on photo-induced electron transfer (PET), ideal for DNA-protein interaction studies.[5][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based probes in FRET studies.

Protocol 1: Labeling of Peptides and Proteins with this compound at the N-terminus

This protocol describes a method to append a this compound fluorophore to the N-terminus of a peptide or protein using commercially available this compound-3-acetic acid (4CNI-3AA).[1][7]

Materials:

  • Peptide or protein with a free N-terminal amine

  • This compound-3-acetic acid (4CNI-3AA)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for verification

Procedure:

  • Dissolution: Dissolve the peptide or protein in DMF.

  • Activation of 4CNI-3AA: In a separate tube, dissolve 4CNI-3AA (1.5 equivalents), HBTU (1.5 equivalents), and DIPEA (3 equivalents) in DMF. Allow the mixture to react for 15-20 minutes at room temperature to activate the carboxylic acid group of 4CNI-3AA.

  • Coupling Reaction: Add the activated 4CNI-3AA solution to the peptide/protein solution.

  • Incubation: Let the reaction proceed for 2-4 hours at room temperature with gentle shaking.

  • Purification: Purify the this compound-labeled peptide/protein using RP-HPLC.

  • Verification: Confirm the mass of the final product using mass spectrometry.[7]

Protocol 2: FRET-based DNA-Protein Binding Assay using 4CNI-NS and Guanine

This protocol outlines a fluorescence quenching-based assay to quantify the binding of a single-stranded DNA (ssDNA) labeled with 4CNI-NS to a protein of interest. The principle relies on the quenching of 4CNI-NS fluorescence by a nearby guanine residue upon binding.[5][10][11]

Materials:

  • ssDNA oligonucleotide synthesized with a 4CNI-NS modification.

  • Protein of interest.

  • Binding buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorometer with excitation capabilities around 320 nm.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a solution of the 4CNI-NS labeled ssDNA in the binding buffer. The concentration should be in the low micromolar range (e.g., 1.0 µM).

  • Initial Fluorescence Measurement: Measure the fluorescence spectrum of the free ssDNA solution. Excite the sample at 320 nm and record the emission from approximately 350 nm to 550 nm. The peak emission should be around 412 nm.

  • Titration: Prepare a series of samples with a fixed concentration of the 4CNI-NS labeled ssDNA and increasing concentrations of the protein of interest.

  • Incubation: Allow each sample to incubate at the desired temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Measurements: Measure the fluorescence intensity at the emission maximum (e.g., 412 nm) for each sample.

  • Data Analysis:

    • Correct the fluorescence data for any dilution effects.

    • Plot the normalized fluorescence intensity as a function of the total protein concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

Visualizations

Signaling Pathways and Experimental Workflows

FRET_Mechanism cluster_donor Donor Fluorophore (e.g., Trp) cluster_acceptor Acceptor Fluorophore (e.g., 4CN-Trp) Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Excited->Donor_Ground Fluorescence Acceptor_Ground Acceptor (Ground State) Donor_Excited->Acceptor_Ground FRET (Non-radiative) Acceptor_Excited Acceptor (Excited State) Acceptor_Excited->Acceptor_Ground Fluorescence Excitation Excitation Light (λex) Excitation->Donor_Ground Absorption Donor_Emission Donor Emission (Fluorescence) Acceptor_Emission Acceptor Emission (FRET)

Caption: The mechanism of Förster Resonance Energy Transfer (FRET).

Protein_Labeling_Workflow start Start: Unlabeled Peptide/Protein dissolve_peptide Dissolve Peptide/Protein in DMF start->dissolve_peptide coupling Couple Activated Probe to Peptide/Protein dissolve_peptide->coupling activate_probe Activate 4CNI-3AA with HBTU/DIPEA in DMF activate_probe->coupling purify Purify using RP-HPLC coupling->purify verify Verify Mass by Mass Spectrometry purify->verify end_node End: Labeled Peptide/Protein verify->end_node

Caption: Workflow for N-terminal labeling of peptides and proteins with this compound.

DNA_Protein_Binding_Assay cluster_1 Bound State ssDNA High Fluorescence Complex ssDNA-Protein Complex (Fluorescence Quenched) ssDNA->Complex Binding Protein Protein of Interest Protein->Complex Binding

Caption: Principle of the 4CNI-NS/Guanine FRET-quenching assay for DNA-protein binding.

References

Application Notes: Time-Resolved Fluorescence Spectroscopy of 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanoindole (4-CNI) and its derivatives, such as 4-cyanotryptophan (B8074655) (4CN-Trp) and this compound-2′-deoxyribonucleoside (4CNI-NS), have emerged as powerful fluorescent probes for investigating biological systems.[1] These molecules exhibit unique photophysical properties, including a high fluorescence quantum yield and a long fluorescence lifetime, particularly in aqueous environments.[2][3] Unlike the natural amino acid tryptophan, which has a relatively low quantum yield and complex decay kinetics, 4-CNI provides a more robust and sensitive tool for fluorescence-based studies.[4] Its fluorescence is highly sensitive to the local environment, making it an excellent probe for reporting on protein conformation, dynamics, and interactions.[3] Time-resolved fluorescence spectroscopy of 4-CNI can provide detailed insights into the molecular environment and dynamic processes occurring on the nanosecond timescale.

Key Applications

  • Probing Local Environment in Proteins and DNA: The absorption and emission spectra of 4-CNI derivatives are sensitive to the polarity of their local environment.[5] For instance, the emission maximum of 4CNI-NS experiences a blue-shift in less polar solvents.[5] This solvatochromic property allows for the characterization of the local environment within a protein or a DNA strand.[5][6] The C≡N stretching frequency of 4CNI-NS is also sensitive to its surroundings, making it a useful infrared probe.[6]

  • Studying Protein Folding and Conformational Dynamics: The long fluorescence lifetime of 4-CNI in water makes it an ideal probe for studying protein folding and conformational changes.[7] Changes in the fluorescence lifetime can indicate alterations in the probe's environment associated with protein structural rearrangements.

  • Investigating DNA Structure and Dynamics: this compound-2′-deoxyribonucleoside (4CNI-NS), a fluorescent nucleoside analog, can be incorporated into DNA to study its structure and dynamics.[2] It is a universal fluorescent nucleoside analog that can pair with all four natural DNA bases.[2] The fluorescence of 4CNI-NS is sensitive to the surrounding nucleobases, with guanine (B1146940) being a particularly effective quencher through an electron transfer mechanism.[5] This property can be exploited to probe DNA-protein interactions and local DNA conformation.[5]

  • FRET and PET Donor: The spectral properties of 4-CNI make it a suitable donor in Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET) studies. For example, 4CN-Trp can form a PET pair with tryptophan, enabling the investigation of protein conformational dynamics.[7]

Photophysical Properties

This compound possesses several advantageous photophysical characteristics that make it a superior fluorescent probe compared to intrinsic fluorophores like tryptophan.

PropertyThis compound (in Water)Tryptophan (in Water)Reference
Fluorescence Quantum Yield (QY) > 0.8< 0.2[2][4]
Fluorescence Lifetime (τ) ~9 nsComplex, multi-exponential decay[2][8]
Maximum Absorption (λabs) ~310 nm~280 nm[7]
Maximum Emission (λem) ~410 nm~350 nm[5][7]
Stokes Shift LargeModerate[5][9]

Experimental Protocols

I. Sample Preparation
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO or ethanol) to create a stock solution of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Labeling of Biomolecules (if applicable):

    • For site-specific incorporation into proteins, Fmoc-L-4-cyanotryptophan can be used in solid-phase peptide synthesis.[7]

    • For incorporation into DNA, this compound-2′-deoxyribonucleoside (4CIN) phosphoramidite (B1245037) can be used in automated DNA synthesizers.[9]

  • Preparation of Final Sample for Measurement:

    • Dilute the stock solution or the labeled biomolecule in the desired buffer to a final concentration that yields an optical density (OD) of 0.05 - 0.2 at the excitation wavelength to avoid inner filter effects.[8]

    • For comparative studies, ensure the absorbance at the excitation wavelength is consistent across all samples.[8]

    • If necessary, filter the final sample through a 0.22 µm filter to remove any aggregates or scattering particles.

II. Time-Resolved Fluorescence Measurement using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the general steps for acquiring time-resolved fluorescence decay data using a TCSPC system.

  • Instrument Setup and Calibration:

    • Power on the TCSPC system, including the pulsed laser source (e.g., a picosecond diode laser), detector (e.g., a photomultiplier tube or a hybrid photodetector), and timing electronics.

    • Select an appropriate excitation wavelength. For this compound, an excitation wavelength of around 310-320 nm is suitable to selectively excite the probe.[5]

    • Calibrate the instrument by measuring the instrument response function (IRF). This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) or a fluorophore with a very short, known lifetime.

  • Data Acquisition:

    • Place the sample cuvette in the sample holder. A 1.0 cm path length quartz cuvette is standard, though smaller volumes can be used.[8]

    • Set the data acquisition parameters:

      • Time window: Choose a time range appropriate for the expected fluorescence lifetime of 4-CNI (~9 ns). A 50-100 ns window is a good starting point.

      • Resolution: Set the time-per-channel (e.g., 10-50 ps/channel).

      • Count rate: Adjust the excitation power or use neutral density filters to keep the photon counting rate below 2-5% of the laser repetition rate to avoid pile-up effects.

    • Collect the fluorescence decay data for the sample until a sufficient number of counts are accumulated in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

    • Measure the fluorescence decay of the buffer solution under the same conditions to account for any background fluorescence.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay of the sample with the IRF using appropriate software (e.g., provided by the TCSPC manufacturer or third-party analysis software).

    • Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) and their fractional contributions. The decay is typically modeled by the following equation: ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      I(t)=i=1nαiexp(t/τi)I(t) = \sum{i=1}^{n} \alpha_i \exp(-t/\tau_i)I(t)=∑i=1n​αi​exp(−t/τi​)
      where
      I(t)I(t)I(t)
      is the fluorescence intensity at time
      ttt
      ,
      αi\alpha_iαi​
      is the pre-exponential factor of the
      iii
      -th component, and
      τi\tau_iτi​
      is the fluorescence lifetime of the
      iii
      -th component.

    • Assess the quality of the fit by examining the residuals and the chi-squared (

      χ2\chi^2χ2
      ) value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis prep_stock Prepare 4-CNI Stock prep_label Label Biomolecule (optional) prep_stock->prep_label prep_final Prepare Final Sample (OD 0.05-0.2) prep_stock->prep_final prep_label->prep_final measure_irf Measure IRF prep_final->measure_irf measure_sample Acquire Sample Decay measure_irf->measure_sample measure_buffer Measure Buffer Background measure_sample->measure_buffer analysis_decon Deconvolution with IRF measure_buffer->analysis_decon analysis_fit Multi-exponential Fit analysis_decon->analysis_fit analysis_results Extract Lifetimes (τ) & Amplitudes (α) analysis_fit->analysis_results photophysical_processes cluster_excitation cluster_deexcitation S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 fluorescence Fluorescence (High QY) S1->fluorescence non_radiative Non-radiative Decay (Low Rate) S1->non_radiative quenching Quenching (e.g., by Guanine) S1->quenching dummy_in->S0 Absorption (hν) fluorescence->S0 Emission (hν') non_radiative->S0 quenching->S0

References

Application Notes and Protocols: 4-Cyanoindole for Studying Protein Folding and Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanoindole and its amino acid derivative, 4-cyanotryptophan (B8074655) (4CN-Trp), have emerged as powerful fluorescent probes for investigating protein folding, conformational dynamics, and ligand binding.[1][2][3] As analogs of the natural amino acid tryptophan, they can be incorporated into proteins with minimal structural perturbation.[2][3] Their unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan, high fluorescence quantum yield, and sensitivity to the local environment, make them exceptionally useful for a variety of biophysical studies.[4][5] These probes allow for selective excitation and monitoring, even in the presence of multiple native tryptophan residues.[2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound-based probes in protein folding and conformational analysis.

Key Applications

  • Monitoring Protein Folding and Unfolding: The fluorescence of this compound is highly sensitive to its local environment. Changes in the polarity and viscosity of the surrounding medium during protein folding or denaturation lead to shifts in emission wavelength and changes in fluorescence intensity, providing a real-time readout of these processes.

  • Probing Conformational Changes: Site-specific incorporation of 4-cyanotryptophan allows for the monitoring of localized conformational changes within a protein upon ligand binding, protein-protein interaction, or changes in environmental conditions.

  • Determining Ligand Binding Affinities: Changes in the fluorescence properties of 4-cyanotryptophan upon ligand binding can be used to determine binding constants (Kd).[2][3]

  • Förster Resonance Energy Transfer (FRET) Studies: 4-Cyanotryptophan can serve as a donor or acceptor in FRET pairs with other fluorophores, including native tryptophan, to measure intramolecular distances and monitor dynamic conformational changes.[4][6]

Data Presentation: Spectroscopic Properties of this compound and its Derivatives

The following tables summarize the key spectroscopic properties of this compound and 4-cyanotryptophan, providing a reference for experimental design.

Table 1: Spectroscopic Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Water~320~425>0.8>13
Dioxane-386--
DMSO---Longest
TFE---Shortest

Data compiled from multiple sources.[5][7][8]

Table 2: Comparison of 4-Cyanotryptophan with Native Tryptophan

PropertyTryptophan (Trp)4-Cyanotryptophan (4CN-Trp)
Absorption Maximum (in water) ~280 nm~320 nm
Emission Maximum (in water) ~345 nm~430 nm
Fluorescence Quantum Yield (in water) <0.2>0.8
Photostability LowHigh

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Cyanotryptophan into a Protein of Interest

This protocol outlines the general steps for incorporating the unnatural amino acid 4-cyanotryptophan at a specific site in a protein using amber stop codon suppression technology.

Logical Workflow for Site-Specific Incorporation of 4-Cyanotryptophan

workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification and Characterization start Select Target Site in Protein mutagenesis Perform Site-Directed Mutagenesis (e.g., Codon -> TAG) start->mutagenesis verify Sequence Verify Plasmid mutagenesis->verify transform Co-transform Expression Cells with: 1. Mutant Plasmid 2. Orthogonal tRNA/Synthetase Plasmid verify->transform culture Culture Cells in Media Supplemented with 4-Cyanotryptophan transform->culture induce Induce Protein Expression culture->induce harvest Harvest Cells and Lyse induce->harvest purify Purify Protein (e.g., Affinity Chromatography) harvest->purify characterize Characterize Protein (SDS-PAGE, Mass Spectrometry) purify->characterize

Caption: Workflow for incorporating 4-cyanotryptophan into a protein.

Materials:

  • Plasmid DNA encoding the protein of interest.

  • Site-directed mutagenesis kit.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4CN-Trp.

  • Competent E. coli expression strain (e.g., BL21(DE3)).

  • 4-Cyanotryptophan.

  • Standard cell culture media and antibiotics.

  • Protein purification reagents and chromatography system.

Methodology:

  • Site-Directed Mutagenesis:

    • Identify the codon of the amino acid to be replaced with 4-cyanotryptophan in the gene of your protein of interest.

    • Using a site-directed mutagenesis kit, replace the target codon with an amber stop codon (TAG).[9][10]

    • Transform the mutagenized plasmid into a suitable E. coli strain for plasmid propagation.

    • Isolate the plasmid DNA and verify the mutation by DNA sequencing.

  • Protein Expression:

    • Co-transform the sequence-verified plasmid containing the TAG codon and the plasmid encoding the orthogonal synthetase/tRNA pair into a suitable E. coli expression strain.[11]

    • Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotics.

    • Inoculate a single colony into a small volume of liquid media and grow overnight.

    • The next day, inoculate a larger volume of expression media supplemented with 4-cyanotryptophan (typically 1 mM) and the appropriate antibiotics with the overnight culture.

    • Grow the cells at the optimal temperature to the desired optical density (e.g., OD600 of 0.6-0.8).

    • Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for the desired time and temperature.

  • Protein Purification and Characterization:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Verify the incorporation of 4-cyanotryptophan by mass spectrometry. The mass of the mutant protein should correspond to the expected mass with the unnatural amino acid.

Protocol 2: Monitoring Protein Denaturation using 4-Cyanotryptophan Fluorescence

This protocol describes how to perform a chemical-induced denaturation experiment and monitor the unfolding transition using the fluorescence of a protein containing 4-cyanotryptophan.

Experimental Workflow for Protein Denaturation Study

workflow cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis protein_sol Prepare Stock Solution of 4CN-Trp Labeled Protein denaturant_sol Prepare Stock Solutions of Denaturant (e.g., Urea (B33335) or Guanidinium (B1211019) HCl) prepare_samples Prepare a Series of Samples with Varying Denaturant Concentrations denaturant_sol->prepare_samples equilibrate Equilibrate Samples prepare_samples->equilibrate measure_fluorescence Measure Fluorescence Spectra (Excitation at ~320 nm) equilibrate->measure_fluorescence plot_data Plot Fluorescence Signal vs. Denaturant Concentration measure_fluorescence->plot_data fit_curve Fit Data to a Two-State or Three-State Unfolding Model plot_data->fit_curve calculate_dg Calculate Thermodynamic Parameters (ΔG°, m-value) fit_curve->calculate_dg

Caption: Workflow for a protein denaturation study using fluorescence.

Materials:

  • Purified protein containing a single 4-cyanotryptophan residue.

  • High-purity denaturant (e.g., urea or guanidinium hydrochloride).

  • Buffer solution (e.g., phosphate (B84403) or Tris buffer at a specific pH).

  • Spectrofluorometer.

  • Quartz cuvette.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the purified protein in the desired buffer.

    • Prepare a high-concentration stock solution of the denaturant (e.g., 8 M urea or 6 M Guanidinium HCl) in the same buffer.

    • Prepare a buffer solution with no denaturant.

  • Sample Preparation for Denaturation Curve:

    • Prepare a series of samples in cuvettes with a constant final protein concentration and varying final concentrations of the denaturant. This is achieved by mixing appropriate volumes of the protein stock, denaturant stock, and buffer.

    • Ensure thorough mixing of each sample.

    • Allow the samples to equilibrate for a sufficient amount of time (e.g., several hours or overnight) at a constant temperature.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to selectively excite 4-cyanotryptophan (typically around 320 nm).

    • Record the fluorescence emission spectrum for each sample over an appropriate wavelength range (e.g., 350-550 nm).

    • For each spectrum, determine the fluorescence intensity at the emission maximum or the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence signal (e.g., intensity at the emission maximum or wavelength of maximum emission) as a function of the denaturant concentration.

    • The resulting curve, often sigmoidal, represents the unfolding transition.

    • Fit the denaturation curve to a two-state (or three-state, if an intermediate is populated) unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).[12][13]

Protocol 3: Stopped-Flow Fluorescence Spectroscopy for Protein Folding Kinetics

This protocol describes the use of a stopped-flow instrument to monitor the rapid kinetics of protein folding or unfolding by observing the change in 4-cyanotryptophan fluorescence.

Workflow for Stopped-Flow Kinetics Experiment

workflow cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis load_syringes Load Syringes: Syringe 1: Unfolded Protein in Denaturant Syringe 2: Refolding Buffer set_params Set Spectrometer Parameters: Excitation Wavelength (~320 nm) Emission Cutoff Filter rapid_mix Rapidly Mix Solutions to Initiate Folding set_params->rapid_mix record_signal Record Fluorescence Intensity vs. Time rapid_mix->record_signal repeat_measurements Repeat for Signal Averaging record_signal->repeat_measurements plot_kinetics Plot Fluorescence vs. Time repeat_measurements->plot_kinetics fit_data Fit Kinetic Traces to Exponential Functions plot_kinetics->fit_data determine_rates Determine Folding/Unfolding Rate Constants fit_data->determine_rates

Caption: Workflow for a stopped-flow protein folding kinetics experiment.

Materials:

  • Purified protein containing a single 4-cyanotryptophan residue.

  • Denaturant and buffer solutions as in Protocol 2.

  • Stopped-flow spectrofluorometer.

Methodology:

  • Instrument and Sample Preparation:

    • Prepare a solution of the unfolded protein in a high concentration of denaturant.

    • Prepare a refolding buffer with a low (or zero) concentration of denaturant.

    • Degas both solutions to prevent air bubbles.

    • Load the unfolded protein solution into one syringe of the stopped-flow instrument and the refolding buffer into the other.

    • Set the excitation wavelength to ~320 nm and use a cutoff filter to collect the total emission from 4-cyanotryptophan.

  • Data Acquisition:

    • Initiate the experiment. The instrument will rapidly mix the contents of the two syringes, diluting the denaturant and initiating the folding process.[14][15][16]

    • The fluorescence intensity is recorded as a function of time, typically on a millisecond to second timescale.[17][18]

    • Perform multiple "shots" and average the kinetic traces to improve the signal-to-noise ratio.

  • Data Analysis:

    • Plot the averaged fluorescence intensity versus time.

    • Fit the kinetic trace to one or more exponential decay or rise functions to extract the observed rate constants (k_obs) for the different phases of folding.

    • By performing these experiments at various final denaturant concentrations, a "chevron plot" (log(k_obs) vs. denaturant concentration) can be constructed to dissect the folding and unfolding rate constants and gain insights into the folding mechanism.[15][17]

Conclusion

This compound and its derivatives are versatile and powerful tools for the study of protein folding and conformational changes. Their favorable spectroscopic properties and ability to be site-specifically incorporated into proteins provide researchers with a minimally perturbing probe to investigate complex biological processes with high sensitivity and temporal resolution. The protocols outlined above provide a starting point for the application of these valuable fluorescent reporters in a variety of experimental contexts.

References

Application Notes and Protocols: 4-Cyanoindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanoindole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features make it an invaluable building block for the synthesis of a diverse range of biologically active molecules. The presence of the cyano group, a potent electron-withdrawing group and a useful synthetic handle, combined with the privileged indole (B1671886) core, allows for the development of novel therapeutic agents and advanced biological probes. These applications span from fluorescent labeling for bio-imaging to the core structure of potent enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound and its derivatives.

Application Note 1: this compound as a Precursor for Advanced Fluorescent Probes

The this compound moiety serves as an exceptional fluorophore, exhibiting favorable photophysical properties such as high fluorescence quantum yields.[1] This has led to its incorporation into mimics of natural biomolecules, including amino acids and nucleosides, to create highly sensitive probes for studying biological systems.

Key Derivatives and Their Uses:

  • 4-Cyanotryptophan (4CN-Trp): An unnatural amino acid that is slightly larger than tryptophan. Its unique photophysical properties make it a versatile tool for biological spectroscopy and imaging.[2] The fluorescence of 4CN-Trp can be quenched by tryptophan through photo-induced electron transfer (PET), making the pair useful for investigating protein conformational dynamics.

  • This compound-2ʹ-deoxyribonucleoside (4CIN): A universal fluorescent nucleoside analogue that pairs with all four native nucleobases when incorporated into DNA.[1] It possesses a remarkably high quantum yield in aqueous solutions (>0.90) and maintains significant fluorescence within the DNA duplex, surpassing the performance of the commonly used 2-aminopurine.[1][3] This makes it a superior probe for studying DNA structure, dynamics, and DNA-protein interactions.[1]

Data Presentation: Photophysical Properties of this compound Derivatives

CompoundSolvent/ConditionExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Citation
This compound (4CI) Deionized Water270-0.86[1]
Deionized Water325-0.78[1]
This compound-2ʹ-deoxyribonucleoside (4CIN) Deionized Water305-0.92[1]
Deionized Water325-0.92[1]
Duplex DNA--0.15 - 0.31[1][3]
4-Cyanotryptophan (4CN-Trp) Water~310~410~0.8

Experimental Protocol: Synthesis of L-4-Cyanotryptophan (4CN-Trp)

This protocol outlines the enzymatic synthesis of the L-stereoisomer of 4-cyanotryptophan, adapted from established methods. The workflow begins with commercially available this compound and proceeds through several synthetic steps to yield an acetylated racemic mixture, which is then resolved enzymatically.

Workflow Diagram: Synthesis of L-4-Cyanotryptophan

G cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution cluster_protection Fmoc Protection (for Peptide Synthesis) A This compound (1) B Amino Ester Derivative (2) A->B Mannich reaction, then reaction with nitro ester & reduction C N-acetyl Amino Acid (3) B->C AcCl, Et3N D 2-Acetamido-3-(4-cyano-1H-indol-3-yl)propanoic acid (4) C->D LiOH, EtOH E Amano Acylase CoCl2, pH 8.0, 37°C D->E F L-4-Cyanotryptophan (5) E->F G Fmoc-Osu, NaHCO3 F->G H Fmoc-L-4CN-Trp (6) G->H

Caption: Workflow for the synthesis of L-4-Cyanotryptophan and its Fmoc-protected form.

Methodology:

  • Synthesis of Intermediate (4): The starting material, this compound, is converted to the racemic N-acetyl amino acid (compound 4) through a multi-step chemical synthesis as previously described in the literature. This involves a Mannich reaction, followed by reaction with a nitro ester and subsequent reduction and protection steps.

  • Enzymatic Resolution:

    • Dissolve 2.0 mmol of 2-acetamido-3-(4-cyano-1H-indol-3-yl)propanoic acid (4) in 25 mL of a PBS buffer solution (pH 8.0) containing 0.125 mM CoCl₂·H₂O to create a 0.1 M solution.

    • Add 0.5 g of Amano acylase (>30,000 U/g) to the solution with stirring.

    • Incubate the mixture on a shaker at 37°C for 48 hours.

    • Quench the reaction by adjusting the pH to 5 with a 1 M HCl solution.

  • Purification: The resulting L-4-cyanotryptophan (5) can be purified from the reaction mixture using standard chromatographic techniques.

  • Fmoc Protection (Optional): For solid-phase peptide synthesis, the purified L-amino acid can be Fmoc-protected using Fmoc-Osu and sodium bicarbonate to yield Fmoc-L-4CN-Trp (6).

Application Note 2: this compound as a Scaffold for Kinase Inhibitors

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Methyl 3-cyano-1H-indole-4-carboxylate, a derivative of this compound, serves as a versatile building block for synthesizing potent angiokinase inhibitors that target key regulators of angiogenesis such as VEGFR, PDGFR, and FGFR. The strategic placement of the cyano and ester groups allows for diverse chemical modifications to optimize potency and selectivity.

Mechanism of Action:

Many kinase inhibitors function by competing with ATP for its binding site in the kinase domain. Indolinone-based structures, which can be derived from indole-4-carboxylates, are particularly effective. The oxindole (B195798) moiety can form critical hydrogen bonds within the ATP-binding pocket, while modifications on the indole ring system can confer selectivity and improve affinity.[4]

Signaling Pathway: Angiokinase Inhibition

G RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway Phosphorylates & Activates Inhibitor This compound-derived Kinase Inhibitor Inhibitor->RTK Binds to ATP Pocket ATP ATP ATP->RTK Binds & Activates Response Cellular Responses: • Proliferation • Survival • Angiogenesis Pathway->Response Leads to

Caption: Proposed mechanism of action for kinase inhibitors derived from this compound.

Experimental Protocol: Synthesis of a Pyrimido[4,5-b]indole Derivative

This protocol provides a general strategy for constructing fused pyrimidine (B1678525) heterocycles, which are common cores in kinase inhibitors, using a 3-cyanoindole (B1215734) derivative as a starting material.

Methodology:

  • Starting Materials: A 3-cyanoindole derivative (e.g., methyl 3-cyano-1H-indole-4-carboxylate), guanidine (B92328) hydrochloride, and a strong base such as sodium ethoxide are required.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-cyanoindole derivative in a suitable anhydrous solvent (e.g., ethanol).

    • Add sodium ethoxide to the solution and stir until it dissolves.

    • Add guanidine hydrochloride to the reaction mixture.

  • Condensation Reaction:

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • The reaction involves the condensation of the binucleophilic guanidine with the cyano and an adjacent electrophilic center on the indole, leading to the formation of the fused aminopyrimidine ring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with an appropriate acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the desired pyrimido[4,5-b]indole derivative.

Application Note 3: this compound in the Synthesis of GPCR Ligands

The this compound core has been successfully employed in the development of ligands for G-protein coupled receptors (GPCRs), including dopamine (B1211576) and melatonin (B1676174) receptors.

Dopamine D₄ Receptor Partial Agonists:

Derivatives of 5- and 6-cyanoindole (B17180) have been synthesized and shown to be highly selective and potent partial agonists for the dopamine D₄ receptor, a promising target for treating neuropsychiatric disorders.[5] The solid-phase synthesis approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[5]

Data Presentation: Binding Affinities of Cyanoindole Derivatives for Dopamine Receptors

CompoundStructureD₄ Ki (nM)D₄ Selectivity vs D₂, D₃Efficacy (% of Quinpirole)Citation
FAUC 299 (3f) 2-aminomethyl-5-cyanoindole derivative0.52>190035%[5]
FAUC 316 (3j) 2-aminomethyl-5-cyanoindole derivative (fluoro)1.0>860030%[5]

Melatonin Receptor Ligands:

4-Cyano and 4-formyl melatonin derivatives have been synthesized to serve as fluorescent ligands for melatonin receptors.[6] These compounds, which differ only slightly from the endogenous ligand melatonin, have red-shifted absorption/emission spectra and exhibit modest affinity for melatonin receptor subtypes, making them useful tools for studying ligand-receptor interactions.[6]

Experimental Protocol: Solid-Phase Synthesis of 2-Piperazinylmethyl-5-cyanoindoles

This protocol describes a traceless solid-phase synthesis method for preparing dopamine D₄ receptor ligands.[5]

Workflow Diagram: Solid-Phase Ligand Synthesis

G Resin Solid Support (Resin) Linker DEM-protected 5-Cyanoindole (B20398) (Linker Attachment) Resin->Linker Incorp Incorporate Phenylpiperazine Derivatives Linker->Incorp Cleavage Traceless Cleavage (Acid) Incorp->Cleavage Product Final Product: 2-Piperazinylmethyl -5-cyanoindole Cleavage->Product

Caption: General workflow for the solid-phase synthesis of cyanoindole-based GPCR ligands.

Methodology:

  • Resin Loading: A suitable solid support (e.g., polystyrene resin) is functionalized with a traceless linker. Diethoxymethyl (DEM)-protected 5-cyanoindole is then attached to the resin.[5]

  • Piperazine (B1678402) Incorporation: The resin-bound indole is treated with a solution of the desired phenylpiperazine derivative. The reaction couples the piperazine moiety to the indole core, typically at the 2- or 3-position via a Mannich-type reaction.[5]

  • Cleavage: After the coupling reaction is complete, the resin is washed thoroughly to remove excess reagents. The desired product is cleaved from the solid support using acidic conditions (e.g., trifluoroacetic acid). This step also removes the DEM protecting group, yielding the final 2- or 3-piperazinylmethyl-substituted cyanoindole.[5]

  • Purification: The cleaved product is purified using techniques such as high-performance liquid chromatography (HPLC) to yield the final, highly pure compound for biological evaluation.

References

Application Notes: 4-Cyanoindole as a Versatile Probe for DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanoindole (4-CNI) and its nucleoside analogue, this compound-2'-deoxyribonucleoside (4CIN), are powerful fluorescent probes for investigating the intricate interactions between DNA and proteins.[1][2] Possessing superior spectroscopic properties, such as a significant Stokes shift and a high quantum yield, this compound offers distinct advantages over traditional fluorescent probes like 2-aminopurine.[1][2] Notably, when incorporated into DNA, 4CIN exhibits substantially less in-strand fluorescence quenching, making it an ideal tool for a wide range of research applications, including the study of enzymatic processes, DNA hybridization, and DNA damage.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in DNA-protein interaction studies, targeting researchers, scientists, and professionals in drug development.

Key Features and Advantages:
  • High Fluorescence Quantum Yield: this compound exhibits a high fluorescence quantum yield, particularly in aqueous environments, which is crucial for biological applications.[3][4][5] The quantum yield of this compound-2'-deoxyribonucleoside (4CNI-NS) in water is approximately 0.85.[6]

  • Environmentally Sensitive Fluorescence: The fluorescence of this compound is sensitive to its local environment, providing a means to probe conformational changes in DNA and proteins upon binding.

  • Specific Quenching by Guanine (B1146940): Among the four natural nucleobases, only guanine significantly quenches the fluorescence of 4CNI-NS.[6] This specific quenching mechanism can be harnessed to design assays that report on the proximity of the probe to guanine residues, a common feature in protein binding sites.

  • Minimal Perturbation: As an isomorphic nucleoside analogue, 4CIN is structurally similar to natural nucleosides, minimizing perturbations to the native structure of DNA.

  • Versatility: this compound can be used as both a fluorescence and an infrared probe, offering multiple avenues for investigating molecular interactions.[6]

Quantitative Data

The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data extracted from the literature.

Table 1: Photophysical Properties of this compound-2'-deoxyribonucleoside (4CIN)

PropertyValueConditionsReference
Quantum Yield (Φ) >0.90In water
0.15 - 0.31In duplex DNA
Excitation Wavelength (λex) ~320 nmIn water[6]
Emission Wavelength (λem) ~412 nmIn water[6]

Table 2: Fluorescence Lifetime of this compound in Various Solvents

SolventFluorescence Lifetime (ns)Reference
H₂O 9.1[3]
Ethyl Acetate (EA) Not specified[7]
D₂O Not specified[7]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound derivatives and their application in studying DNA-protein interactions.

Protocol 1: Synthesis of this compound-2'-deoxyribonucleoside (4CIN) and its Phosphoramidite

This protocol outlines the chemical synthesis of 4CIN and its phosphoramidite, which is required for incorporation into oligonucleotides via solid-phase synthesis. A detailed, step-by-step synthesis protocol is described in the literature.[1][2] The general workflow involves the glycosylation of this compound with a protected deoxyribose sugar, followed by deprotection and phosphitylation to yield the phosphoramidite.

Protocol 2: Enzymatic Incorporation of this compound-2'-deoxyribonucleoside-5'-triphosphate (4CIN-TP) into DNA

This protocol describes the enzymatic incorporation of the this compound nucleoside into a DNA strand using a DNA polymerase.[1][2]

Materials:

  • 4CIN-TP (synthesized as per established protocols)[1][2]

  • DNA polymerase (e.g., Klenow fragment)

  • Primer and template DNA strands

  • Reaction buffer (specific to the polymerase used)

  • dNTPs (dATP, dCTP, dGTP, dTTP)

Procedure:

  • Design a primer and template DNA sequence where the desired incorporation site for 4CIN is opposite an abasic site or a universal base on the template.

  • Set up the reaction mixture containing the primer-template duplex, DNA polymerase, reaction buffer, and a mixture of dNTPs and 4CIN-TP.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment).

  • The reaction time will depend on the desired length of the product and the processivity of the polymerase.

  • Purify the resulting 4CIN-labeled DNA using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: Fluorescence-Based DNA-Protein Binding Assay

This protocol utilizes the fluorescence quenching of 4CIN by guanine to quantify the binding affinity of a protein to a single-stranded DNA (ssDNA) molecule.[6]

Materials:

  • ssDNA oligonucleotide containing a 4CIN probe and a nearby guanine residue. The sequence should be designed such that protein binding induces a conformational change that alters the distance between 4CIN and guanine.

  • The protein of interest.

  • Binding buffer (e.g., phosphate-buffered saline with appropriate salt concentrations).

  • Fluorometer.

Procedure:

  • Prepare a series of solutions with a fixed concentration of the 4CIN-labeled ssDNA and varying concentrations of the protein.

  • Incubate the solutions at room temperature or the desired binding temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence intensity of each sample using a fluorometer, with the excitation wavelength set to ~320 nm and emission monitored at ~412 nm.

  • The fluorescence intensity will change as the protein binds to the DNA, altering the quenching of 4CIN by the guanine residue.

  • Plot the change in fluorescence intensity as a function of the protein concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd), which quantifies the binding affinity.

Visualizations

Diagram 1: Synthesis of this compound Nucleosides

cluster_synthesis Synthesis of this compound Nucleosides This compound This compound Glycosylation1 Glycosylation This compound->Glycosylation1 Glycosylation2 Glycosylation This compound->Glycosylation2 Protected Deoxyribose Protected Deoxyribose Protected Deoxyribose->Glycosylation1 Protected Ribose Protected Ribose Protected Ribose->Glycosylation2 4CIN This compound-2'-deoxyribonucleoside (4CIN) Glycosylation1->4CIN 4CINr This compound-ribonucleoside (4CINr) Glycosylation2->4CINr Phosphitylation Phosphitylation 4CIN->Phosphitylation Phosphorylation Phosphorylation 4CIN->Phosphorylation 4CIN_Phosphoramidite 4CIN Phosphoramidite Phosphitylation->4CIN_Phosphoramidite 4CIN-TP 4CIN-TP Phosphorylation->4CIN-TP cluster_workflow DNA-Protein Interaction Assay Workflow Start Start Oligo_Synthesis Synthesize 4CIN-labeled Oligonucleotide Start->Oligo_Synthesis Protein_Purification Purify Protein of Interest Start->Protein_Purification Binding_Reaction Set up Binding Reaction (Varying Protein Concentration) Oligo_Synthesis->Binding_Reaction Protein_Purification->Binding_Reaction Incubation Incubate to Reach Equilibrium Binding_Reaction->Incubation Fluorescence_Measurement Measure Fluorescence (λex=320nm, λem=412nm) Incubation->Fluorescence_Measurement Data_Analysis Plot ΔF vs. [Protein] and Fit to Binding Model Fluorescence_Measurement->Data_Analysis Determine_Kd Determine Dissociation Constant (Kd) Data_Analysis->Determine_Kd End End Determine_Kd->End cluster_quenching Fluorescence Quenching by Guanine cluster_unbound Unbound State cluster_bound Bound State (Proximity) 4CIN_unbound 4CIN High_Fluorescence High Fluorescence 4CIN_unbound->High_Fluorescence Excitation (320nm) Emission (412nm) Protein_Binding Protein Binding Induces Proximity Guanine_unbound Guanine 4CIN_bound 4CIN Guanine_bound Guanine 4CIN_bound->Guanine_bound Photoinduced Electron Transfer (PET) Low_Fluorescence Low Fluorescence (Quenched) 4CIN_bound->Low_Fluorescence Excitation (320nm)

References

Application Notes and Protocols for the Synthesis of Fmoc-Protected 4-Cyanotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Fmoc-L-4-cyanotryptophan, a fluorescent non-canonical amino acid of significant interest in chemical biology and drug development. An overview of an alternative enzymatic approach is also presented.

Introduction

4-Cyanotryptophan (B8074655) is a fluorescent analog of tryptophan with advantageous photophysical properties, including a significant Stokes shift and environmental sensitivity, making it a valuable probe for studying protein structure, dynamics, and interactions. The incorporation of 4-cyanotryptophan into peptides and proteins requires an efficient and scalable synthesis of its protected form, most commonly the fluorenylmethyloxycarbonyl (Fmoc) protected amino acid, suitable for solid-phase peptide synthesis (SPPS). This protocol details a robust and scalable chemical synthesis of Fmoc-L-4-cyanotryptophan.

Chemical Synthesis of Fmoc-L-4-Cyanotryptophan

The following multi-step protocol is adapted from a scalable synthesis method.[1] The overall strategy involves the preparation of a key electrophile from 4-cyanoindole, followed by an asymmetric phase-transfer alkylation to install the amino acid backbone, and concluding with deprotection and Fmoc protection steps.

Experimental Workflow

Synthesis_Workflow cluster_electrophile Electrophile Synthesis cluster_alkylation Asymmetric Alkylation cluster_final_steps Final Product Formation 4_Cyanoindole 4_Cyanoindole Indole_3_carboxaldehyde Indole_3_carboxaldehyde 4_Cyanoindole->Indole_3_carboxaldehyde Vilsmeier-Haack N_Boc_Indole_3_carboxaldehyde N_Boc_Indole_3_carboxaldehyde Indole_3_carboxaldehyde->N_Boc_Indole_3_carboxaldehyde Boc₂O, DMAP N_Boc_Indole_3_methanol N_Boc_Indole_3_methanol N_Boc_Indole_3_carboxaldehyde->N_Boc_Indole_3_methanol NaBH₄ Bromide_Electrophile Bromide_Electrophile N_Boc_Indole_3_methanol->Bromide_Electrophile PBr₃ Alkylated_Imine Alkylated_Imine Bromide_Electrophile->Alkylated_Imine Glycine_Imine Glycine_Imine Glycine_Imine->Alkylated_Imine Phase-Transfer Catalyst Amino_Ester Amino_Ester Alkylated_Imine->Amino_Ester Hydrolysis (HCl) Fmoc_Amino_Ester Fmoc_Amino_Ester Amino_Ester->Fmoc_Amino_Ester Fmoc-OSu Fmoc_4_CN_Trp Fmoc_4_CN_Trp Fmoc_Amino_Ester->Fmoc_4_CN_Trp Deprotection (TFA)

Caption: Chemical synthesis workflow for Fmoc-L-4-cyanotryptophan.

Detailed Experimental Protocols

Step 1: Synthesis of 3-formyl-1H-indole-4-carbonitrile

  • To a solution of this compound in anhydrous DMF at 0 °C, add phosphorus oxychloride dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the product.

Step 2: Synthesis of tert-butyl 4-cyano-3-formyl-1H-indole-1-carboxylate

  • To a solution of 3-formyl-1H-indole-4-carbonitrile in dichloromethane, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Step 3: Synthesis of tert-butyl 4-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate

  • To a solution of tert-butyl 4-cyano-3-formyl-1H-indole-1-carboxylate in methanol (B129727) at 0 °C, add sodium borohydride (B1222165) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Synthesis of tert-butyl 3-(bromomethyl)-4-cyano-1H-indole-1-carboxylate

  • To a solution of tert-butyl 4-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate in anhydrous diethyl ether at 0 °C, add phosphorus tribromide dropwise.

  • Stir the reaction at 0 °C for 30 minutes.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromide electrophile.

Step 5: Asymmetric Phase-Transfer Alkylation

  • To a biphasic mixture of toluene (B28343) and aqueous cesium hydroxide, add the glycine-derived imine, tert-butyl 2-(diphenylmethyleneamino)acetate, and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium).

  • Cool the mixture to 0 °C and add a solution of tert-butyl 3-(bromomethyl)-4-cyano-1H-indole-1-carboxylate in toluene dropwise.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Dilute with water and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate. Purify the residue by flash chromatography.

Step 6: Hydrolysis of the Imine and Fmoc Protection

  • Dissolve the alkylated imine in a mixture of tetrahydrofuran (B95107) and 1N hydrochloric acid.

  • Stir at room temperature for 4 hours.

  • Remove the organic solvent under reduced pressure and lyophilize the aqueous layer to obtain the crude amino ester hydrochloride.

  • Dissolve the crude amino ester in a mixture of acetone (B3395972) and water, and cool to 0 °C.

  • Add sodium bicarbonate, followed by a solution of Fmoc-OSu in acetone.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate. Purify by flash chromatography.

Step 7: Final Deprotection

  • Dissolve the Fmoc-protected amino ester in a solution of trifluoroacetic acid in dichloromethane.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Purify the final product by flash chromatography or recrystallization to yield Fmoc-L-4-cyanotryptophan.

Quantitative Data Summary
StepProductYield (%)
1. Vilsmeier-Haack Formylation3-formyl-1H-indole-4-carbonitrile91
2-4. Boc Protection, Reduction, and Brominationtert-butyl 3-(bromomethyl)-4-cyano-1H-indole-1-carboxylate70 (over 3 steps)
5. Asymmetric Phase-Transfer AlkylationAlkylated Imine77
6. Imine Hydrolysis and Fmoc ProtectionFmoc-protected Amino Ester98 (over 2 steps)
7. Final DeprotectionFmoc-L-4-cyanotryptophan85

Alternative Method: Enzymatic Synthesis

An alternative, environmentally benign approach for the synthesis of L-4-cyanotryptophan utilizes an engineered tryptophan synthase β-subunit (TrpB). This method offers a one-step synthesis from readily available starting materials.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis 4_Cyanoindole 4_Cyanoindole L_4_CN_Trp L_4_CN_Trp 4_Cyanoindole->L_4_CN_Trp Engineered TrpB Serine Serine Serine->L_4_CN_Trp Fmoc_L_4_CN_Trp Fmoc_L_4_CN_Trp L_4_CN_Trp->Fmoc_L_4_CN_Trp Fmoc-OSu

Caption: Enzymatic synthesis of L-4-cyanotryptophan and subsequent Fmoc protection.

Protocol Overview

The enzymatic synthesis involves the reaction of this compound and serine in an aqueous buffer in the presence of an engineered TrpB variant from Thermotoga maritima. The reaction can be performed at temperatures ranging from 37°C to 75°C, depending on the specific enzyme variant used. The product, L-4-cyanotryptophan, often precipitates from the reaction mixture and can be isolated by filtration. Subsequent Fmoc protection can be carried out using standard procedures as described in Step 6 of the chemical synthesis protocol. This biocatalytic approach avoids the use of protecting groups and hazardous reagents, offering a green alternative for the synthesis of the unprotected amino acid.

References

Application Notes and Protocols for Monitoring Enzymatic Reactions Using 4-Cyanoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyanoindole and its derivatives have emerged as powerful fluorescent probes for monitoring a variety of biological processes. While this compound itself is not typically a direct substrate in enzymatic assays, its derivatives, L-4-cyanotryptophan (4CN-Trp) and this compound-2'-deoxyribonucleoside (4CNI-NS or 4CIN), serve as exceptional reporters when incorporated into peptides and nucleic acids. Their unique photophysical properties, including a high fluorescence quantum yield, a significant Stokes shift, and sensitivity to the local environment, make them ideal tools for developing continuous, real-time enzymatic assays.

These application notes provide detailed protocols for the enzymatic synthesis of 4CN-Trp and its subsequent use in monitoring protease activity. Additionally, protocols are provided for the application of 4CNI-NS in assays for DNA-protein interactions and the activity of DNA-modifying enzymes.

Key Photophysical & Chemical Properties

The utility of this compound derivatives stems from their distinct spectral properties compared to intrinsic fluorophores like tryptophan.[1]

PropertyThis compound (4CI) in WaterL-4-Cyanotryptophan (4CN-Trp)This compound-2'-deoxyribonucleoside (4CIN) in WaterReference Tryptophan (Trp)
Absorption Max (λ_abs_) ~310 nm~310 nm~310 nm~280 nm
Emission Max (λ_em_) ~410 nm~410 nm~412 nm~350 nm
Quantum Yield (Φ) 0.73 - 0.86>0.80.85 - 0.92~0.14
Molar Extinction Coeff. (ε) 8056 M⁻¹cm⁻¹ at 305 nm4750 M⁻¹cm⁻¹ at 325 nm7790 M⁻¹cm⁻¹ at 305 nm~5600 M⁻¹cm⁻¹ at 280 nm

Application 1: Enzymatic Synthesis of L-4-Cyanotryptophan (4CN-Trp)

A key step in utilizing 4CN-Trp is its synthesis, which can be achieved with high enantiomeric purity through an enzymatic resolution step. This process uses the enzyme Amano acylase to selectively deacetylate the L-enantiomer of a racemic N-acetyl-4-cyanotryptophan mixture.[2]

Logical Workflow for L-4CN-Trp Synthesis

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_separation Separation Racemic_N_acetyl Racemic N-acetyl- 4-cyanotryptophan Amano_Acylase Amano Acylase (pH 8.0, 37°C) Racemic_N_acetyl->Amano_Acylase Substrate L_4CN_Trp L-4-Cyanotryptophan (Product) Amano_Acylase->L_4CN_Trp Selective deacetylation D_N_acetyl D-N-acetyl- 4-cyanotryptophan Amano_Acylase->D_N_acetyl Unreacted Centrifugation Centrifugation L_4CN_Trp->Centrifugation D_N_acetyl->Centrifugation Purified_L_4CN_Trp Purified L-4CN-Trp Centrifugation->Purified_L_4CN_Trp Insoluble pellet

Caption: Workflow for enzymatic synthesis of L-4-cyanotryptophan.

Protocol: Enzymatic Resolution of N-acetyl-4-cyanotryptophan

This protocol is adapted from established methods for the synthesis of L-4CN-Trp.[2]

Materials:

  • Racemic 2-acetamido-3-(4-cyano-1H-indol-3-yl)propanoic acid (N-acetyl-4-cyanotryptophan)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • CoCl₂·H₂O

  • Amano Acylase (≥30,000 U/g)

  • 1 M HCl

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a 0.1 M solution of racemic N-acetyl-4-cyanotryptophan in 25 mL of PBS buffer (pH 8.0).

  • Add CoCl₂·H₂O to a final concentration of 0.125 mM.

  • Add 0.5 g of Amano acylase to the solution with stirring.

  • Incubate the mixture in a shaking incubator at 37°C for 48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Quench the reaction by adjusting the pH to 5 with 1 M HCl.

  • The desired product, L-4-cyanotryptophan, is poorly soluble in aqueous media and will precipitate.[2]

  • Separate the precipitated L-4CN-Trp from the unreacted D-enantiomer (which remains in solution) by centrifugation.

  • Wash the pellet with acidified water and dry to yield the pure L-4CN-Trp product.

  • Confirm enantiomeric excess (>99%) using HPLC analysis.[2]

Application 2: Monitoring Protease Activity with a 4CN-Trp FRET-Based Peptide Substrate

A powerful application of 4CN-Trp is in the design of sensitive, real-time assays for protease activity. By pairing 4CN-Trp with a suitable quencher, such as a native tryptophan (Trp) residue, a peptide substrate can be designed that fluoresces upon cleavage. In the intact peptide, the close proximity of Trp quenches the fluorescence of 4CN-Trp via photoinduced electron transfer (PET).[1] Proteolytic cleavage separates the two, restoring the fluorescence of 4CN-Trp.[1]

Signaling Pathway for Protease Detection

Intact_Peptide Intact Peptide (4CN-Trp)-(Linker-CleavageSite)-(Trp) Protease Protease Intact_Peptide->Protease Substrate Low_Fluorescence Low Fluorescence (PET Quenching) Intact_Peptide->Low_Fluorescence Cleaved_Peptides Cleaved Peptides (4CN-Trp) + (Trp) High_Fluorescence High Fluorescence (Signal ON) Cleaved_Peptides->High_Fluorescence Protease->Cleaved_Peptides Cleavage

Caption: Principle of the 4CN-Trp/Trp FRET-based protease assay.

Protocol: Real-Time Trypsin Activity Assay

This protocol is a model for detecting serine protease activity, based on a proof-of-principle study using a 4CN-Trp/Trp peptide pair.[1]

Materials:

  • Custom synthesized peptide substrate: 4CN-Trp-Lys-Trp-Ala-Gly-Lys-NH₂ (The Lys-Trp bond is the cleavage site for Trypsin).

  • Trypsin (e.g., TPCK-treated)

  • Assay Buffer: 50 mM HEPES, pH 7.0, 20 mM NaCl, 10 mM MgCl₂, 100 µM CaCl₂, 100 µM ZnCl₂

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the peptide substrate in the assay buffer. Determine the precise concentration by measuring absorbance at 325 nm (ε = 4,750 M⁻¹cm⁻¹).[1]

  • Prepare serial dilutions of Trypsin in the assay buffer.

  • In a 96-well black microplate, add the peptide substrate to each well to a final concentration of 2-10 µM.

  • Initiate the reaction by adding different concentrations of Trypsin to the wells. Include a negative control with no enzyme.

  • Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).

  • Monitor the increase in fluorescence intensity over time.

    • Excitation Wavelength (λ_ex_): 330 nm[1]

    • Emission Wavelength (λ_em_): 410 nm (scan from 380 nm to 500 nm to capture the full spectrum).

  • The initial rate of the reaction (linear phase of fluorescence increase) is proportional to the enzyme concentration.

  • For inhibitor screening, pre-incubate the enzyme with test compounds before adding the substrate and measure the reduction in the reaction rate.

Data Analysis:

  • Calculate the initial velocity (v₀) from the slope of the fluorescence intensity vs. time plot.

  • To determine Michaelis-Menten kinetic parameters (K_m_ and V_max_), vary the substrate concentration while keeping the enzyme concentration constant and fit the initial velocity data to the Michaelis-Menten equation.[3][4]

  • For inhibition studies, calculate IC₅₀ values by plotting the percentage of inhibition against a range of inhibitor concentrations.

Application 3: Monitoring DNA-Protein Interactions and Enzyme Activity with 4CNI-NS

This compound-2'-deoxyribonucleoside (4CNI-NS) is a fluorescent nucleoside analog that can be incorporated into DNA oligonucleotides. Its fluorescence is significantly quenched by neighboring guanine (B1146940) (G) bases.[5][6] This property can be harnessed to design assays that report on DNA-protein binding or the activity of DNA-modifying enzymes (e.g., helicases, nucleases) that alter the local environment or structure of the DNA, thereby changing the quenching effect.

Experimental Workflow for DNA-Protein Binding Assay

Oligo ssDNA Oligo with 4CNI-NS (Adjacent to Guanine) Quenched Initial State: Fluorescence Quenched Oligo->Quenched Binding Protein Binding Oligo->Binding Protein DNA-Binding Protein Protein->Binding Conformational_Change Conformational Change (e.g., base flipping) Binding->Conformational_Change Induces Unquenched Final State: Fluorescence Increased Conformational_Change->Unquenched Relieves quenching

Caption: Workflow for detecting DNA-protein binding using a 4CNI-NS probe.

Protocol: Generic DNA-Binding Assay

This protocol provides a general framework for detecting the binding of a protein to a single-stranded DNA (ssDNA) oligonucleotide containing a 4CNI-NS probe.

Materials:

  • Custom synthesized ssDNA oligonucleotide containing a 4CNI-NS base next to a guanine base.

  • Purified DNA-binding protein of interest.

  • Binding Buffer (optimize for the specific protein, e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Resuspend the 4CNI-NS-labeled oligonucleotide in the binding buffer to a final concentration of 50-100 nM.

  • Place the oligonucleotide solution in a cuvette or microplate well.

  • Record the baseline fluorescence of the oligonucleotide.

    • Excitation Wavelength (λ_ex_): 320-330 nm

    • Emission Wavelength (λ_em_): ~412 nm

  • Add the purified protein to the solution at varying concentrations.

  • Incubate for a sufficient time to allow binding to reach equilibrium (e.g., 10-30 minutes at room temperature).

  • Measure the fluorescence intensity after each addition. An increase in fluorescence indicates that protein binding has altered the DNA conformation, separating the 4CNI-NS from the quenching guanine.

  • Plot the change in fluorescence (ΔF) against the protein concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (K_d_).

Adapting the Protocol for DNA-Modifying Enzymes:
  • Helicase Assay: Design a duplex DNA substrate with the 4CNI-NS/G pair in one strand. Helicase unwinding will separate the strands, leading to a de-quenched fluorescence signal. This provides a continuous, real-time measure of unwinding activity.[7][8][9]

  • Nuclease Assay: Design an oligonucleotide probe with the 4CNI-NS/G pair. Nuclease degradation of the probe will separate the fluorophore from the quencher, resulting in an increase in fluorescence.[5][10][11] This allows for the kinetic screening of nuclease activity.

References

Application Notes and Protocols: 4-Cyanoindole Derivatives in Bioorthogonal Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of indole-based bioorthogonal probes in live-cell imaging, with a focus on the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction. While 4-cyanoindole itself is a valuable fluorophore, its derivatives, functionalized for bioorthogonal chemistry, enable specific and dynamic labeling of biomolecules in their native cellular environment. This guide will use the well-established tetrazine-dienophile iEDDA reaction as a primary example to illustrate the workflow, from probe selection to image acquisition and analysis.

Introduction to this compound-Based Bioorthogonal Probes

This compound and its derivatives are a class of fluorescent molecules with advantageous photophysical properties, including high quantum yields and sensitivity to the local environment[1]. These characteristics make them excellent candidates for the development of bioorthogonal probes for live-cell imaging. Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. By functionalizing a this compound derivative with a reactive handle, it can be specifically targeted to a biomolecule of interest that has been tagged with a complementary reactive partner.

The most prominent bioorthogonal reaction employed for live-cell imaging is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene[2]. This reaction is exceptionally fast and highly specific, proceeding readily in aqueous environments without the need for a catalyst[3]. Furthermore, many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched in their unbound state and is significantly enhanced upon reaction with a dienophile. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for no-wash live-cell imaging[1][4].

Data Presentation: Performance of Tetrazine-Based Bioorthogonal Probes

The selection of a suitable bioorthogonal probe depends on a balance of reactivity, stability, and the photophysical properties of the fluorophore. The following tables summarize key quantitative data for various tetrazine derivatives and their reactions with dienophiles, providing a basis for probe selection in live-cell imaging experiments.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000Aqueous Buffer[5]
Monosubstituted TetrazinesTCO72,500 ± 1660In cellulo[6]
H-TetTCO~30-fold higher than Me-TetAqueous Buffer[1]
3,6-diphenyl-s-tetrazinenorbornene1.6Fetal Bovine Serum[2]

Table 1: Reaction Kinetics of Tetrazine-Dienophile Ligations. The second-order rate constant (k₂) is a critical parameter for bioorthogonal reactions, especially when labeling low-abundance targets. Higher k₂ values allow for faster labeling at lower probe concentrations.

Tetrazine-Dye ConjugateFluorescence Turn-On RatioQuenching MechanismReference
o-TzR (ortho-tetrazine rhodamine)95-foldPhotoinduced Electron Transfer (PET)[7]
Me-Tet-ATTO48815-40Förster Resonance Energy Transfer (FRET)[8]
HD65335.8x (Signal-to-background)Electron Exchange[4]

Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates. The fluorescence turn-on ratio indicates the fold increase in fluorescence intensity upon reaction with a dienophile. A high turn-on ratio is crucial for achieving a high signal-to-background ratio in no-wash imaging experiments.

Experimental Protocols

The following protocols provide a general framework for live-cell imaging using tetrazine-based bioorthogonal probes. Optimization of concentrations, incubation times, and imaging parameters may be required for specific cell types and target biomolecules.

Protocol 1: Labeling of Dienophile-Tagged Proteins in Live Cells with a Tetrazine-Fluorophore Probe

Materials:

  • Live cells expressing the protein of interest tagged with a dienophile (e.g., TCO-lysine or norbornene-lysine).

  • Tetrazine-fluorophore conjugate (e.g., Me-Tet-SiR, H-Tet-Cy3).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • Imaging-grade multi-well plates or chambered coverglass.

Procedure:

  • Cell Seeding: Seed the cells expressing the dienophile-tagged protein of interest onto an imaging-grade plate or chambered coverglass at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Labeling Solution: Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 0.5-5 µM) in pre-warmed live-cell imaging medium.

  • Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the labeling solution to the cells. d. Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the reaction kinetics of the specific tetrazine-dienophile pair and the expression level of the target protein.

  • Washing (Optional but Recommended for non-fluorogenic probes): a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). c. Use appropriate filter sets for the chosen fluorophore. d. Optimize imaging parameters (laser power, exposure time) to maximize the signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Assessing Probe Cytotoxicity

Materials:

  • Cells of interest.

  • Tetrazine-fluorophore conjugate and/or dienophile.

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.

  • Probe Incubation: Treat the cells with a range of concentrations of the tetrazine-fluorophore conjugate and/or the dienophile for a duration relevant to the labeling experiment (e.g., 1-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results and plot cell viability as a function of probe concentration to determine the concentration range that is non-toxic to the cells.

Mandatory Visualizations

iEDDA_Reaction Tetrazine Tetrazine-Fluorophore (Electron-Poor Diene) Intermediate Unstable Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile-Tagged Biomolecule (Electron-Rich Dienophile) Dienophile->Intermediate Product Stable, Fluorescent Dihydropyridazine Product Intermediate->Product Retro-[4+2] (N₂ release) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Cell_Culture 1. Culture cells expressing dienophile-tagged protein Probe_Prep 2. Prepare tetrazine- fluorophore solution Incubation 3. Incubate cells with tetrazine probe Probe_Prep->Incubation Wash 4. Wash to remove unbound probe (optional) Incubation->Wash Microscopy 5. Live-cell fluorescence microscopy Wash->Microscopy Data_Analysis 6. Image analysis Microscopy->Data_Analysis

Caption: Experimental Workflow for Bioorthogonal Live-Cell Imaging.

Logical_Relationships Probe_Choice Probe Selection Kinetics Reaction Kinetics (k₂) Probe_Choice->Kinetics Fluorogenicity Fluorogenic Properties Probe_Choice->Fluorogenicity Photostability Photostability Probe_Choice->Photostability Cytotoxicity Cytotoxicity Probe_Choice->Cytotoxicity SNR Signal-to-Noise Ratio Kinetics->SNR Fluorogenicity->SNR Imaging_Success Successful Live-Cell Imaging Photostability->Imaging_Success Cytotoxicity->Imaging_Success low SNR->Imaging_Success

Caption: Key Factors for Successful Bioorthogonal Imaging.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-cyanoindole and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound and its derivatives?

A1: The most prevalent purification techniques for this compound and its derivatives are column chromatography, recrystallization, and for high-purity applications, High-Performance Liquid Chromatography (HPLC).[1][2] Column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from reaction byproducts and unreacted starting materials.[1] Recrystallization is a cost-effective method for purifying solid compounds, while reverse-phase HPLC is suitable for achieving very high purity, especially for derivatives like modified oligonucleotides.[2][3]

Q2: What are some common impurities I might encounter when synthesizing this compound derivatives?

A2: Impurities can arise from various sources, including unreacted starting materials, reagents from previous synthetic steps, and side products. For instance, in syntheses starting from bromo-indoles, residual starting material can be an impurity.[4] In multi-step syntheses, byproducts from any of the intermediate reactions, such as those from N-acetylation or hydrolysis, could also be present in the final crude product. Air oxidation of indole (B1671886) derivatives can also lead to colored degradation products.

Q3: How can I remove colored impurities from my this compound product?

A3: Colored impurities can often be removed during recrystallization by treating the solution with activated charcoal. The colored molecules adsorb onto the surface of the charcoal, which is then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product and to perform the filtration while the solution is hot to prevent premature crystallization.

Q4: Is this compound stable during purification?

A4: this compound and its derivatives are generally stable compounds. However, like many indole derivatives, they can be susceptible to air oxidation, which may be accelerated by light and heat. It is good practice to store purified compounds in a cool, dark place and under an inert atmosphere if they are to be kept for extended periods.

Troubleshooting Guides

Column Chromatography

Q1: My compounds are not separating well on the silica gel column. What can I do?

A1: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. If your compounds are moving too quickly (high Rf value), decrease the polarity of the solvent system. If they are moving too slowly or not at all (low Rf value), increase the eluent's polarity. Running thin-layer chromatography (TLC) with various solvent mixtures beforehand can help you identify the optimal eluent for separation.

  • Slurry Packing vs. Dry Packing: For silica gel columns, slurry packing is often preferred as it can lead to a more uniform column bed and better separation. Ensure the silica is fully suspended in the initial eluent before pouring it into the column.

  • Sample Loading: Load your sample onto the column in the smallest possible volume of solvent. A concentrated band at the top of the column will lead to better separation. If your sample is not very soluble in the eluent, you can dissolve it in a stronger solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

  • Column Dimensions: A longer, thinner column will generally provide better separation than a shorter, wider one for a given amount of stationary phase.

Q2: I see cracks in my silica gel column. Will this affect my purification?

A2: Yes, cracks or channels in the column bed will lead to poor separation as the solvent and your sample will bypass the stationary phase. This is often caused by the column running dry or by swelling/shrinking of the silica gel due to changes in solvent polarity. To avoid this, never let the solvent level drop below the top of the silica gel. If you need to change to a solvent system with a significantly different polarity, do so gradually.

Recrystallization

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. Here are several strategies to induce crystallization:

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.

  • Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes promote oiling out.

  • Use a Different Solvent or Solvent Mixture: The current solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] You may need to screen for a better solvent or use a two-solvent system.

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: Low recovery can be due to several reasons:

  • Using Too Much Solvent: If you use an excessive amount of solvent to dissolve the crude product, the solution may not become saturated enough upon cooling for crystallization to occur efficiently. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration, and add a small excess of hot solvent before filtering.

  • Compound Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. If this is the case, a different solvent is needed. You can also try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling the solution again.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
This compound142.15117-121Solid

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for specific this compound derivatives.[1]

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude product to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed. .

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the top layer of sand. .

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the packed bed.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Monitor the separation of compounds by thin-layer chromatography (TLC) analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds. .

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Verify the purity of the final product using analytical techniques such as NMR, mass spectrometry, or HPLC.[1]

General Protocol for Recrystallization

This protocol provides a general procedure for purifying solid this compound derivatives.[3]

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. The compound should be soluble in the hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A large amount of pure crystals should form. .

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling, for example, on a hot plate.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. .

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (or if activated charcoal was used for decolorization), perform a hot gravity filtration using a pre-heated funnel and receiving flask. .

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation. .

  • Isolation and Drying:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visual Guides

PurificationWorkflow start Crude this compound Derivative assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity column_chrom Column Chromatography assess_purity->column_chrom Multiple Impurities recrystallization Recrystallization assess_purity->recrystallization Solid with Minor Impurities hplc Preparative HPLC assess_purity->hplc High Purity Needed pure_product Pure Product assess_purity->pure_product Sufficiently Pure column_chrom->recrystallization Further Purification column_chrom->pure_product recrystallization->pure_product hplc->pure_product end Store Appropriately pure_product->end

Caption: General experimental workflow for the purification of this compound derivatives.

TroubleshootingTree start Purification Problem method Which Method? start->method recryst Recrystallization method->recryst Recrystallization column Column Chromatography method->column Column Chromatography recryst_issue What's the Issue? recryst->recryst_issue oiling_out Oiling Out recryst_issue->oiling_out Oiling Out low_yield Low Yield recryst_issue->low_yield Low Yield solution1 Scratch Flask / Add Seed Crystal / Cool Slowly oiling_out->solution1 solution2 Use Minimum Hot Solvent / Check Solubility low_yield->solution2 column_issue What's the Issue? column->column_issue poor_sep Poor Separation column_issue->poor_sep Poor Separation cracked_col Cracked Column column_issue->cracked_col Cracked Column solution3 Optimize Eluent / Repack Column / Load Concentrated Sample poor_sep->solution3 solution4 Repack Column / Keep Head of Solvent cracked_col->solution4

Caption: Decision tree for troubleshooting common purification problems.

References

Optimizing fluorescence signal of 4-Cyanoindole probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal of 4-Cyanoindole probes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Fluorescence Signal

  • Question: I am not observing any fluorescence signal, or the signal is much weaker than expected. What are the possible causes and solutions?

  • Answer: Low or no fluorescence can stem from several factors. Systematically check the following:

    • Incorrect Excitation/Emission Wavelengths: Ensure your instrument settings match the spectral properties of your this compound probe. For instance, this compound-2′-deoxyribonucleoside (4CNI-NS) can be selectively excited at 320 nm, with an emission peak around 412 nm in water.

    • Probe Concentration: The probe concentration may be too low. Prepare a fresh dilution series to determine the optimal concentration for your application.

    • Solvent Environment: The fluorescence of this compound is highly dependent on the solvent. While this compound exhibits a high quantum yield and long fluorescence lifetime in water, other solvents can significantly quench its fluorescence.[1][2] For example, solvents with strong hydrogen-bond donating ability, like trifluoroethanol (TFE), can reduce the fluorescence intensity of many cyanoindoles.[1]

    • Presence of Quenchers: Certain molecules can quench the fluorescence of this compound probes. For example, the nucleobase guanine (B1146940) is a known quencher of 4CNI-NS fluorescence.[3] Tryptophan can also quench the fluorescence of 4-Cyanotryptophan (4CN-Trp) through photo-induced electron transfer (PET).[4]

    • Photobleaching: Prolonged exposure to excitation light can lead to photobleaching. Minimize exposure times and use an anti-fade mounting medium if applicable.[5] 4-Cyanotryptophan has been shown to have good photostability.

    • Probe Integrity: Ensure the probe has not degraded. Store probes as recommended by the manufacturer, protected from light and moisture.

Issue 2: High Background Fluorescence

  • Question: My images have high background noise, making it difficult to distinguish the specific signal. How can I reduce the background?

  • Answer: High background fluorescence can obscure your signal. Consider these troubleshooting steps:

    • Non-specific Binding: If you are using a this compound probe conjugated to an antibody or other biomolecule, non-specific binding can be a major source of background. Use appropriate blocking agents, such as BSA or serum from the secondary antibody's host species, to minimize this.[5][6]

    • Excess Probe Concentration: Using too high a concentration of the probe can lead to increased background. Perform a titration to find the lowest effective concentration.

    • Inadequate Washing: Insufficient washing after staining will leave unbound probe in the sample, contributing to background. Optimize your washing steps with an appropriate buffer (e.g., PBS or TBS).

    • Autofluorescence: Some biological samples exhibit natural fluorescence (autofluorescence). To mitigate this, you can use a spectrally distinct this compound probe or use a blocking kit designed to reduce autofluorescence.

Issue 3: Inconsistent or Unstable Fluorescence Signal

  • Question: The fluorescence intensity is fluctuating or decaying rapidly during my measurement. What could be the cause?

  • Answer: An unstable signal can be due to photobleaching or environmental sensitivity.

    • Photobleaching: As mentioned earlier, continuous exposure to high-intensity light will cause the fluorophore to fade. Reduce the excitation light intensity or the exposure time.

    • Environmental Sensitivity: The fluorescence of this compound probes is sensitive to the local environment. Changes in pH, polarity, or the presence of interacting molecules can alter the fluorescence signal. Ensure your buffer conditions are stable throughout the experiment. The nitrile group's stretching frequency in this compound is also sensitive to the local environment, making it a useful infrared probe.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good fluorescent probe?

A1: this compound and its derivatives, like 4-Cyanotryptophan (4CN-Trp), are valuable fluorescent probes for several reasons:

  • High Quantum Yield: this compound exhibits a high fluorescence quantum yield, particularly in aqueous environments, which means it efficiently converts absorbed light into emitted fluorescence.[1][2]

  • Long Fluorescence Lifetime: It has a relatively long fluorescence lifetime, making it suitable for time-resolved fluorescence studies.[1][2]

  • Environmental Sensitivity: Its fluorescence properties are sensitive to the local environment, which allows it to be used to probe changes in protein conformation, hydration, and interactions.[4]

  • Selective Excitation: The absorption spectrum of this compound derivatives is often red-shifted compared to natural amino acids like tryptophan, allowing for selective excitation.

  • Minimal Perturbation: As an analog of the natural amino acid tryptophan, 4CN-Trp can be incorporated into proteins with minimal structural perturbation.[4][7]

Q2: How does the solvent environment affect the fluorescence of this compound probes?

A2: The solvent environment has a significant impact on the fluorescence properties of this compound. This compound uniquely maintains a long fluorescence lifetime and high quantum yield in water.[1][2] In contrast, other cyanoindoles often show reduced fluorescence in water.[1] Solvents with strong hydrogen-bond donating capabilities, such as water and TFE, can significantly reduce the fluorescence lifetimes of other cyanoindoles (5-CNI, 6-CNI, and 7-CNI).[1] Conversely, in solvents with strong hydrogen-bond accepting abilities like DMSO, these other cyanoindoles exhibit their longest fluorescence decay.[1]

Q3: What are the typical excitation and emission wavelengths for this compound probes?

A3: The exact wavelengths can vary depending on the specific derivative and the local environment. However, for this compound-2′-deoxyribonucleoside (4CNI-NS) in water, the fluorescence can be selectively excited at 320 nm, with an emission peak at approximately 412 nm. The absorption spectrum of 4-Cyanotryptophan (4CN-Trp) peaks at around 310 nm, and its fluorescence emission is around 410 nm.[4]

Q4: Can I use this compound probes for FRET experiments?

A4: Yes, 4-Cyanotryptophan (4CN-Trp) can be used in Förster Resonance Energy Transfer (FRET) experiments. For instance, it can form a FRET pair with tryptophan, where tryptophan can act as a quencher for 4CN-Trp's fluorescence via photo-induced electron transfer (PET).[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from published literature.

Table 1: Fluorescence Emission Maxima (λem) of Cyanoindoles in Different Solvents

Compoundλem in THF (nm)λem in H₂O (nm)
Indole338350
2-CNI340355
4-CNI380410
5-CNI386420
6-CNI362392
7-CNI368400

Data extracted from Hilaire, et al. (2017).[1]

Table 2: Fluorescence Lifetimes (τ) of Cyanoindoles in Different Solvents

Compoundτ in THF (ns)τ in H₂O (ns)τ in DMSO (ns)
Indole4.14.0 - 4.54.8 - 5.4
4-CNI7.99.111.2
5-CNI6.50.0511.8
6-CNI5.30.0910.1
7-CNI3.40.128.8

Data compiled from Hilaire, et al. (2017).[1]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells

This protocol provides a general workflow for using a this compound-conjugated antibody for immunofluorescence staining of fixed cells.

  • Cell Seeding: Seed cells on coverslips in a petri dish and culture overnight.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if targeting an intracellular antigen).

  • Blocking: Wash cells three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBST for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter set for the this compound probe.

Protocol 2: Appending a this compound Fluorophore to the N-terminus of a Peptide

This method describes the incorporation of a this compound moiety at the N-terminus of a peptide using commercially available this compound-3-acetic acid.

  • Activation: Dissolve this compound-3-acetic acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in a suitable solvent like DMF.

  • Coupling: Add the peptide (with a free N-terminus) to the activated this compound solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours with shaking.

  • Purification: Remove the solvent via rotary evaporation and purify the labeled peptide using standard chromatographic techniques (e.g., HPLC).

  • Verification: Confirm the product by mass spectrometry and NMR.

This protocol is adapted from established bioconjugation methods.[4]

Visualizations

Troubleshooting_Workflow start Start: Low/No Fluorescence Signal check_wavelengths Verify Excitation/ Emission Wavelengths start->check_wavelengths check_concentration Optimize Probe Concentration check_wavelengths->check_concentration Wavelengths Correct check_solvent Assess Solvent Environment (Aqueous?) check_concentration->check_solvent Concentration OK check_quenchers Identify Potential Quenchers (e.g., Guanine) check_solvent->check_quenchers Solvent OK check_photobleaching Minimize Light Exposure check_quenchers->check_photobleaching No Quenchers solution Signal Optimized check_photobleaching->solution Photobleaching Minimized

Caption: Troubleshooting workflow for low fluorescence signal.

Quenching_Pathway Probe This compound Probe (e.g., 4CNI-NS) ExcitedState Excited State Probe->ExcitedState Quencher Quencher (e.g., Guanine) NoFluorescence Quenching (Non-radiative decay) Quencher->NoFluorescence Excitation Excitation (Light Energy) Excitation->Probe Fluorescence Fluorescence (Emitted Light) ExcitedState->Fluorescence No Quencher ExcitedState->NoFluorescence Quencher Present Labeling_Workflow start Start: Label Peptide activate 1. Activate this compound (e.g., with HATU/DIPEA) start->activate couple 2. Couple to Peptide (N-terminus) activate->couple purify 3. Purify Labeled Peptide (e.g., HPLC) couple->purify verify 4. Verify Product (Mass Spec / NMR) purify->verify end End: Labeled Peptide verify->end

References

Technical Support Center: 4-Cyanoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Cyanoindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, organized by the synthetic method.

Palladium-Catalyzed Cyanation of 4-Haloindoles (e.g., 4-Bromoindole)

This is a widely used method for introducing the cyano group onto the indole (B1671886) ring. However, several issues can arise.

Question 1: My palladium-catalyzed cyanation reaction is showing low or no conversion to this compound. What are the likely causes?

Answer: Low or no conversion in a palladium-catalyzed cyanation is a common issue that can stem from several factors. The primary areas to investigate are the catalyst's activity, the quality of reagents and solvents, and the reaction conditions.

Troubleshooting Workflow:

start Low/No Conversion catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent/Solvent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_deactivation Catalyst Deactivation? (e.g., Palladium Black) catalyst->catalyst_deactivation catalyst_loading Incorrect Catalyst Loading? catalyst->catalyst_loading reagents_purity Impure Starting Materials? reagents->reagents_purity solvents_dry Anhydrous/Degassed Solvents? reagents->solvents_dry temp Suboptimal Temperature? conditions->temp time Insufficient Reaction Time? conditions->time solution1 Use Fresh Catalyst Ensure Inert Atmosphere catalyst_deactivation->solution1 solution2 Optimize Catalyst Loading catalyst_loading->solution2 solution3 Purify Starting Materials reagents_purity->solution3 solution4 Use Dry, Degassed Solvents solvents_dry->solution4 solution5 Screen Temperatures temp->solution5 solution6 Monitor Reaction by TLC/LC-MS time->solution6

Caption: Troubleshooting workflow for low/no conversion in Pd-catalyzed cyanation.

Potential Causes and Solutions:

Problem AreaPotential CauseRecommended Solution
Catalyst Inactive catalyst (e.g., old Pd source, oxidation).Use a fresh, high-quality palladium precursor and ligand. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]
Catalyst poisoning by excess cyanide.Consider slow addition of the cyanide source or using a masked cyanide reagent like TBS-MAC to control the concentration of free cyanide.[1]
Formation of palladium black.This indicates catalyst agglomeration and deactivation. Try lowering the reaction temperature, reducing the catalyst loading, or using a different ligand.[2]
Reagents & Solvents Impure 4-bromoindole (B15604) or cyanide source.Purify the starting materials before use. Impurities can act as catalyst poisons.[2]
Presence of water or oxygen in the solvent.Use anhydrous, degassed solvents. Water can lead to hydrolysis of the cyanide source and catalyst deactivation.[1][3]
Reaction Conditions Suboptimal temperature.The optimal temperature can vary depending on the specific catalyst system. Screen a range of temperatures (e.g., 80-120 °C).
Inefficient ligand.The choice of phosphine (B1218219) ligand is crucial. For electron-deficient substrates, more electron-rich and bulky ligands are often required.

Question 2: I am observing significant amounts of side products in my cyanation reaction. What are they and how can I minimize them?

Answer: Common side products in palladium-catalyzed cyanation include homo-coupling of the starting indole and hydrolysis of the nitrile product.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Indole Dimer Reductive elimination from a bis-indolyl palladium intermediate.Optimize the reaction conditions to favor the cyanation pathway, such as adjusting the ligand-to-metal ratio or using a less reactive palladium precursor.
4-Indolecarboxamide Hydrolysis of the this compound product.Ensure strictly anhydrous reaction conditions. Work-up should be performed carefully to avoid prolonged exposure to acidic or basic aqueous solutions.
Dehalogenated Indole Proto-dehalogenation of the starting material.This can occur in the presence of a hydrogen source. Ensure anhydrous conditions and consider the choice of base.
Sandmeyer Reaction of 4-Aminoindole (B1269813)

The Sandmeyer reaction provides a classical route to this compound from 4-aminoindole via a diazonium salt intermediate.

Question 3: My Sandmeyer reaction for the synthesis of this compound is giving a very low yield. What are the most common reasons?

Answer: Low yields in the Sandmeyer reaction often originate from issues with the initial diazotization step or the stability of the diazonium salt.

Troubleshooting Workflow:

start Low Yield in Sandmeyer Reaction diazotization Check Diazotization Step start->diazotization diazonium_stability Assess Diazonium Salt Stability start->diazonium_stability cupration Evaluate Copper(I) Cyanide Step start->cupration incomplete_diazotization Incomplete Diazotization? diazotization->incomplete_diazotization temp_control Poor Temperature Control? diazonium_stability->temp_control premature_decomposition Premature Decomposition? diazonium_stability->premature_decomposition catalyst_activity Inactive CuCN? cupration->catalyst_activity addition_rate Addition Rate Too Fast? cupration->addition_rate solution1 Use Starch-Iodide Paper Test Ensure Stoichiometry incomplete_diazotization->solution1 solution2 Maintain 0-5 °C temp_control->solution2 solution3 Use Diazonium Salt Immediately premature_decomposition->solution3 solution4 Use Fresh, High-Purity CuCN catalyst_activity->solution4 solution5 Slow, Controlled Addition addition_rate->solution5

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Potential Causes and Solutions:

Problem AreaPotential CauseRecommended Solution
Diazotization Incomplete formation of the diazonium salt.Ensure the use of at least one equivalent of sodium nitrite (B80452) and an excess of acid. Test for the presence of excess nitrous acid using starch-iodide paper to confirm complete diazotization.[1]
Temperature too high during diazotization.Strictly maintain the temperature between 0-5 °C to prevent the decomposition of nitrous acid and the diazonium salt.[1]
Diazonium Salt Stability Decomposition of the diazonium salt before reaction with CuCN.Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.[1]
Cyanation Step Inactive or poor quality copper(I) cyanide.Use high-purity, finely powdered copper(I) cyanide.
Formation of tar-like byproducts.This is often due to radical side reactions. Ensure a controlled, slow addition of the diazonium salt solution to the copper(I) cyanide solution.
Fischer Indole Synthesis

The Fischer indole synthesis can be a route to this compound, typically starting from 4-cyanophenylhydrazine and an appropriate aldehyde or ketone.

Question 4: I am attempting a Fischer Indole synthesis to prepare this compound, but the reaction is failing or giving a complex mixture of products. Why might this be?

Answer: The success of the Fischer indole synthesis is highly dependent on the stability of the intermediate hydrazone and the efficiency of the subsequent[4][4]-sigmatropic rearrangement. The electron-withdrawing nature of the cyano group can pose challenges.[5]

Potential Causes and Solutions:

Problem AreaPotential CauseRecommended Solution
Hydrazone Formation Incomplete formation of the phenylhydrazone.Ensure the purity of both the 4-cyanophenylhydrazine and the carbonyl compound. The reaction is often carried out as a one-pot synthesis where the hydrazone is not isolated.[6]
[4][4]-Sigmatropic Rearrangement The electron-withdrawing cyano group slows down the key rearrangement step.Higher reaction temperatures and stronger acids (e.g., polyphosphoric acid, Eaton's reagent) may be required.[4]
Side Reactions The acidic conditions can lead to decomposition of the starting materials or product.Screen different acid catalysts and their concentrations. Lewis acids such as ZnCl₂ or BF₃·OEt₂ can sometimes be more effective than Brønsted acids.[4]
With unsymmetrical ketones, a mixture of regioisomers can be formed.The choice of acid catalyst can influence the regioselectivity.[6]
Purification of this compound

Question 5: I am having difficulty purifying this compound by column chromatography. The compound is streaking and I am getting poor separation.

Answer: this compound is a polar compound, and its basic nitrogen atom can interact strongly with the acidic silica (B1680970) gel, leading to streaking and poor separation.

Purification Troubleshooting:

ProblemRecommended Solution
Streaking on Silica Gel Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
Poor Separation Use a less polar solvent system initially and gradually increase the polarity (gradient elution). A common solvent system is a mixture of hexanes and ethyl acetate.
Consider using a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., cyano or amino).
Recrystallization Issues If the compound "oils out" instead of crystallizing, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of pure product can also induce crystallization.[7][8]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of 4-Bromoindole

This is a representative protocol and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoindole (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6-1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMAc) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey ReagentsTypical Yields (%)AdvantagesCommon Challenges
Pd-Catalyzed Cyanation 4-BromoindolePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)70-95High yield, good functional group tolerance.Catalyst deactivation, cost of reagents.
Sandmeyer Reaction 4-AminoindoleNaNO₂, acid, CuCN50-80Inexpensive reagents.Handling of diazonium salts, potential for side reactions.
Fischer Indole Synthesis 4-CyanophenylhydrazineAldehyde/ketone, acid catalyst40-70One-pot procedure.Electron-withdrawing group can hinder the reaction, potential for regioisomer formation.

Mandatory Visualizations

cluster_pd Palladium-Catalyzed Cyanation cluster_sandmeyer Sandmeyer Reaction cluster_fischer Fischer Indole Synthesis pd_start 4-Bromoindole pd_product This compound pd_start->pd_product Cyanation pd_reagents Pd Catalyst, Ligand, Zn(CN)₂ pd_reagents->pd_product sand_start 4-Aminoindole sand_diazonium Diazonium Salt sand_start->sand_diazonium NaNO₂, H⁺ sand_product This compound sand_diazonium->sand_product CuCN fischer_start 4-Cyanophenylhydrazine + Aldehyde/Ketone fischer_hydrazone Hydrazone Intermediate fischer_start->fischer_hydrazone fischer_product This compound fischer_hydrazone->fischer_product Acid, Heat

Caption: Overview of synthetic routes to this compound.

References

Technical Support Center: 4-Cyanoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-cyanoindole reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are some common issues and potential solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as this might also lead to the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Substrate Decomposition: The starting materials or the product might be sensitive to the reaction conditions.

    • Solution: Consider using milder reaction conditions, such as lower temperatures or less harsh reagents. The use of protecting groups for the indole (B1671886) nitrogen can also enhance stability.

  • Catalyst Inactivation: In metal-catalyzed reactions (e.g., Palladium or Rhodium-catalyzed cyanations), the catalyst can be poisoned by impurities or excess reagents.

    • Solution: Ensure all reagents and solvents are pure and dry. In palladium-catalyzed cyanations, excess cyanide can deactivate the catalyst. A gradual addition of the cyanide source might be beneficial.

  • Poor Regioselectivity: The cyano group might be attaching to other positions on the indole ring (e.g., C2, C3, C5, C6, or C7), leading to a mixture of isomers and a lower yield of the desired this compound.

    • Solution: The choice of catalyst and directing groups is crucial for controlling regioselectivity. For instance, Rhodium(III)-catalyzed reactions using a weakly coordinating tert-amide directing group have shown high selectivity for the C4 position.[1]

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Side reactions are a common challenge. The nature of the byproducts depends on the synthetic method used.

  • For Palladium-Catalyzed Cyanation of 4-Bromoindole (B15604):

    • Side Reaction: Homocoupling of the starting material or hydrodehalogenation (loss of bromine).

    • Solution: Optimize the catalyst, ligand, and reaction conditions. Ensure an inert atmosphere to prevent oxidative side reactions.

  • For Sandmeyer Reaction of 4-Aminoindole (B1269813):

    • Side Reaction: Formation of phenol (B47542) derivatives (4-hydroxyindole) or other substitution products. The diazonium salt intermediate can also be unstable and decompose.[2]

    • Solution: Carefully control the temperature during diazotization (typically 0-5 °C). Use freshly prepared diazonium salt solution immediately in the subsequent cyanation step.

  • General Side Reactions:

    • Dimerization or polymerization of the starting material or product can occur, especially at elevated temperatures.[3]

    • Solution: Use a lower reaction temperature and ensure proper stirring to avoid localized overheating.

Q3: I am struggling with the purification of this compound. What are the recommended methods?

A3: Purification of this compound can be challenging due to the presence of polar impurities and colored byproducts.

  • Column Chromatography: This is a common and effective method.

    • Stationary Phase: Silica (B1680970) gel is typically used.[4]

    • Eluent System: A gradient of ethyl acetate (B1210297) in hexanes is often effective. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.[4]

    • Troubleshooting: If you experience poor separation, try optimizing the solvent system with TLC first. Dry loading the crude product onto silica gel can also improve separation.[4]

  • Recrystallization: This method is excellent for removing small amounts of impurities and for obtaining highly pure crystalline this compound.[5][6]

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported as a suitable solvent for the recrystallization of C4-cyanated indole frameworks.[1] You can also use solvent mixtures like hexane/ethyl acetate.[7]

    • Troubleshooting: If the compound "oils out" instead of crystallizing, try reheating the solution and adding more solvent, then allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[7]

Q4: Should I use a protecting group for the indole nitrogen? If so, which one is suitable?

A4: Yes, using a protecting group on the indole nitrogen can be highly beneficial. It can prevent side reactions at the N-H position and can also influence the regioselectivity of the C-H functionalization.[8][9]

  • Common Protecting Groups for Indoles:

    • Tosyl (Ts): A robust protecting group, but its removal can sometimes be harsh.

    • tert-Butoxycarbonyl (Boc): Easily removed under acidic conditions.

    • Benzyl (Bn): Can be removed by hydrogenolysis.

    • Pivaloyl: Can direct functionalization to the C4 position but can be difficult to remove.[8][10]

  • Choice of Protecting Group: The best protecting group depends on the specific reaction conditions you plan to use for cyanation and the subsequent steps in your synthesis. It's crucial to choose a protecting group that is stable under the cyanation conditions but can be removed without affecting the rest of the molecule.[9]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods used to synthesize this compound, allowing for a comparison of their effectiveness.

Table 1: Rhodium-Catalyzed C4-Cyanation of Indole [1]

CatalystCyanating AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)
[Cp*Rh(MeCN)₃][SbF₆]₂ (5 mol%)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv.)Ag₂CO₃ (50 mol%)1,2-Dichloroethane (B1671644)1152473

Table 2: Palladium-Catalyzed Cyanation of 4-Bromoindole

Catalyst / LigandCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMF8012~85-95General Conditions
Palladacycle / XPhosK₄[Fe(CN)₆]Dioxane/H₂O1001High[10][11]

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Table 3: Sandmeyer Reaction of 4-Aminoindole

Diazotization ReagentCyanide SourceCatalystTemperature (°C)Yield (%)Reference
NaNO₂ / HClCuCN-0-5 (diazotization), then heatModerate to Good[2][12][13]

Note: The Sandmeyer reaction is a classical method, and yields can be variable. Careful control of temperature is critical for success.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed C4-Cyanation of N-Benzyl-N-tert-butyl-1H-indole-3-carboxamide[2]
  • To a dry reaction tube, add N-benzyl-N-tert-butyl-1H-indole-3-carboxamide (1.0 equiv.), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv.), [Cp*Rh(MeCN)₃][SbF₆]₂ (5 mol%), and silver carbonate (Ag₂CO₃) (50 mol%).

  • Add dry 1,2-dichloroethane as the solvent.

  • Seal the tube and stir the reaction mixture at 115 °C for 24 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Purify the crude product directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain 1-benzyl-4-cyano-N-tert-butyl-1H-indole-3-carboxamide.

Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of 4-Bromoindole
  • In a reaction vessel, combine 4-bromoindole (1.0 equiv.), zinc cyanide (Zn(CN)₂) (0.6 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sandmeyer Reaction of 4-Aminoindole[3][5]
  • Diazotization:

    • Suspend 4-aminoindole (1.0 equiv.) in an aqueous solution of hydrochloric acid (HCl).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equiv.) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Material (e.g., 4-Bromoindole) reaction Cyanation Reaction (e.g., Pd-catalyzed) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purify Column Chromatography or Recrystallization concentration->purify analysis Purity Analysis (NMR, LC-MS) purify->analysis end_node Pure this compound analysis->end_node

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield of this compound cause1 Incomplete Reaction low_yield->cause1 cause2 Substrate/Product Decomposition low_yield->cause2 cause3 Catalyst Inactivation low_yield->cause3 cause4 Poor Regioselectivity low_yield->cause4 sol1 Increase Reaction Time/Temp Monitor by TLC cause1->sol1 sol2 Use Milder Conditions Employ Protecting Groups cause2->sol2 sol3 Use Pure Reagents Gradual Reagent Addition cause3->sol3 sol4 Optimize Catalyst/Ligand Use Directing Groups cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

purification_strategy cluster_options Purification Options cluster_col_chrom_details Column Chromatography Details cluster_recryst_details Recrystallization Details crude Crude this compound col_chrom Column Chromatography crude->col_chrom recryst Recrystallization crude->recryst silica Stationary Phase: Silica Gel col_chrom->silica eluent Eluent: Hexane/Ethyl Acetate Gradient col_chrom->eluent solvent Solvent: Ethanol or Hexane/EtOAc recryst->solvent cooling Process: Slow Cooling recryst->cooling pure_product Pure this compound eluent->pure_product cooling->pure_product

Caption: Decision pathway for purification strategy.

References

Technical Support Center: Purification of 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4-cyanoindole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of this compound and its derivatives is silica (B1680970) gel (SiO₂), typically with a mesh size of 230-400. Due to the slightly acidic nature of silica, some indole (B1671886) compounds can be unstable. If compound degradation is suspected, using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (B75360) may be beneficial.

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The choice of mobile phase is critical and should be determined by preliminary Thin-Layer Chromatography (TLC) analysis. The ideal solvent system will give this compound an Rf value of approximately 0.2-0.4 for optimal separation.[1] Common solvent systems are binary mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).[2] For more polar impurities, a gradient elution starting with a low polarity and gradually increasing is highly effective.[3]

Q3: this compound is a white solid. How can I visualize it during TLC and column monitoring?

A3: this compound is UV-active due to its aromatic indole structure. It can be easily visualized as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). This is a non-destructive method and is standard for monitoring column fractions. For more specific staining, Ehrlich's reagent can be used, which typically produces blue or purple spots with indole derivatives.

Q4: My this compound seems to be degrading on the column. What can I do?

A4: Indole derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect degradation (evidenced by streaking on TLC or the appearance of new spots after exposure to silica), you can perform a 2D TLC to confirm instability.[4] To mitigate this, consider using silica gel that has been deactivated by washing it with a solution containing a small amount of a base, like triethylamine (B128534) (TEA), before packing the column. Alternatively, switching to a more neutral stationary phase like alumina can be a solution.

Q5: The separation between this compound and an impurity is very poor. How can I improve it?

A5: Poor separation can be addressed by several strategies. First, optimize the mobile phase by trying different solvent combinations to alter selectivity; for example, switching from an ethyl acetate/hexane system to a dichloromethane (B109758)/methanol (B129727) system can significantly change the elution order.[5] Second, employ a shallower solvent gradient during elution, which can increase the resolution between closely eluting compounds. Finally, ensure you have not overloaded the column; the amount of crude material should typically be 1-3% of the mass of the silica gel.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a direct question-and-answer format.

Problem 1: The compound is not eluting from the column.

  • Question: My this compound is stuck at the top of the column and won't elute, even after flushing with a large volume of my mobile phase. What should I do?

  • Answer: This indicates your mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the polarity of your eluent. For example, if you are using a 80:20 hexanes:ethyl acetate mixture, try increasing to 60:40 or 50:50. If the compound still does not elute, a stronger solvent like methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).[2] In some cases, the compound may have crashed out of solution at the top of the column if it has poor solubility in the eluent; using a dry-loading technique can prevent this.

Problem 2: The compound is eluting too quickly (high Rf value).

  • Question: My this compound is coming off the column in the first few fractions along with non-polar impurities. How can I achieve better retention?

  • Answer: An Rf value that is too high (e.g., > 0.5) indicates the mobile phase is too polar.[1] You need to decrease the polarity of the eluent. For instance, if you are using 50:50 hexanes:ethyl acetate, try switching to a less polar mixture like 70:30 or 80:20.[1] This will increase the interaction of this compound with the silica gel, leading to a lower Rf value and better separation from non-polar compounds.

Problem 3: The collected fractions are pure, but the overall yield is very low.

  • Question: After combining and evaporating the pure fractions, my final yield of this compound is much lower than expected. Where could it have been lost?

  • Answer: Low yield can result from several factors. The compound might be irreversibly adsorbed onto the silica gel, which can happen with indole derivatives. Using deactivated silica can help. Another possibility is that the compound is spread across many fractions in low concentration, and you may have stopped collecting too early. Always continue collecting fractions and monitoring by TLC until you are certain all the product has eluted. Finally, ensure there were no mechanical losses during sample loading and transfers.

Problem 4: The purified product shows streaking or tailing on the TLC plate.

  • Question: The spot for my purified this compound is streaked on the TLC plate. Is it still impure?

  • Answer: Streaking can indicate an issue other than impurity. It can be caused by applying too much sample to the TLC plate (sample overload). It can also occur if the compound is acidic or basic; indoles have a weakly basic nitrogen. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, can often resolve peak tailing by neutralizing active sites on the silica gel.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Detected During Column Chromatography PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution LowYield Low Recovery Start->LowYield Streaking Peak Tailing / Streaking Start->Streaking Cause_Solvent Suboptimal Mobile Phase PoorSep->Cause_Solvent Potential Causes Cause_Overload Column / TLC Overload PoorSep->Cause_Overload Potential Causes NoElution->Cause_Solvent Potential Causes Cause_Instability Compound Instability NoElution->Cause_Instability Potential Causes Cause_Solubility Poor Solubility NoElution->Cause_Solubility Potential Causes LowYield->Cause_Instability Potential Causes Cause_Adsorption Irreversible Adsorption LowYield->Cause_Adsorption Potential Causes Streaking->Cause_Overload Potential Causes Streaking->Cause_Instability Potential Causes Solution_OptimizeSolvent Optimize Solvent System (Change Polarity / Composition) Cause_Solvent->Solution_OptimizeSolvent Solutions Solution_Gradient Use a Shallower Gradient Cause_Solvent->Solution_Gradient Solutions Solution_Flush Flush with Highly Polar Solvent (e.g., 5% MeOH in DCM) Cause_Solvent->Solution_Flush Solution Solution_Load Reduce Sample Load (Use Dry Loading) Cause_Overload->Solution_Load Solution Solution_Deactivate Use Deactivated Silica (e.g., with TEA) Cause_Instability->Solution_Deactivate Solution Solution_Modifier Add Modifier to Eluent (e.g., 0.1% TEA) Cause_Instability->Solution_Modifier Solution Cause_Solubility->Solution_Load Solution Cause_Adsorption->Solution_Deactivate Solution

Caption: Troubleshooting workflow for this compound purification.

Data Summary Tables

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent SystemTypical Ratio (v/v)PolarityExpected Rf for this compound
Ethyl Acetate (EtOAc) / Hexanes10:90 to 40:60Low-Med~0.2 - 0.4
Dichloromethane (DCM) / Hexanes20:80 to 60:40Low-MedVaries, test empirically
Methanol (MeOH) / DCM1:99 to 5:95Med-HighFor eluting polar impurities

Note: The optimal Rf value for column chromatography is between 0.2 and 0.4.[1] These ratios are starting points and should be optimized for each specific crude mixture.

Table 2: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel, 230-400 mesh
Stationary to Sample Ratio (w/w) 30:1 to 100:1
Sample Loading Dry loading (adsorbing crude onto silica) is preferred, especially if solubility in the initial eluent is low.
Elution Method Gradient elution is recommended for complex mixtures.
Example Gradient (EtOAc/Hexanes) Start at 10% EtOAc in Hexanes, gradually increase to 40-60% EtOAc.
Example Gradient (MeOH/DCM) Start at 100% DCM, gradually increase to 2-5% MeOH in DCM.
Monitoring Collect fractions and analyze by TLC using UV visualization (254 nm).

Experimental Protocols

Protocol 1: Preliminary TLC Analysis

  • Prepare several TLC developing chambers with different solvent systems of varying polarity (e.g., 10%, 20%, and 30% ethyl acetate in hexanes).

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (with F254 indicator).

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the separated spots under a UV lamp (254 nm) and calculate the Rf values.

  • Select the solvent system that provides good separation and places the this compound spot at an Rf of ~0.2-0.4.[1]

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel (e.g., 50g for 0.5-1g of crude material) in the initial, least polar eluent determined from TLC analysis (e.g., 10% EtOAc/Hexanes).[6] Pour the slurry into the column, tapping the side gently to pack the silica uniformly and remove air bubbles. Allow the silica to settle, then add another thin layer of sand on top.

  • Sample Loading (Dry Method): Dissolve the crude this compound (e.g., 1g) in a minimal amount of a volatile solvent (like dichloromethane). Add 2-3g of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the initial, non-polar eluent to the column. Use air pressure to begin forcing the solvent through the column, collecting the eluate in fractions (e.g., test tubes or vials).

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase according to a predetermined gradient. For example, after eluting with several column volumes of 10% EtOAc/Hexanes, switch to 15% EtOAc/Hexanes, then 20%, and so on.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.

  • Isolation: Combine the fractions that contain pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

References

4-Cyanoindole photobleaching and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyanoindole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the photobleaching and stability of this versatile fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (4-CNI) is a derivative of the amino acid tryptophan.[1] It serves as a fluorescent probe with unique photophysical properties, including a high quantum yield and a relatively long fluorescence lifetime, particularly in aqueous environments.[2][3] Its fluorescence is sensitive to the local environment, making it a valuable tool for studying protein folding, hydration, and molecular interactions.[4] Because it is only slightly larger than tryptophan, it can be incorporated into peptides and proteins with minimal structural perturbation.[1]

Q2: What is photobleaching and why is it a problem?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5] This process occurs when the fluorophore enters a reactive excited triplet state, where it can be chemically altered by reacting with other molecules, particularly oxygen.[5][6] This damage prevents the molecule from fluorescing, leading to a progressive loss of signal during an experiment. This is especially problematic in applications requiring long or repeated exposures to light, such as time-lapse microscopy and single-molecule tracking.[7]

Q3: Is this compound considered photostable?

A3: Compared to the natural amino acid tryptophan, this compound exhibits good photostability.[2] However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination.[4][5] Its stability can be influenced by various factors in its immediate environment.

Q4: How should I store this compound solutions to ensure stability?

A4: While specific degradation pathways for this compound are not extensively detailed, general best practices for indole (B1671886) derivatives should be followed. Store stock solutions in a dark environment, preferably at -20°C or -80°C, and aliquot to minimize freeze-thaw cycles. Protect solutions from light as much as possible during experimental setup. Some indole derivatives are also sensitive to pH, with a stable range typically between pH 4-9.[8]

Troubleshooting Guide: Photobleaching & Signal Loss

This guide addresses common issues related to signal instability and photobleaching during fluorescence experiments using this compound.

Issue 1: Rapid loss of fluorescent signal during imaging.

This is a classic sign of photobleaching, where the fluorophore is being destroyed by the excitation light faster than the data can be collected.

Potential Cause Troubleshooting Steps & Solutions
Excessive Light Exposure 1. Reduce Laser/Light Power: Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.[5] 2. Minimize Exposure Time: Decrease the camera exposure time or the pixel dwell time (for confocal microscopy).[5] 3. Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures.
Presence of Reactive Oxygen Species (ROS) 1. Use an Antifade Reagent: Add a commercial or homemade antifade mounting medium to your sample.[7][9] These reagents work by scavenging free radicals and reactive oxygen species.[6] 2. Work in a Low-Oxygen Environment: For in vitro experiments, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your buffer.[10] Tryptophan, a related indole, is significantly more stable under an inert N2 atmosphere than in air.[11]
Incompatible Buffer/Medium 1. Check pH: Ensure the pH of your buffer is within a stable range (typically 4-9 for indole derivatives).[8] Extreme pH can affect fluorophore stability. 2. Test Different Solvents: The fluorescence lifetime and quantum yield of this compound are highly dependent on the solvent.[3][4] Aqueous solutions generally yield a high quantum yield.[2]
Issue 2: High background or non-specific fluorescence.

High background can mask your specific signal, reducing the sensitivity of your assay.

Potential Cause Troubleshooting Steps & Solutions
Autofluorescence 1. Check All Reagents: Media components (like phenol (B47542) red or fetal bovine serum), buffers, and even the microplate itself can be fluorescent.[12] Run a control with all components except your 4-CNI labeled molecule to identify the source. 2. Optimize Filters: Use narrow bandpass filters specific to 4-CNI's excitation and emission spectra to exclude autofluorescence signals.[13]
Impure Compound 1. Verify Purity: Ensure the this compound or its conjugate is pure. Fluorescent impurities from synthesis can contribute to background noise. 2. Purification: If necessary, purify the labeled product using column chromatography or HPLC.[4]

Photophysical & Stability Data

The following table summarizes key quantitative data for this compound and its derivatives to aid in experimental design.

ParameterThis compound (4-CNI)This compound-2′-deoxyribonucleoside (4CNI-NS)Notes
Absorption Max (λabs) ~310 nm[4]~310-320 nm[14]Can be selectively excited in the presence of natural aromatic amino acids.[14]
Emission Max (λem) ~410 nm[4]~412 nm (in water)[14]Exhibits a relatively large Stokes shift.[14]
Fluorescence Quantum Yield (ΦF) High in most solvents[2]0.85 ± 0.05 (in water)[14]Quantum yield is a measure of fluorescence efficiency. A high value is desirable.
Photostability Good photostability[2]Photobleaching kinetics are more favorable than for Enhanced Blue Fluorescent Protein (EBFP).[4]Photostability can be enhanced with antifade reagents.

Diagrams and Workflows

Caption: Troubleshooting workflow for photobleaching issues.

Caption: General mechanism of fluorophore photobleaching.

Experimental Protocols

Protocol 1: Assessing Photostability of this compound

This protocol provides a method to quantify the rate of photobleaching for your 4-CNI labeled sample under specific microscope settings.

Objective: To determine the photobleaching half-life (the time required for the fluorescence intensity to decrease by 50%) of a 4-CNI-labeled sample.

Materials:

  • 4-CNI labeled sample (e.g., protein, peptide)

  • Fluorescence microscope with a suitable filter set for 4-CNI (e.g., Ex: 310-330 nm, Em: 400-420 nm)

  • Imaging buffer (e.g., PBS)

  • Optional: Antifade reagent to test its efficacy

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare the slide or imaging dish with your 4-CNI labeled sample diluted in imaging buffer.

  • Microscope Setup:

    • Turn on the microscope and light source. Allow the lamp to warm up for stability.

    • Select the appropriate objective lens and filter cube for 4-CNI.

    • Focus on the sample area.

  • Image Acquisition Settings:

    • Set the excitation light intensity to a level that you would typically use for your experiments. Crucially, keep this setting constant for all experiments you wish to compare.

    • Set the camera exposure time and gain.

    • Configure the time-lapse mode to acquire an image continuously (e.g., every 5 seconds) for a set duration (e.g., 5-10 minutes).

  • Acquisition: Start the time-lapse acquisition. The sample will be continuously illuminated, inducing photobleaching.

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Define a Region of Interest (ROI) over the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Measure the background intensity in a region with no sample and subtract it from your sample ROI measurements.

    • Normalize the intensity values by dividing each point by the intensity of the first frame.

    • Plot the normalized intensity versus time.

    • Determine the time at which the intensity drops to 0.5 (50%). This is the photobleaching half-life.

Protocol 2: Measuring Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to measure the fluorescence quantum yield (ΦF) of a 4-CNI derivative relative to a known standard.

Objective: To calculate the quantum yield of a test sample by comparing its fluorescence and absorbance to a reference standard.

Materials:

  • Test Sample (e.g., your 4-CNI labeled compound)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent (the same for both sample and standard)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilutions for both the test sample and the standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using the spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard.

    • Record the absorbance value at the chosen excitation wavelength (e.g., 310 nm).

  • Measure Fluorescence:

    • Using the spectrofluorometer, set the excitation wavelength.

    • For each dilution, measure the fluorescence emission spectrum. The scan range must cover the entire emission profile.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each measurement.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).

  • Calculate Quantum Yield:

    • Use the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    • Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the test sample and the standard, respectively.

    • If the same solvent is used for both, the refractive index term (ηX²/ηST²) cancels out to 1.

References

Optimizing 4-Cyanoindole (4-CNI) Protein Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the 4-cyanoindole (4-CNI) labeling of your proteins. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice to common challenges encountered during the labeling process. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation of 4-CNI to your proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-CNI) and why is it used for protein labeling?

This compound is a fluorescent molecule that can be chemically attached to proteins. It serves as a valuable spectroscopic and imaging probe due to its unique photophysical properties. Compared to the natural amino acid tryptophan, 4-CNI exhibits a larger fluorescence quantum yield, a longer fluorescence lifetime, and its absorption and emission spectra are red-shifted, making it compatible with common fluorescence microscopy setups.[1][2] Its relatively small size helps to minimize potential perturbation of the protein's native structure and function.

Q2: What functional groups on a protein does 4-CNI react with?

Activated forms of this compound are typically designed to react with primary amines, such as the N-terminus of the protein and the epsilon-amino group of lysine (B10760008) residues.[3] The selectivity for the N-terminus versus lysine side chains can be controlled by adjusting the reaction pH.

Q3: What is the optimal pH for 4-CNI labeling?

For labeling primary amines, a pH range of 8.0 to 9.0 is generally recommended.[3] At a slightly basic pH, the targeted amine groups are deprotonated and thus more nucleophilic, facilitating the reaction. For more selective labeling of the N-terminus, a pH closer to neutral (7.0-7.5) can be employed, as the pKa of the N-terminal alpha-amine is typically lower than that of lysine's epsilon-amino group.[3]

Q4: Can the cyano group of 4-CNI hydrolyze during the labeling reaction?

Yes, the cyano (-CN) group can be susceptible to hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, especially with prolonged reaction times and high temperatures.[4][5][6] It is crucial to perform the labeling reaction under controlled pH and temperature to maintain the integrity of the 4-CNI label.

Troubleshooting Guide

This section addresses common issues encountered during 4-CNI protein labeling experiments.

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TroubleshootingGuide cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Low Labeling Efficiency Low Labeling Efficiency Suboptimal pH Suboptimal pH Low Labeling Efficiency->Suboptimal pH Low Reagent Concentration Low Reagent Concentration Low Labeling Efficiency->Low Reagent Concentration Short Reaction Time Short Reaction Time Low Labeling Efficiency->Short Reaction Time Low Temperature Low Temperature Low Labeling Efficiency->Low Temperature Reagent Degradation Reagent Degradation Low Labeling Efficiency->Reagent Degradation Non-specific Labeling Non-specific Labeling Reactive Buffer Components Reactive Buffer Components Non-specific Labeling->Reactive Buffer Components High Reagent Molar Ratio High Reagent Molar Ratio Non-specific Labeling->High Reagent Molar Ratio Protein Precipitation Protein Precipitation Protein Precipitation->High Reagent Molar Ratio Protein Aggregation Protein Aggregation Protein Precipitation->Protein Aggregation Inconsistent Results Inconsistent Results Inconsistent Results->Reagent Degradation Variable Reagent Quality Variable Reagent Quality Inconsistent Results->Variable Reagent Quality Optimize pH (8.0-9.0) Optimize pH (8.0-9.0) Suboptimal pH->Optimize pH (8.0-9.0) Increase Molar Ratio Increase Molar Ratio Low Reagent Concentration->Increase Molar Ratio Extend Reaction Time Extend Reaction Time Short Reaction Time->Extend Reaction Time Increase Temperature Increase Temperature Low Temperature->Increase Temperature Use Fresh Reagent Use Fresh Reagent Reagent Degradation->Use Fresh Reagent Use Non-nucleophilic Buffer Use Non-nucleophilic Buffer Reactive Buffer Components->Use Non-nucleophilic Buffer Decrease Molar Ratio Decrease Molar Ratio High Reagent Molar Ratio->Decrease Molar Ratio Optimize Protein Concentration Optimize Protein Concentration Protein Aggregation->Optimize Protein Concentration Add Solubilizing Agents Add Solubilizing Agents Protein Aggregation->Add Solubilizing Agents Ensure Reagent Purity Ensure Reagent Purity Variable Reagent Quality->Ensure Reagent Purity ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Mixing Mix Protein and 4-CNI Protein_Prep->Mixing Reagent_Prep 4-CNI Reagent Preparation Reagent_Prep->Mixing Incubation Incubate (RT, 1-4h) Mixing->Incubation Purification Purification (e.g., HPLC, SEC) Incubation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Quantification Quantification (Spectrophotometry) Purification->Quantification

References

Technical Support Center: 4-Cyanoindole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of 4-Cyanoindole synthesis. Below you will find frequently asked questions and detailed troubleshooting guides to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most common and scalable routes to this compound include the Fischer indole (B1671886) synthesis from 4-cyanophenylhydrazine, the Sandmeyer reaction of 4-aminoindole, and palladium-catalyzed cyanation of a 4-haloindole (e.g., 4-bromoindole). The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the handling of highly toxic cyanide reagents, such as copper(I) cyanide, zinc cyanide, or potassium cyanide, which are often used in the Sandmeyer and palladium-catalyzed cyanation reactions. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols. Additionally, diazonium salts formed during the Sandmeyer reaction can be explosive when isolated in a dry state and should be handled with extreme caution, typically as a solution.

Q3: How can I minimize the formation of impurities during the scale-up process?

A3: Minimizing impurities during scale-up requires strict control over reaction parameters. Key considerations include:

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can be carried through and complicate purification.

  • Temperature Control: Exothermic reactions should be carefully monitored and controlled to prevent side reactions.

  • Reagent Addition: Slow and controlled addition of reagents can prevent localized high concentrations that may lead to byproduct formation.

  • Inert Atmosphere: For oxygen-sensitive reactions like palladium-catalyzed cyanations, maintaining an inert atmosphere is critical to prevent catalyst deactivation and side reactions.[1]

Q4: What are the most effective methods for purifying this compound on a large scale?

A4: Large-scale purification of this compound typically involves crystallization or column chromatography. Recrystallization from a suitable solvent system is often the most cost-effective method for achieving high purity on a large scale. If chromatographic purification is necessary, techniques like flash chromatography with a carefully selected solvent system can be employed. The choice of purification method will depend on the impurity profile of the crude product.

Troubleshooting Guides

Fischer Indole Synthesis Route

This route involves the reaction of 4-cyanophenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.

Problem: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Hydrazone Formation Ensure a 1:1 molar ratio of 4-cyanophenylhydrazine and the carbonyl compound. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the limiting reagent before proceeding to cyclization.
Ineffective Acid Catalyst Use a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The choice and concentration of the acid are critical and may require optimization.
Decomposition of Starting Material or Product Avoid excessively high temperatures during cyclization, as this can lead to degradation. Optimize the reaction temperature and time.
Side Reactions The methoxy (B1213986) group on a phenylhydrazone can lead to abnormal products. While 4-cyano is not a methoxy group, be aware of potential side reactions due to the electron-withdrawing nature of the cyano group.

Problem: Formation of Tar-like Byproducts

Possible Cause Troubleshooting Step
Excessive Heat Reduce the reaction temperature and shorten the reaction time.
Incorrect Acid Concentration Optimize the acid concentration. Too high a concentration can lead to polymerization and tar formation.
Air Oxidation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Palladium-Catalyzed Cyanation of 4-Bromoindole (B15604)

This route involves the reaction of 4-bromoindole with a cyanide source in the presence of a palladium catalyst.

Problem: Low or No Conversion

Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure the reaction is carried out under strictly anhydrous and oxygen-free conditions.[1] Use degassed solvents. The addition of isopropanol (B130326) has been shown to protect the catalyst from oxygen poisoning.[1]
Cyanide Poisoning of the Catalyst The order of reagent addition is critical. Add the cyanide source to a preheated mixture of the other reagents to minimize catalyst poisoning.[1]
Poorly Soluble Cyanide Source Use a more soluble cyanide source or a phase-transfer catalyst to improve reactivity.
Inactive Catalyst Use a pre-catalyst that is known to be effective for cyanation reactions, such as a palladacycle-based catalyst.

Problem: High Levels of Impurities

Possible Cause Troubleshooting Step
Homocoupling of 4-Bromoindole Optimize the reaction conditions, including catalyst, ligand, and temperature, to favor the cyanation pathway over homocoupling.
Hydrolysis of the Cyano Group Ensure anhydrous conditions and quench the reaction carefully to avoid hydrolysis of the nitrile to the corresponding amide or carboxylic acid.
Formation of Other Isomers While less common in this route, confirm the regioselectivity of the cyanation.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

ParameterLab Scale (mmol)Pilot Scale (kg)
Substrate Aryl BromideAryl Bromide
Catalyst Pd(OAc)₂ / LigandPd(OAc)₂ / Ligand
Cyanide Source K₄[Fe(CN)₆]·3H₂OK₄[Fe(CN)₆]·3H₂O
Solvent Dioxane/WaterDioxane/Water
Temperature 50 °C50 °C
Reaction Time 3 hours3 hours
Scale 1 mmol6.7 kg
Yield >90%~95%
Reference [1][1]

Note: Data is generalized from palladium-catalyzed cyanation of aryl bromides and is expected to be applicable to 4-bromoindole.

Experimental Protocols

Palladium-Catalyzed Cyanation of 4-Bromoindole (Illustrative Protocol)

This protocol is a general guide and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: To a clean, dry, and inerted reactor, add 4-bromoindole (1.0 eq), a palladium pre-catalyst (e.g., 1.5 mol%), and a suitable ligand.

  • Solvent Addition: Add degassed dioxane and a degassed aqueous solution of potassium acetate (B1210297) (KOAc).

  • Heating: Heat the mixture to the desired temperature (e.g., 50 °C).

  • Cyanide Addition: In a separate vessel, dissolve the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 eq) in degassed water. Slowly add this solution to the heated reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep_reagents Prepare and Degas Reagents and Solvents setup_reactor Set up Inert Atmosphere Reactor prep_reagents->setup_reactor charge_reagents Charge Reactor with 4-Bromoindole, Catalyst, Ligand setup_reactor->charge_reagents add_solvents Add Degassed Dioxane and aq. KOAc charge_reagents->add_solvents heat Heat to 50°C add_solvents->heat add_cyanide Slowly Add Aqueous Cyanide Solution heat->add_cyanide monitor Monitor Reaction by HPLC/TLC add_cyanide->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Crystallization/Chromatography dry_concentrate->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.

troubleshooting_low_yield cluster_fischer Fischer Indole Synthesis cluster_pd_cat Palladium-Catalyzed Cyanation start Low Yield in This compound Synthesis f_incomplete_hydrazone Incomplete Hydrazone Formation? start->f_incomplete_hydrazone f_ineffective_catalyst Ineffective Acid Catalyst? start->f_ineffective_catalyst f_decomposition Decomposition? start->f_decomposition pd_catalyst_deactivation Catalyst Deactivation? start->pd_catalyst_deactivation pd_cyanide_poisoning Cyanide Poisoning? start->pd_cyanide_poisoning pd_poor_solubility Poor Cyanide Solubility? start->pd_poor_solubility f_sol_hydrazone f_sol_hydrazone f_incomplete_hydrazone->f_sol_hydrazone Solution: Monitor reaction to completion f_sol_catalyst f_sol_catalyst f_ineffective_catalyst->f_sol_catalyst Solution: Optimize acid catalyst and concentration f_sol_decomposition f_sol_decomposition f_decomposition->f_sol_decomposition Solution: Optimize temperature and reaction time pd_sol_deactivation pd_sol_deactivation pd_catalyst_deactivation->pd_sol_deactivation Solution: Ensure anhydrous/anaerobic conditions pd_sol_poisoning pd_sol_poisoning pd_cyanide_poisoning->pd_sol_poisoning Solution: Optimize reagent addition order pd_sol_solubility pd_sol_solubility pd_poor_solubility->pd_sol_solubility Solution: Use soluble cyanide source or phase-transfer catalyst

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyanoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the indole (B1671886) scaffold, which can be adapted for this compound, include the Fischer indole synthesis, the Bartoli indole synthesis, and various palladium-catalyzed cyclization reactions, such as the Larock indole synthesis. Each method has its own advantages and potential challenges regarding starting material availability, reaction conditions, and byproduct formation.

Q2: I am observing a significant amount of tar-like material in my Fischer indole synthesis of this compound. What is the likely cause and how can I prevent it?

A2: Tar formation in the Fischer indole synthesis is a common issue, often exacerbated by the harsh acidic conditions and high temperatures required for the cyclization step.[1] The electron-withdrawing nature of the cyano group on the phenylhydrazine (B124118) precursor can make the reaction more susceptible to decomposition. To mitigate this, consider using a milder acid catalyst, such as acetic acid or a Lewis acid like zinc chloride, which may allow for lower reaction temperatures.[1] Additionally, optimizing the reaction time to avoid prolonged heating is crucial.[1]

Q3: My Palladium-catalyzed synthesis of this compound is giving low yields and multiple side products. What are the key parameters to optimize?

A3: The efficiency of palladium-catalyzed indole syntheses, such as the Larock indolization, is highly dependent on the careful optimization of several factors. The choice of the palladium source and, critically, the ligand is paramount as it influences the catalyst's stability and reactivity.[1] The base used in the reaction also plays a crucial role in the catalytic cycle.[1] Furthermore, controlling the reaction temperature is vital; lowering the temperature can often lead to a cleaner reaction with fewer byproducts.[1]

Q4: In the Bartoli indole synthesis of this compound, what is the role of the ortho-substituent on the nitroarene, and what happens if it's absent?

A4: The Bartoli indole synthesis, which utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent, generally requires a substituent ortho to the nitro group. This ortho-substituent is crucial as its steric bulk facilitates the key[2][2]-sigmatropic rearrangement step in the reaction mechanism. Reactions with nitroarenes lacking an ortho-substituent often result in low to no yield of the desired indole product.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts for three common synthetic routes.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For this compound, this would typically involve the reaction of 4-cyanophenylhydrazine with a suitable carbonyl compound.

Issue 1: Formation of Regioisomeric Byproducts

  • Problem: When using an unsymmetrical ketone as the carbonyl partner, the formation of two different regioisomeric indoles is possible. The final product distribution is influenced by the nature of the acid catalyst and the reaction conditions.[4][5]

  • Identification: Careful analysis of the crude product mixture by HPLC or GC-MS is necessary to identify and quantify the different isomers. 1H and 13C NMR spectroscopy can be used to distinguish between the regioisomers based on the substitution pattern on the indole ring.

  • Troubleshooting:

    • Catalyst Choice: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to influence the regioselectivity.[6]

    • Temperature Control: The reaction temperature can affect the equilibrium between the enamine tautomers, which in turn dictates the final product ratio. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while a higher temperature might favor the kinetic product.[5]

Issue 2: Incomplete Cyclization and Starting Material Recovery

  • Problem: The reaction stalls, and significant amounts of the intermediate phenylhydrazone are recovered after workup.

  • Identification: The phenylhydrazone intermediate can be identified by TLC, HPLC, or NMR analysis of the crude reaction mixture.

  • Troubleshooting:

    • Acid Strength and Concentration: The acid catalyst may be too weak or used in insufficient quantity to promote the cyclization effectively. Consider using a stronger acid or increasing the catalyst loading.

    • Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

Potential Byproduct Possible Cause Suggested Action
Regioisomeric IndoleUse of unsymmetrical ketoneUse a symmetrical ketone if possible; screen different acid catalysts and temperatures.
Unreacted PhenylhydrazoneInsufficient acid catalysis or reaction time/temperatureIncrease catalyst loading, use a stronger acid, or increase reaction time/temperature.
Tar/Decomposition ProductsHarsh acidic conditions and high temperatureUse a milder acid catalyst (e.g., acetic acid, ZnCl₂) and optimize for the lowest effective temperature.
Palladium-Catalyzed Synthesis (Larock Indole Synthesis)

The Larock indole synthesis is a powerful method that involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. For this compound, a suitable starting material would be a 2-halo-4-cyanoaniline.

Issue 1: Homocoupling of the Alkyne or Aryl Halide

  • Problem: Formation of dimeric byproducts from the starting alkyne or the ortho-haloaniline.

  • Identification: These byproducts can be identified by GC-MS and NMR analysis of the crude product.

  • Troubleshooting:

    • Ligand Selection: The choice of phosphine (B1218219) ligand is critical to prevent side reactions. Bulky, electron-rich ligands often favor the desired cross-coupling over homocoupling.

    • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular homocoupling reactions.

Issue 2: Formation of Isomeric Indoles

  • Problem: If an unsymmetrical alkyne is used, two regioisomeric indole products can be formed.

  • Identification: HPLC and NMR spectroscopy are essential for separating and identifying the regioisomers.

  • Troubleshooting:

    • Alkyne Structure: The regioselectivity is often influenced by the steric and electronic properties of the substituents on the alkyne. Using an alkyne with one sterically bulky group can significantly favor the formation of a single isomer.

    • Catalyst System: The choice of palladium precursor and ligand can also influence the regioselectivity of the alkyne insertion.

Potential Byproduct Possible Cause Suggested Action
Alkyne DimerHomocoupling of the alkyneOptimize ligand and reaction concentration.
Biaryl SpeciesHomocoupling of the aryl halideOptimize ligand and reaction conditions.
Regioisomeric IndoleUse of an unsymmetrical alkyneUse a sterically biased alkyne; screen different catalyst systems.
Bartoli Indole Synthesis

The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. To synthesize this compound, a potential starting material would be a 2-substituted-4-cyanonitrobenzene.

Issue 1: Formation of Nitrosoarene Intermediate

  • Problem: The reaction does not proceed to completion, and the intermediate nitrosoarene is isolated.

  • Identification: The nitroso intermediate can often be identified by its characteristic color and by spectroscopic methods.

  • Troubleshooting:

    • Stoichiometry of Grignard Reagent: The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent for the reaction with a nitroarene to go to completion.[7] Ensure that a sufficient excess of the Grignard reagent is used.

    • Quality of Grignard Reagent: The Grignard reagent should be freshly prepared or titrated to ensure its activity.

Issue 2: Formation of Carbonyl Byproduct from the Grignard Reagent

  • Problem: A carbonyl compound corresponding to the vinyl Grignard reagent is formed as a stoichiometric byproduct.

  • Identification: This byproduct can be identified by GC-MS or by derivatization followed by spectroscopic analysis.

  • Troubleshooting:

    • This is an inherent part of the reaction mechanism where one equivalent of the Grignard reagent is consumed to form a carbonyl compound.[7] While its formation cannot be prevented, it must be efficiently removed during the purification process, for example, by column chromatography.

Potential Byproduct Possible Cause Suggested Action
Nitrosoarene IntermediateInsufficient Grignard reagentUse at least 3 equivalents of active Grignard reagent.
Carbonyl CompoundInherent to the reaction mechanismRemove during purification.

Experimental Protocols

Detailed experimental protocols for the synthesis of indole derivatives via these methods can be found in the literature. For a representative Fischer indole synthesis protocol, please refer to the synthesis of 2-phenylindole.[8] For the Bartoli indole synthesis, general procedures are well-documented.[3][7] The Larock indole synthesis also has established protocols that can be adapted.[7] It is crucial to adapt these general procedures to the specific reactivity of the cyano-substituted starting materials, paying close attention to reaction monitoring and purification to isolate the desired this compound.

Visualization of Troubleshooting Workflow

Below is a generalized workflow for troubleshooting byproduct formation in this compound synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_troubleshooting Troubleshooting cluster_end End Start Reaction Complete (TLC/LC-MS) Analyze Analyze Crude Product (NMR, GC-MS, HPLC) Start->Analyze IdentifyByproducts Byproducts Identified? Analyze->IdentifyByproducts ModifyConditions Modify Reaction Conditions: - Catalyst - Solvent - Temperature - Stoichiometry IdentifyByproducts->ModifyConditions Yes Purify Purify Product (Column Chromatography, Recrystallization) IdentifyByproducts->Purify No / Minor ModifyConditions->Start Rerun Reaction PureProduct Pure this compound Purify->PureProduct

Caption: A flowchart illustrating the general troubleshooting workflow for identifying and mitigating byproduct formation in this compound synthesis.

References

Characterization of 4-Cyanoindole derivatives by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 4-cyanoindole derivatives by Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the this compound scaffold?

A1: The chemical shifts for the this compound core can vary depending on the solvent and substituents. However, typical ranges are provided in the data tables below. The electron-withdrawing nature of the cyano group at the C4 position significantly influences the chemical shifts of the aromatic protons and carbons, generally causing them to shift downfield compared to unsubstituted indole (B1671886).

Q2: How does the N-H proton of the indole ring typically appear in a ¹H NMR spectrum?

A2: The N-H proton of the indole ring in this compound derivatives often appears as a broad singlet in the downfield region of the spectrum, typically between 8.0 and 12.0 ppm. Its broadness is due to quadrupolar broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with residual water or other protic species in the NMR solvent.[1]

Q3: What are the characteristic fragmentation patterns for this compound derivatives in mass spectrometry?

A3: In Electron Ionization (EI) mass spectrometry, this compound derivatives typically show a prominent molecular ion peak (M⁺•). Common fragmentation pathways involve the loss of HCN (27 Da) from the indole ring and cleavage of substituents.[2] For N-substituted derivatives, alpha-cleavage at the substituent is also a common fragmentation pathway. In Electrospray Ionization (ESI) mass spectrometry, protonated molecules [M+H]⁺ are commonly observed. Tandem MS (MS/MS) of the [M+H]⁺ ion can reveal characteristic losses depending on the nature of the substituents.[3]

Q4: I am observing unexpected peaks in my NMR spectrum. What are the common sources of contamination?

A4: Common contaminants in NMR spectra include residual solvents from purification (e.g., ethyl acetate, dichloromethane, acetone), water, and grease from glassware. It is crucial to use high-purity deuterated solvents and meticulously clean all glassware.[4]

Troubleshooting Guides

NMR Spectroscopy

Problem 1: Broad or disappearing N-H proton signal.

  • Possible Cause A: Chemical Exchange. The indole N-H proton is acidic and can exchange with residual water or other protic impurities in the NMR solvent.[1]

    • Solution: Use a freshly opened ampoule of high-purity deuterated solvent. Ensure your sample is as dry as possible before dissolving. To confirm if the peak is an N-H proton, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[4]

  • Possible Cause B: Quadrupolar Broadening. The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation of the attached proton, causing the signal to broaden.[1]

    • Solution: This is an inherent property of the molecule. Acquiring the spectrum at a different temperature (Variable Temperature NMR) may sometimes sharpen the signal.

Problem 2: Poor resolution or broad peaks for all signals.

  • Possible Cause A: Poor Shimming. The magnetic field homogeneity across the sample is not optimal.

    • Solution: Re-shim the spectrometer. Ensure the sample is prepared in a high-quality NMR tube and filled to the correct height (typically 4-5 cm).

  • Possible Cause B: Sample Concentration. A highly concentrated sample can lead to increased viscosity, which results in broader lines.

    • Solution: Dilute the sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[5]

  • Possible Cause C: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample further. Passing the sample through a small plug of silica (B1680970) gel or celite can sometimes remove paramagnetic impurities.

Problem 3: Overlapping signals in the aromatic region.

  • Possible Cause: The chemical shifts of the aromatic protons are very similar.

    • Solution 1: Use a different deuterated solvent. Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve the overlapping signals.[4]

    • Solution 2: Acquire a higher field NMR spectrum. A spectrometer with a higher magnetic field strength will provide better signal dispersion.

    • Solution 3: Perform 2D NMR experiments. Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign the coupled protons and their corresponding carbons, even in crowded regions of the spectrum.

Mass Spectrometry

Problem 1: No molecular ion peak is observed in EI-MS.

  • Possible Cause: The molecular ion is unstable and fragments completely upon ionization.

    • Solution: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to produce an intact molecular ion or a protonated molecule.

Problem 2: Low signal intensity or no signal in ESI-MS.

  • Possible Cause A: Poor ionization of the analyte. The compound may not be easily protonated or deprotonated under the chosen conditions.

    • Solution: Adjust the mobile phase composition. Adding a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) can improve ionization efficiency.

  • Possible Cause B: Inappropriate solvent system. The solvent used to introduce the sample into the mass spectrometer may not be compatible with ESI.

    • Solution: Ensure the solvent system is volatile and can support the formation of charged droplets. Typical solvents include methanol (B129727), acetonitrile, and water.

Data Presentation

¹H and ¹³C NMR Data for Selected this compound Derivatives
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆11.85 (br s, 1H, NH), 7.81 (d, J=8.2 Hz, 1H, H7), 7.64 (t, J=2.9 Hz, 1H, H2), 7.51 (d, J=7.4 Hz, 1H, H5), 7.29 (t, J=7.8 Hz, 1H, H6), 6.91 (dd, J=2.9, 1.0 Hz, 1H, H3)137.2, 128.4, 127.9, 126.5, 121.3, 119.2, 115.6, 103.1, 100.9
2-Methyl-4-cyanoindole CDCl₃8.20 (br s, 1H, NH), 7.55 (d, J=8.2 Hz, 1H, H7), 7.40 (d, J=7.4 Hz, 1H, H5), 7.20 (t, J=7.8 Hz, 1H, H6), 6.45 (s, 1H, H3), 2.50 (s, 3H, CH₃)138.1, 136.9, 127.8, 126.2, 120.9, 119.8, 115.9, 102.5, 99.8, 13.7
3-Methyl-4-cyanoindole CDCl₃8.15 (br s, 1H, NH), 7.58 (d, J=8.2 Hz, 1H, H7), 7.42 (d, J=7.4 Hz, 1H, H5), 7.22 (t, J=7.8 Hz, 1H, H6), 7.10 (s, 1H, H2), 2.40 (s, 3H, CH₃)137.5, 128.1, 127.5, 125.9, 121.5, 119.5, 115.3, 111.2, 102.8, 9.5
5-Bromo-4-cyanoindole DMSO-d₆12.10 (br s, 1H, NH), 7.95 (d, J=8.5 Hz, 1H, H7), 7.75 (d, J=8.5 Hz, 1H, H6), 7.68 (t, J=2.9 Hz, 1H, H2), 6.95 (d, J=2.9 Hz, 1H, H3)136.8, 130.2, 129.5, 127.1, 120.8, 118.9, 115.1, 103.5, 101.2, 100.5
Predicted Mass Spectrometry Fragmentation for this compound
Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss
EI142 (M⁺•)115HCN (27)
88C₂H₂N (40)
ESI (+)143 ([M+H]⁺)116HCN (27)

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to the vial.[5]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Insertion into Spectrometer: Wipe the outside of the NMR tube before inserting it into the spinner and then into the spectrometer.

Protocol 2: Standard LC-MS (ESI) Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase of the LC method to a final concentration of 1-10 µg/mL.

  • Filtering: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Analysis: Place the vial in the autosampler tray for LC-MS analysis. The mobile phase should ideally contain a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive ion mode).

Mandatory Visualizations

troubleshooting_nmr_broad_peaks start Broad NMR Peaks Observed cause1 Poor Shimming? start->cause1 solution1 Re-shim Spectrometer cause1->solution1 Yes cause2 High Sample Concentration? cause1->cause2 No solution2 Dilute Sample cause2->solution2 Yes cause3 Paramagnetic Impurities? cause2->cause3 No solution3 Re-purify Sample cause3->solution3 Yes cause4 Chemical Exchange (e.g., N-H)? cause3->cause4 No solution4 Variable Temperature NMR or D2O Exchange cause4->solution4 Yes cause5 Quadrupolar Broadening (N-H)? cause4->cause5 No solution5 Inherent Property - Consider VT NMR cause5->solution5 Yes

Caption: Troubleshooting workflow for broad NMR signals.

experimental_workflow_nmr_ms cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter nmr_tube Transfer to NMR Tube filter->nmr_tube ms_vial Transfer to MS Vial filter->ms_vial nmr_acq Acquire Spectrum nmr_tube->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc final_analysis Structural Characterization nmr_proc->final_analysis ms_acq Inject into LC-MS ms_vial->ms_acq ms_proc Analyze Mass Spectrum ms_acq->ms_proc ms_proc->final_analysis

Caption: General experimental workflow for NMR and MS analysis.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Cyanoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-cyanoindole derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor solubility in aqueous buffers?

A1: this compound derivatives, like many indole-based compounds, are often characterized by a hydrophobic scaffold. The indole (B1671886) ring system is largely nonpolar, and the cyano group, while polar, may not be sufficient to overcome the hydrophobicity of the entire molecule, leading to low solubility in aqueous solutions. The crystal lattice energy of the solid compound can also play a significant role; a high lattice energy will make it more difficult for solvent molecules to break apart the crystal and solvate the individual molecules.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a this compound derivative into an aqueous assay buffer. What is happening and how can I prevent it?

A2: This phenomenon is known as antisolvent precipitation. Your this compound derivative is likely highly soluble in the organic solvent DMSO, but when this stock solution is rapidly diluted into an aqueous buffer (the "antisolvent"), the compound's solubility dramatically decreases, causing it to crash out of solution.

To prevent this, you can try the following troubleshooting steps:

  • Reduce the final concentration: The simplest approach is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help to keep the compound in solution.

  • Use co-solvents: Incorporating a water-miscible co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG400), in your aqueous buffer can increase the solubility of your compound. Ensure the final co-solvent concentration is compatible with your experimental system.

  • Adjust the pH: If your this compound derivative has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.

Q3: How does pH affect the solubility of this compound derivatives?

A3: The solubility of ionizable compounds is pH-dependent. The indole nitrogen is weakly acidic, but can be deprotonated at high pH. If your this compound derivative contains basic functional groups (e.g., an amine), it will be more soluble at acidic pH where it can be protonated to form a more soluble salt. Conversely, if it contains acidic functional groups, it will be more soluble at basic pH where it can be deprotonated. The Henderson-Hasselbalch equation can be a useful tool for predicting the pH-dependent solubility profile of an ionizable compound.

Q4: Can temperature be used to improve the solubility of my this compound derivative?

A4: For most solid organic compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. Heating the solution provides this energy and can help to dissolve more of your compound. However, this is not always a practical solution for biological assays that are conducted at a specific temperature (e.g., 37°C). It is important to determine the thermodynamic solubility at the desired experimental temperature.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
Potential Cause Recommended Solution
Final concentration exceeds aqueous solubility.Determine the kinetic and thermodynamic solubility of your compound in the assay buffer to establish a maximum working concentration.
Rapid dilution from an organic stock solution.Perform a serial dilution of the stock solution in the aqueous buffer. Add the compound dropwise while gently vortexing.
Incompatible buffer components.Test the solubility of your compound in different buffer systems. Some buffer salts can decrease the solubility of organic compounds.
Low temperature.For dilutions, use pre-warmed (e.g., 37°C) aqueous buffers if your experiment allows.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Recommended Solution
Undissolved compound in the assay well.Visually inspect your assay plates for any signs of precipitation. Centrifuge the plates before reading to pellet any precipitate.
Time-dependent precipitation.Reduce the incubation time of the compound in the assay if possible. Test the solubility of the compound in the assay medium over the time course of the experiment.
Interaction with media components.If using cell culture media, serum proteins can sometimes bind to compounds and cause them to precipitate. Consider reducing the serum concentration or using a serum-free medium for the experiment.

Data Presentation: Solubility of this compound Derivatives

Table 1: Example Kinetic Solubility of a Hypothetical this compound Derivative in Common Solvents

SolventKinetic Solubility (µg/mL) at 25°C
DMSO> 2000
Ethanol500 - 1000
Methanol200 - 500
Water< 10
PBS (pH 7.4)< 5

Table 2: Example pH-Dependent Aqueous Solubility of a Hypothetical Basic this compound Derivative

pHThermodynamic Solubility (µg/mL) at 25°C
2.0150
4.050
6.010
7.4< 5
9.0< 5

Table 3: Example Temperature-Dependent Aqueous Solubility of a Hypothetical this compound Derivative at pH 7.4

Temperature (°C)Thermodynamic Solubility (µg/mL)
4< 2
25< 5
378

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates from an aqueous buffer.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate shaker

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a method for quantifying the compound in solution (e.g., HPLC-UV).

Method:

  • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).

  • In the 96-well plate, perform a serial dilution of the DMSO stock solution in DMSO.

  • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger, fixed volume of the aqueous buffer (e.g., 198 µL). This will result in a constant final DMSO concentration (e.g., 1%).

  • Include a DMSO-only control.

  • Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measure the turbidity of each well by reading the absorbance at 620 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance compared to the control is considered the kinetic solubility.

  • (Optional) For a more quantitative measurement, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV to determine the concentration of the compound remaining in solution.

Protocol 2: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a solid compound in a given solvent.

Materials:

  • Solid this compound derivative

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Small glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV or other quantitative analytical method

Method:

  • Add an excess amount of the solid this compound derivative to a vial containing a known volume of the solvent.

  • Seal the vial and shake at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the this compound derivative using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • The measured concentration is the thermodynamic solubility.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare High-Conc. DMSO Stock serial_dilute Serial Dilution in DMSO stock->serial_dilute solid Weigh Excess Solid Compound add_to_solvent Add to Solvent solid->add_to_solvent add_to_buffer Add to Aqueous Buffer serial_dilute->add_to_buffer shake_kinetic Shake (2h) add_to_buffer->shake_kinetic measure_turbidity Measure Turbidity (Absorbance @ 620nm) shake_kinetic->measure_turbidity shake_thermo Shake (24-48h) add_to_solvent->shake_thermo centrifuge Centrifuge shake_thermo->centrifuge analyze_supernatant Analyze Supernatant (HPLC-UV) centrifuge->analyze_supernatant

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes serial_dilute Use Serial Dilution start->serial_dilute Yes add_cosolvent Add Co-solvent start->add_cosolvent Yes adjust_ph Adjust pH start->adjust_ph Yes no_precip Proceed with Experiment start->no_precip No

Caption: Troubleshooting logic for addressing compound precipitation.

D4_signaling cluster_plasma_membrane Plasma Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gαi/o D4R->G_protein activates GABA_A GABA-A Receptor Modulation D4R->GABA_A modulates Glutamate Glutamate Receptor Modulation D4R->Glutamate modulates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK modulates Ca_channel Ca²⁺ Channels G_protein->Ca_channel modulates K_channel K⁺ Channels G_protein->K_channel modulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

References

Strategies to reduce non-specific binding of 4-Cyanoindole probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyanoindole probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments for reliable and reproducible results.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter while using this compound probes.

Issue: High Background Fluorescence

High background fluorescence can obscure the specific signal from your probe, leading to poor signal-to-noise ratios and difficulty in data interpretation.

  • Question: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I reduce it? Answer: High background can stem from several factors, including probe concentration, insufficient blocking, and inadequate washing. Here’s a step-by-step guide to troubleshoot this issue:

    • Optimize Probe Concentration: An excessively high probe concentration is a common cause of high background. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.

    • Improve Blocking: Inadequate blocking of non-specific binding sites on the sample substrate can lead to diffuse background fluorescence.

      • Choice of Blocking Agent: The effectiveness of a blocking agent can be probe and sample-dependent. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and fish gelatin.[1] A comparison of their effectiveness is provided in the data table below. For oligonucleotide probes, protein-based blockers are generally effective.[1]

      • Blocking Incubation Time and Temperature: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.

    • Enhance Washing Steps: Insufficient washing will leave unbound or weakly bound probes on the sample, contributing to background noise.

      • Increase Wash Duration and Number: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).

      • Optimize Wash Buffer Composition: The stringency of the wash buffer is critical. You can increase stringency by:

        • Increasing Temperature: Perform washes at a slightly elevated temperature (e.g., 37-42°C).

        • Decreasing Salt Concentration: Lowering the salt concentration (e.g., using a lower concentration of SSC buffer) can help disrupt weak, non-specific interactions.

        • Adding Detergents: Including a mild non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help to reduce hydrophobic interactions.

Issue: Non-Specific Binding to Cellular Structures

  • Question: My this compound probe is binding to cellular components other than my target, creating false-positive signals. How can I improve specificity? Answer: Non-specific binding to cellular structures is often due to hydrophobic or electrostatic interactions. Here are some strategies to enhance the specificity of your probe:

    • Adjust Hybridization Buffer Composition:

      • Salt Concentration: Optimize the salt concentration in your hybridization buffer. Higher salt concentrations can sometimes reduce non-specific electrostatic interactions.

      • Detergents: The inclusion of detergents like SDS or Tween-20 in the hybridization buffer can minimize non-specific binding. Start with a low concentration (e.g., 0.1% SDS or 0.5% Tween-20) and optimize as needed.

      • Blocking Agents in Hybridization Buffer: Adding a blocking agent, such as sheared salmon sperm DNA or a commercial blocking solution, to your hybridization buffer can help to saturate non-specific DNA binding sites within the cell.

    • Optimize Hybridization Temperature: The hybridization temperature is a critical factor for probe specificity. A temperature that is too low can allow for non-specific binding. You can empirically determine the optimal temperature by performing a temperature gradient hybridization. Generally, for oligonucleotide probes, a starting point is 5-10°C below the calculated melting temperature (Tm) of the probe-target duplex.

    • Probe Design: Ensure your this compound probe is designed for high specificity to your target sequence. Use bioinformatics tools to check for potential off-target binding sites in the genome or transcriptome of your sample.

Frequently Asked Questions (FAQs)

Probe Handling and Storage

  • Question: How should I store my this compound labeled oligonucleotides? Answer: this compound probes, like most fluorescently labeled oligonucleotides, should be stored protected from light to prevent photobleaching. For long-term storage, it is recommended to store them at -20°C or -80°C in a nuclease-free buffer or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Aliquoting the probe upon receipt can help to avoid multiple freeze-thaw cycles.

Experimental Design

  • Question: What controls should I include in my experiment? Answer: To ensure the validity of your results, it is crucial to include proper controls:

    • No-Probe Control: A sample that goes through the entire staining procedure without the addition of the this compound probe. This helps to assess the level of autofluorescence in your sample.

    • Scrambled Probe Control: A probe with the same nucleotide composition as your specific probe but in a random sequence. This control helps to determine the level of non-specific binding of an oligonucleotide of similar size and charge.

    • Positive Control: A sample known to express the target molecule. This confirms that your experimental setup and probe are working correctly.

    • Negative Control: A sample known not to express the target molecule. This helps to assess the specificity of your probe.

Data Presentation

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding of Fluorescent Oligonucleotide Probes

Blocking AgentConcentrationTypical Incubation ConditionsSignal-to-Noise Ratio (Arbitrary Units)AdvantagesDisadvantages
BSA 1-5% (w/v)1 hour at RT or overnight at 4°C+++Readily available, generally effective.Can sometimes cross-react with antibodies.
Non-fat Dry Milk 5% (w/v)1 hour at RT++Inexpensive and effective for many applications.Contains phosphoproteins and biotin (B1667282) which can interfere with certain detection methods. Not recommended for phospho-specific antibody detection.
Fish Gelatin 0.1-1% (w/v)1 hour at RT+++Low cross-reactivity with mammalian proteins.Can be less effective than BSA or milk in some cases.
Commercial Blocking Buffers VariesPer manufacturer's instructions++++Optimized formulations for low background and high signal.More expensive than individual components.

Note: The signal-to-noise ratio is a qualitative representation and can vary depending on the specific probe, sample type, and experimental conditions.

Experimental Protocols

Protocol: Optimizing Blocking Conditions for Fluorescence Microscopy

This protocol provides a general framework for optimizing blocking conditions to reduce non-specific binding of this compound probes in fluorescence microscopy applications.

  • Sample Preparation: Prepare your cells or tissue sections on microscope slides or coverslips as per your standard protocol (e.g., fixation, permeabilization).

  • Blocking:

    • Prepare a panel of blocking buffers to test (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, 1% fish gelatin in PBS, and a commercial blocking buffer).

    • Apply a sufficient volume of each blocking buffer to cover the samples on separate slides.

    • Incubate for at least 1 hour at room temperature in a humidified chamber.

  • Probe Hybridization:

    • Prepare your this compound probe at a starting concentration (e.g., 100 nM) in a suitable hybridization buffer.

    • After the blocking step, remove the blocking buffer and add the probe solution to the samples.

    • Incubate under the appropriate hybridization conditions (temperature and time) for your specific probe and target.

  • Washing:

    • Remove the hybridization solution.

    • Wash the samples with a wash buffer (e.g., 2x SSC with 0.1% Tween-20). Perform three washes of 5-10 minutes each at room temperature. For higher stringency, you can increase the temperature or decrease the salt concentration.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium containing an anti-fade reagent.

    • Image the samples using a fluorescence microscope with the appropriate filter set for the this compound fluorophore.

  • Analysis:

    • Compare the signal intensity and background fluorescence for each blocking condition.

    • Select the blocking buffer that provides the highest signal-to-noise ratio for your subsequent experiments.

Mandatory Visualization

Experimental_Workflow_DNA_Protein_Interaction cluster_prep Probe and Sample Preparation cluster_binding Binding Reaction cluster_detection Detection and Analysis Probe This compound Labeled Oligonucleotide Probe Incubation Incubate Probe and Protein (e.g., 30 min at RT) Probe->Incubation Add to reaction mixture Protein Purified Target Protein or Cell Lysate Protein->Incubation Add to reaction mixture Measurement Measure Fluorescence Anisotropy or Intensity Incubation->Measurement Transfer to plate reader Analysis Data Analysis: Binding Curve and Kd Determination Measurement->Analysis Export data

Caption: Workflow for a DNA-protein binding assay using a this compound probe.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions Start High Background Observed Cause1 Probe Conc. Too High Start->Cause1 Cause2 Insufficient Blocking Start->Cause2 Cause3 Inadequate Washing Start->Cause3 Solution1 Titrate Probe Concentration Cause1->Solution1 Solution2 Optimize Blocking: - Agent - Time - Temperature Cause2->Solution2 Solution3 Optimize Washing: - Duration/Number - Stringency (Temp, Salt) Cause3->Solution3 Result Reduced Background Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting logic for high background fluorescence.

References

Validation & Comparative

A Head-to-Head Battle of Fluorescent Nucleosides: 4-Cyanoindole Shines Brighter than 2-Aminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 2-aminopurine (B61359) (2AP) has been the go-to fluorescent probe for researchers studying the intricate dynamics of DNA and RNA. However, a newer contender, 4-cyanoindole (4CIN), is proving to be a superior alternative, offering significantly enhanced fluorescence properties that promise to illuminate nucleic acid structure and interactions with greater clarity.

This guide provides a comprehensive comparison of this compound-2ʹ-deoxyribonucleoside (4CIN) and 2-aminopurine-2ʹ-deoxyribonucleoside (2APN), offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal fluorescent nucleoside for their studies. Our analysis, supported by experimental data, demonstrates that 4CIN consistently outperforms 2AP in key photophysical characteristics, making it a more robust and sensitive tool for a wide range of applications.

Superior Photophysical Properties of this compound

The core advantage of 4CIN lies in its intrinsic brightness and resistance to quenching when incorporated into DNA strands. Unlike 2AP, which suffers from significant fluorescence quenching, 4CIN maintains a high quantum yield, providing a stronger and more stable signal.[1][2][3] This is a crucial advantage for studies involving protein-DNA interactions, where subtle conformational changes can now be detected with higher fidelity.

Table 1: Comparison of Photophysical Properties

PropertyThis compound (4CIN)2-Aminopurine (2AP)Reference(s)
Quantum Yield (in water) >0.90~0.68[1][4][5]
Quantum Yield (in duplex DNA) 0.15 - 0.31Significantly quenched[1][3]
Molar Extinction Coefficient (ε) ~7790 M⁻¹cm⁻¹ at 305 nmModerate[1][6]
Fluorescence Lifetime (τ in H₂O) ~10.3 ns~10-12 ns[7][8]
Stokes Shift Moderate to LargeModerate[1][6]
Excitation Maximum (λex) ~305-320 nm~305 nm[1][8][9]
Emission Maximum (λem in water) ~412 nm~370 nm[1][4][9]

Enhanced Sensitivity to Environmental Changes

A key characteristic of a valuable fluorescent probe is its sensitivity to the local environment. Both 4CIN and 2AP exhibit changes in their fluorescence upon alterations in their surroundings, such as those occurring during DNA conformational changes or protein binding. However, the significantly brighter emission of 4CIN allows for the detection of more subtle environmental shifts.

Notably, the fluorescence of 4CIN is efficiently quenched by guanine (B1146940) through a photoinduced electron transfer (PET) mechanism.[10] This specific interaction makes the 4CIN-guanine pair a powerful tool for studying DNA-protein interactions and conformational changes in a site-specific manner.[9]

Experimental Protocols

To facilitate the adoption of these powerful research tools, detailed methodologies for key experiments are provided below.

Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the fluorescence spectra of oligonucleotides containing either 4CIN or 2AP.

Objective: To determine the excitation and emission spectra and relative fluorescence intensity of a labeled oligonucleotide.

Materials:

  • Oligonucleotide labeled with 4CIN or 2AP

  • Appropriate buffer (e.g., PBS)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a solution of the labeled oligonucleotide in the desired buffer to a final concentration that gives an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

  • Transfer the solution to a quartz cuvette.

  • Place the cuvette in the spectrofluorometer.

  • Set the excitation wavelength (e.g., 315 nm for both 4CIN and 2AP).

  • Scan the emission spectrum over a suitable range (e.g., 330-550 nm).

  • To determine the excitation spectrum, set the emission wavelength to the peak of the emission spectrum and scan the excitation wavelengths.

  • Record and analyze the spectra. The peak of the emission spectrum provides the emission maximum, and the relative intensity can be compared across different conditions.

Fluorescence Lifetime Measurements

This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Objective: To determine the fluorescence lifetime of 4CIN or 2AP within a DNA construct.

Materials:

  • Oligonucleotide labeled with 4CIN or 2AP

  • Appropriate buffer

  • TCSPC instrument with a pulsed laser source and a sensitive detector

Procedure:

  • Prepare the sample as described for fluorescence spectroscopy.

  • The sample is excited with a high-repetition-rate pulsed laser at the desired excitation wavelength.

  • The time delay between the laser pulse and the detection of the first emitted photon is measured.

  • This process is repeated many times to build up a histogram of photon arrival times.

  • The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For 2AP in DNA, the decay is often multi-exponential, reflecting different conformational states.[11][12]

Visualizing Experimental Workflows and Applications

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying DNA-protein interactions and a conceptual signaling pathway where these fluorescent nucleosides can be employed.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis (with 4CIN or 2AP) Purification Purification and Quantification Oligo_Synthesis->Purification Annealing Annealing (for duplex DNA) Purification->Annealing Fluorescence_Spectroscopy Fluorescence Spectroscopy (Steady-State) Annealing->Fluorescence_Spectroscopy Lifetime_Measurement Fluorescence Lifetime Measurement (TCSPC) Annealing->Lifetime_Measurement Binding_Assay Protein Titration / Binding Assay Annealing->Binding_Assay Spectral_Analysis Spectral Shifts & Intensity Changes Fluorescence_Spectroscopy->Spectral_Analysis Lifetime_Analysis Lifetime Component Analysis Lifetime_Measurement->Lifetime_Analysis Binding_Curve Binding Curve Fitting (Kd determination) Binding_Assay->Binding_Curve

Caption: Experimental workflow for studying DNA-protein interactions.

signaling_pathway cluster_dna DNA Level cluster_protein Protein Interaction cluster_signal Fluorescence Signal DNA_Probe DNA with 4CIN/2AP Probe DNA_Conformation Conformational Change (e.g., duplex to G-quadruplex) DNA_Probe->DNA_Conformation Ion/Ligand Binding Protein Binding Protein (e.g., Polymerase, Transcription Factor) DNA_Probe->Protein Protein Binding Fluorescence_Change Change in Fluorescence (Intensity / Lifetime) DNA_Conformation->Fluorescence_Change Protein->Fluorescence_Change

References

A Comparative Guide to 4-Cyanoindole and Other Fluorescent Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biochemistry and drug development, the ability to probe the intricacies of protein structure, function, and interaction is paramount. Fluorescent amino acid analogs, which can be site-specifically incorporated into proteins, have emerged as indispensable tools for these investigations. Among these, 4-Cyanoindole (4-CNI) and its tryptophan derivative, 4-cyanotryptophan (B8074655) (4CN-Trp), have garnered significant attention due to their unique photophysical properties. This guide provides an objective comparison of this compound with other prominent fluorescent amino acid analogs, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal probe for their specific application.

Performance Comparison of Fluorescent Amino Acid Analogs

The utility of a fluorescent amino acid analog is defined by several key photophysical parameters, including its absorption and emission wavelengths, Stokes shift, fluorescence quantum yield (Φ), and fluorescence lifetime (τ). An ideal probe often possesses a large Stokes shift to minimize self-quenching and background noise, a high quantum yield for strong signal intensity, and a fluorescence lifetime sensitive to its local environment. The following table summarizes these critical properties for this compound and other commonly used fluorescent amino acid analogs in solvents of differing polarity to illustrate their environmental sensitivity.

Fluorescent Amino Acid AnalogSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Lifetime (τ, ns)
This compound (4-CNI) Water~290~405~115>0.89.1
Ethanol~290~371~81-13.7
7-Cyanoindole (7-CNI) Water~308~425~117-2.0[1][2]
Ethanol----8.2
Dansylalanine Water~340~560~2200.07-
Ethanol-~520~180--
Anap Water~360~490~130--
Ethanol~360--0.48-
3-(2-Naphthyl)-L-alanine -~280~345~65--

Note: Data for 3-(2-Naphthyl)-L-alanine is less consistently reported in terms of quantum yield and lifetime. The environmental sensitivity of Dansylalanine and Anap is well-documented, with significant blue shifts in emission and increases in quantum yield in less polar environments.

Key Insights from the Comparison

This compound (4-CNI) stands out for its exceptionally high fluorescence quantum yield and long lifetime, particularly in aqueous environments, a unique characteristic among cyanoindoles.[3][4] Its significant red-shifted absorption and emission spectra compared to native tryptophan allow for selective excitation without interference from other aromatic amino acids. This makes 4-CNI and its amino acid counterpart, 4-cyanotryptophan, excellent probes for studying protein dynamics in biological systems.

7-Cyanoindole (7-CNI) , another isomer, also displays marked environmental sensitivity. Its fluorescence intensity and lifetime increase significantly when moving from a hydrated to a dehydrated environment, making it a sensitive reporter of local hydration.[1][2]

Dansylalanine is a classical environmentally sensitive probe. It exhibits a very large Stokes shift and its fluorescence is strongly quenched in water but becomes bright in nonpolar environments or when bound to proteins. This on/off characteristic is highly advantageous for binding assays.

Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is another highly environment-sensitive fluorescent amino acid. Its fluorescence emission undergoes a substantial blue shift and an increase in intensity as the polarity of the solvent decreases.[5]

3-(2-Naphthyl)-L-alanine serves as a fluorescent analog of tryptophan with a smaller structural perturbation. While its environmental sensitivity is less pronounced than the other analogs discussed, it can be a useful tool for studying protein structure and dynamics with minimal disruption.

Experimental Protocols

Accurate characterization of the photophysical properties of these fluorescent amino acid analogs is crucial for their effective application. Below are detailed methodologies for two key experiments: the determination of relative fluorescence quantum yield and the measurement of fluorescence lifetime.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard for excitation in the UV range.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent amino acid analog (sample)

  • Quinine sulfate (standard)

  • Appropriate spectroscopic grade solvents (e.g., water, ethanol)

  • 0.1 M Sulfuric Acid (H₂SO₄)

Procedure:

  • Prepare a series of dilute solutions of both the standard (quinine sulfate in 0.1 M H₂SO₄) and the sample in the desired solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the fluorescence quantum yield (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is measured using a TCSPC system, which records the time delay between the excitation pulse and the detection of the emitted photon.

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser or LED)

  • Single-photon sensitive detector (e.g., photomultiplier tube - PMT)

  • Sample solution in a cuvette

  • Scattering solution (e.g., Ludox) for instrument response function (IRF) measurement

Procedure:

  • System Calibration: Measure the instrument response function (IRF) by recording the scattering from a solution like Ludox at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the detection system.

  • Sample Measurement: Replace the scattering solution with the fluorescent sample solution.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure and histogram the arrival times of the photons relative to the excitation pulses. The data collection continues until a sufficient number of photons are recorded to generate a smooth decay curve.[6][7][8][9][10]

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF. Use deconvolution software to fit the experimental data to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).

Mandatory Visualizations

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Emission Spectra abs_measure->fluor_measure integrate_fluor Integrate Fluorescence Intensity fluor_measure->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

signal_pathway cluster_probe Fluorescent Probe probe Fluorescent Amino Acid (e.g., 4-CNI) env_polar Polar Environment (e.g., Protein Surface) probe->env_polar Incorporation env_nonpolar Nonpolar Environment (e.g., Protein Core, Membrane) probe->env_nonpolar Incorporation signal_quenched Lower Quantum Yield Shorter Lifetime env_polar->signal_quenched Leads to signal_enhanced Higher Quantum Yield Longer Lifetime env_nonpolar->signal_enhanced Leads to

Caption: Environmental Sensitivity of Fluorescent Amino Acid Analogs.

References

Unveiling the Target Landscape of 4-Cyanoindole Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical scaffold is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-cyanoindole derivatives, a versatile scaffold found in compounds targeting a range of biological entities. By examining their interactions with disparate protein classes—a G-protein coupled receptor (Dopamine D4), a pathological protein aggregate (α-Synuclein), and a metalloenzyme (Endothelin-Converting Enzyme)—we illuminate the potential for both therapeutic specificity and off-target effects.

This objective comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays. The accompanying diagrams, rendered in Graphviz, offer a clear visual representation of the relevant biological pathways and experimental workflows.

Comparative Selectivity Profiles of this compound Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of representative this compound derivatives against their primary targets and key off-targets. This data provides a quantitative basis for evaluating the selectivity of this chemical class.

Table 1: Dopamine (B1211576) Receptor Subtype Selectivity of a 2-Aminomethyl-5-cyanoindole Derivative (FAUC 316)

TargetBinding Affinity (Ki) [nM]Selectivity over D4
Dopamine D41.0-
Dopamine D1>8600>8600-fold
Dopamine D2 (long)>8600>8600-fold
Dopamine D2 (short)>8600>8600-fold
Dopamine D3>8600>8600-fold

Data sourced from Hübner et al., J. Med. Chem., 2000.[1]

Table 2: Binding Affinity and Selectivity of a Cyano-substituted Indole Derivative for α-Synuclein Fibrils

TargetBinding Affinity (Ki) [nM]Selectivity (α-Synuclein vs. Aβ1-42)
α-Synuclein Fibrils17.4 ± 5.64.2-fold
Aβ1–42 Fibrils73.0-

Data for compound 51, a radioiodinated derivative, from Zeng et al., ACS Med. Chem. Lett., 2023.[2][3]

Table 3: Selectivity of an Indole-Based Endothelin-Converting Enzyme (ECE) Inhibitor

TargetInhibitionSelectivity
Endothelin-Converting Enzyme (ECE)Potent InhibitionHigh
Neprilysin (NEP)-Highly Selective over NEP
Angiotensin-Converting Enzyme (ACE)-Highly Selective over ACE

Qualitative selectivity data reported by Weyer et al., Med. Chem. Commun., 2012. Quantitative IC50 values were not specified in the abstract.[4]

Key Signaling Pathways

To contextualize the activity of these this compound derivatives, the following diagrams illustrate the primary signaling pathways associated with their intended targets.

Dopamine_D4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation Dopamine Dopamine Dopamine->D4R Binds

Dopamine D4 Receptor Signaling Pathway.

aSyn_Aggregation Monomer α-Synuclein Monomer Oligomer Soluble Oligomers Monomer->Oligomer Misfolding & Aggregation Degradation Proteasomal/Lysosomal Degradation Monomer->Degradation Clearance Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils (Lewy Bodies) Protofibril->Fibril Chaperones Molecular Chaperones (e.g., Hsp70) Chaperones->Monomer Maintains folding Chaperones->Oligomer Disaggregation

α-Synuclein Aggregation Pathway.

ECE_Signaling cluster_membrane Endothelial/Smooth Muscle Cell Membrane ECE1 Endothelin Converting Enzyme-1 (ECE-1) ET1 Endothelin-1 (active) ETAR Endothelin A Receptor (ETAR) Gq Gq/11 Protein ETAR->Gq Activates ETBR Endothelin B Receptor (ETBR) ETBR->Gq Activates BigET1 Big Endothelin-1 (inactive) BigET1->ECE1 Cleavage ET1->ETAR Binds ET1->ETBR Binds PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Leads to Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction Mediates

Endothelin-Converting Enzyme-1 Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed in this guide.

Dopamine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized procedure for determining the binding affinity of a test compound for dopamine receptors expressed in cell membranes.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing target receptor (e.g., D4) Incubate Incubate membranes, radioligand, and test compound at defined temperature and time Membranes->Incubate Radioligand Select a high-affinity radioligand (e.g., [3H]spiperone) Radioligand->Incubate TestCompound Prepare serial dilutions of this compound derivative TestCompound->Incubate Filter Rapidly filter mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Plot Plot % inhibition vs. log[test compound] Count->Plot Calculate Calculate IC50 and Ki values using Cheng-Prusoff equation Plot->Calculate

Workflow for Radioligand Binding Assay.

Protocol Steps:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the this compound test compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][6][7][8]

α-Synuclein Fibril Binding Assay (Thioflavin T-based)

This assay measures the ability of a compound to bind to pre-formed α-synuclein fibrils, often by competing with a fluorescent dye like Thioflavin T (ThT).

Protocol Steps:

  • Preparation of α-Synuclein Fibrils: Recombinant human α-synuclein monomer is incubated under conditions that promote fibrillization (e.g., continuous shaking at 37°C for several days). Fibril formation is confirmed by methods such as transmission electron microscopy and ThT fluorescence.[1][9][10]

  • Reaction Mixture: In a black 96-well plate, combine pre-formed α-synuclein fibrils (e.g., at a final concentration of 100 nM), a fixed concentration of Thioflavin T (e.g., 25 µM), and varying concentrations of the this compound test compound in a suitable buffer (e.g., PBS, pH 7.4).[1][11][12]

  • Incubation: The plate is incubated in the dark at room temperature for a short period (e.g., 10-30 minutes) to allow binding to reach equilibrium.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440-450 nm excitation and ~480-510 nm emission).

  • Data Analysis: The fluorescence intensity in the absence of any competitor is considered 100% binding. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration. The Ki value can then be calculated if the Kd of ThT for the fibrils is known.[3][13]

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against ECE-1 using a fluorogenic substrate.

Protocol Steps:

  • Reagents: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.0), a solution of recombinant human ECE-1, a fluorogenic ECE-1 substrate (e.g., MCA-based peptide), and serial dilutions of the this compound test compound.[14][15]

  • Pre-incubation: In a microplate, pre-incubate the ECE-1 enzyme with the varying concentrations of the test compound for a specified time (e.g., 15-20 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by ECE-1, is monitored over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. The reaction is typically carried out at 37°C.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]

Conclusion

The this compound scaffold demonstrates remarkable versatility, enabling the design of potent and selective ligands for diverse biological targets. The presented data highlights that while high selectivity can be achieved within a specific target class (e.g., dopamine receptor subtypes), the potential for cross-reactivity with structurally and functionally unrelated proteins exists. For instance, indole-based structures have shown affinity for both G-protein coupled receptors and amyloidogenic protein aggregates. This underscores the critical importance of comprehensive profiling of any new chemical entity based on this, or any, privileged scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, facilitating a deeper understanding of the on- and off-target activities of this compound derivatives.

References

A Comparative Analysis of 4-Cyanoindole and Tryptophan as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug discovery, fluorescent probes are indispensable tools for elucidating the structure, function, and dynamics of biomolecules. Tryptophan, an intrinsic fluorescent amino acid, has long been a workhorse for studying proteins. However, the emergence of synthetic probes like 4-Cyanoindole offers new possibilities with potentially enhanced photophysical properties. This guide provides a comprehensive, data-driven comparison of this compound and tryptophan to aid researchers in selecting the optimal probe for their specific applications.

Executive Summary

Tryptophan, as a natural component of proteins, provides a non-invasive window into protein structure and conformational changes.[1][2][3] Its fluorescence is highly sensitive to the local microenvironment, making it a valuable intrinsic probe.[1][4][5][6] However, tryptophan's fluorescence is often characterized by a relatively low quantum yield and complex decay kinetics, which can complicate data interpretation.[7][8]

This compound, a synthetic analog, presents a compelling alternative with several advantages. Notably, it exhibits a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in aqueous environments compared to many other indole (B1671886) derivatives.[7][9][10][11][12] Its absorption and emission spectra are red-shifted relative to tryptophan, which can help in selectively exciting the probe in the presence of other aromatic amino acids.[9][13]

This guide will delve into a detailed comparison of their photophysical properties, provide standardized experimental protocols for their characterization, and offer a critical analysis of their respective strengths and weaknesses as fluorescent probes.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical parameters of this compound and tryptophan in various solvent environments. This data highlights the distinct spectral and temporal characteristics of each probe.

Table 1: Comparison of Excitation and Emission Maxima and Stokes Shift

FluorophoreSolventExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
This compound Water~310-320~410-415~90-105
THF~310~380~70
Tryptophan Water~280~350-360~70-80
Cyclohexane~280~330~50
Dioxane~280~330~50

Data compiled from multiple sources.[1][7][9][14][15][16]

Table 2: Comparison of Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F)

FluorophoreSolventQuantum Yield (Φ_F)Lifetime (τ_F) (ns)
This compound Water0.85 ± 0.109.1 - 10.3
THF0.72~8-16
DMSO-~0.4
Tryptophan Water~0.13 - 0.14~2.5 - 3.1
Dioxane~0.40~4.6
In Proteins0.01 - 0.350.5 - 3.1 (often multi-exponential)

Data compiled from multiple sources.[1][5][7][9][10][11]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for key fluorescence spectroscopy experiments.

Experimental_Workflow_Steady_State cluster_prep Sample Preparation cluster_measurement Steady-State Measurement cluster_analysis Data Analysis Prep Prepare solutions of This compound or Tryptophan in desired solvent Spectro Fluorometer Setup: - Set Excitation Wavelength - Set Emission Scan Range - Adjust Slits Prep->Spectro Place in cuvette Blank Prepare solvent blank Measure_Blank Record Blank Spectrum Blank->Measure_Blank Measure_Sample Record Sample Spectrum Spectro->Measure_Sample Subtract Subtract Blank Spectrum from Sample Spectrum Measure_Blank->Subtract Measure_Sample->Subtract Identify_Peaks Identify Emission Maximum (λem) Subtract->Identify_Peaks Stokes Calculate Stokes Shift Identify_Peaks->Stokes

Fig. 1: Workflow for Steady-State Fluorescence Spectroscopy.

Experimental_Workflow_Time_Resolved cluster_prep Sample Preparation cluster_measurement Time-Resolved Measurement (TCSPC) cluster_analysis Data Analysis Prep Prepare solutions of This compound or Tryptophan TCSPC_Setup TCSPC System Setup: - Pulsed Light Source (e.g., LED) - Set Repetition Rate - Calibrate Timing Electronics Prep->TCSPC_Setup Place in cuvette Scatter Prepare scattering solution (e.g., LUDOX®) for IRF Measure_IRF Measure Instrument Response Function (IRF) Scatter->Measure_IRF Measure_Decay Measure Fluorescence Decay of the Sample TCSPC_Setup->Measure_Decay Deconvolve Deconvolution of Sample Decay with IRF Measure_IRF->Deconvolve Measure_Decay->Deconvolve Fit_Model Fit Decay to Exponential Model (mono-, bi-, or tri-exponential) Deconvolve->Fit_Model Determine_Lifetime Determine Fluorescence Lifetime(s) (τ) Fit_Model->Determine_Lifetime

Fig. 2: Workflow for Time-Resolved Fluorescence Spectroscopy.

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following sections provide detailed methodologies for key fluorescence experiments.

Steady-State Fluorescence Spectroscopy

This protocol is designed to measure the excitation and emission spectra of this compound and tryptophan, from which the Stokes shift can be determined.

a. Materials:

  • Fluorophore (this compound or L-tryptophan)

  • Spectroscopic grade solvents (e.g., water, dioxane, cyclohexane)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Sample Preparation:

  • Prepare a stock solution of the fluorophore in the desired solvent.

  • Dilute the stock solution to prepare a series of working solutions with absorbances at the excitation wavelength between 0.02 and 0.1 to avoid inner filter effects.

c. Instrument Setup and Measurement:

  • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

  • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • For emission spectra, set the excitation wavelength (e.g., 310 nm for this compound, 280 nm for tryptophan) and scan a suitable emission wavelength range.

  • For excitation spectra, set the emission wavelength at the peak of the emission spectrum and scan a suitable excitation wavelength range.

  • First, record the spectrum of the solvent blank.

  • Record the spectra of the fluorophore solutions.

d. Data Analysis:

  • Subtract the solvent blank spectrum from the sample spectra.

  • Identify the wavelength of maximum emission intensity (λ_em) from the emission spectrum.

  • Identify the wavelength of maximum excitation intensity (λ_ex) from the excitation spectrum.

  • Calculate the Stokes shift: Stokes Shift = λ_em - λ_ex.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of fluorescence lifetimes.

a. Materials:

  • Fluorophore solutions (prepared as for steady-state measurements)

  • TCSPC system with a pulsed light source (e.g., picosecond laser or LED)

  • Scattering solution (e.g., dilute colloidal silica (B1680970) like LUDOX®) for measuring the Instrument Response Function (IRF).

b. Instrument Setup and Measurement:

  • Select a pulsed light source with an excitation wavelength appropriate for the fluorophore (e.g., ~310 nm for this compound, ~295 nm for tryptophan).

  • Set the repetition rate of the light source (e.g., 1-10 MHz) to be significantly longer than the expected fluorescence lifetime.

  • Measure the IRF by recording the scatter from the scattering solution. The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument.

  • Replace the scattering solution with the fluorophore sample and acquire the fluorescence decay data until sufficient photon counts are collected in the peak channel (e.g., >10,000).

c. Data Analysis:

  • Perform a reconvolution fit of the experimental decay data with the measured IRF using appropriate software.

  • Fit the decay to a multi-exponential model: I(t) = Σα_i * exp(-t/τ_i), where I(t) is the intensity at time t, α_i is the amplitude of the i-th component, and τ_i is the lifetime of the i-th component.

  • The goodness of the fit is typically judged by the reduced chi-squared (χ²) value (close to 1.0) and a random distribution of the weighted residuals.

Fluorescence Quantum Yield Measurement (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.

a. Materials:

  • Sample fluorophore solution

  • Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ_F = 0.54)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

b. Procedure:

  • Prepare a series of five to six solutions of both the standard and the sample in the same solvent with absorbances at the excitation wavelength ranging from 0.0 to 0.1.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the corrected fluorescence emission spectrum for each solution on the fluorescence spectrophotometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

c. Data Analysis:

  • Determine the slope of the linear fit for both the standard (Grad_std) and the sample (Grad_smp) plots.

  • Calculate the quantum yield of the sample (Φ_F(smp)) using the following equation: Φ_F(smp) = Φ_F(std) * (Grad_smp / Grad_std) * (η_smp² / η_std²) where Φ_F(std) is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard solutions. If the same solvent is used, the refractive index term cancels out.

Comparative Analysis

This compound:

  • Strengths:

    • High Quantum Yield: Its significantly higher quantum yield in aqueous solutions makes it a much brighter probe than tryptophan, enabling more sensitive detection.[7][10][11][12]

    • Longer Lifetime: The longer fluorescence lifetime provides a larger dynamic range for detecting changes in the local environment.[7][9][10][11][12]

    • Red-Shifted Spectra: The red-shifted absorption and emission spectra allow for selective excitation in the presence of native tryptophan and tyrosine residues, reducing background fluorescence.[9][13]

    • Environmental Sensitivity: The fluorescence of this compound is sensitive to the polarity of its environment.[9][10]

  • Weaknesses:

    • Extrinsic Probe: As a synthetic molecule, it must be incorporated into the system of interest, which can potentially perturb the native structure and function.

    • Synthesis Required: Requires chemical synthesis and incorporation into peptides or proteins, which can be a complex process.

Tryptophan:

  • Strengths:

    • Intrinsic Probe: As a naturally occurring amino acid, its use does not require chemical modification of the protein, preserving its native state.[1][2]

    • Sensitive to Conformation: Tryptophan fluorescence is highly sensitive to the local microenvironment, providing valuable information on protein folding, unfolding, and ligand binding.[1][2][4][5][6]

  • Weaknesses:

    • Lower Quantum Yield: The quantum yield of tryptophan is generally lower than that of this compound and can be significantly quenched in certain protein environments.[1]

    • Complex Photophysics: Tryptophan often exhibits multi-exponential fluorescence decay kinetics, which can be challenging to interpret.[1][7]

    • Spectral Overlap: Its absorption spectrum overlaps with that of tyrosine, potentially leading to energy transfer and complicating selective excitation.[1]

Conclusion

The choice between this compound and tryptophan as a fluorescent probe depends heavily on the specific research question and the experimental system.

Tryptophan remains the probe of choice for initial, non-invasive studies of protein structure and dynamics in their native state. Its intrinsic nature is its greatest asset, providing insights without the risk of perturbation from an external label.

This compound emerges as a superior probe when high sensitivity, a distinct spectral window, and a strong, stable fluorescence signal are required. It is particularly well-suited for applications such as in vitro assays, high-throughput screening, and studies where the signal from intrinsic fluorophores is insufficient or convoluted. The effort required for its incorporation can be justified by the significant improvement in signal-to-noise and the unique spectral properties it offers.

Ultimately, a thorough understanding of the photophysical characteristics and experimental considerations for both probes, as outlined in this guide, will empower researchers to make an informed decision and advance their scientific investigations.

References

4-Cyanoindole: A Comparative Guide for FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Cyanoindole as a fluorescent probe for Förster Resonance Energy Transfer (FRET) applications. It offers an objective comparison with established FRET donors and includes detailed experimental data and protocols to support its evaluation and implementation in biological research and drug discovery.

Introduction to this compound in FRET

This compound is a fluorescent molecule that has gained attention as a promising tool in FRET-based studies.[1] When incorporated as an unnatural amino acid, 4-cyanotryptophan (B8074655) (4CN-Trp), or as a nucleoside analog, this compound-2'-deoxyribonucleoside (4CNI-NS), it serves as a minimally perturbative probe to study biomolecular interactions and conformational changes.[2][3] Its advantageous photophysical properties, including a high fluorescence quantum yield and a long fluorescence lifetime, particularly in aqueous environments, make it an attractive donor fluorophore for FRET experiments.[4][5][6]

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[7][8] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" to measure molecular-scale distances.[9][10]

Comparative Analysis of this compound and Alternative FRET Donors

The selection of a FRET donor is critical for the success of an experiment and depends on factors such as spectral overlap with the acceptor, quantum yield, and fluorescence lifetime.[11][12] this compound, particularly in the form of 4-cyanotryptophan, exhibits favorable characteristics when compared to commonly used FRET donors.[4]

Property4-Cyanotryptophan (Donor)Cyan Fluorescent Protein (CFP)Green Fluorescent Protein (GFP)Alexa Fluor 488 (Donor)
Excitation Max (nm) ~310-325[4][13]~433~488495[14]
Emission Max (nm) ~410-425[4][13]~475~507519[14]
Quantum Yield (QY) >0.8[4]0.400.600.92
Fluorescence Lifetime (ns) ~13.7[4]2.4 - 2.82.4 - 3.2[3]~4.1[14]
Förster Radius (R₀) with Tryptophan (Å) 24.6[15]---
Förster Radius (R₀) with YFP (Å) -49-54[16][17]53-56[16]-
Förster Radius (R₀) with Alexa Fluor 594 (Å) ---~57

Experimental Protocols

The validation of a new FRET pair involves rigorous experimental procedures to determine the efficiency of energy transfer. The two most common methods for this are sensitized emission and acceptor photobleaching.[18]

Protocol 1: FRET Validation using Sensitized Emission

This method quantifies FRET by measuring the fluorescence emission of the acceptor upon excitation of the donor.[7][15][19]

1. Sample Preparation:

  • Prepare samples containing:

    • Donor-only (e.g., protein labeled with this compound).

    • Acceptor-only (e.g., interacting partner labeled with an appropriate acceptor like Tryptophan or a fluorescent protein).

    • Donor-Acceptor pair (e.g., the interacting complex).

  • Ensure all samples are in a suitable buffer (e.g., PBS, pH 7.4) and at a known concentration. For in vitro assays, the total protein concentration should be at least 10 times higher than the binding constant (Kd).[20]

2. Instrumentation Setup (Spectrofluorometer or Plate Reader):

  • Set the excitation wavelength to the absorption maximum of the donor (e.g., 325 nm for this compound).

  • Set the emission wavelength to the emission maximum of the acceptor.

  • Record the full emission spectrum for all samples.

3. Data Acquisition:

  • Measure the fluorescence intensity of the donor-only sample at the donor and acceptor emission wavelengths. This is to correct for donor bleed-through.

  • Measure the fluorescence intensity of the acceptor-only sample at the donor excitation and acceptor emission wavelengths. This is to correct for direct acceptor excitation.

  • Measure the fluorescence intensity of the donor-acceptor sample at the donor excitation and both donor and acceptor emission wavelengths.

4. Data Analysis and FRET Efficiency Calculation:

  • Correct the FRET signal for donor bleed-through and direct acceptor excitation.

  • The FRET efficiency (E) can be calculated using the following formula:

    • E = 1 - (I_DA / I_D)

    • Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.[8]

    • Alternatively, for ratiometric measurements: E = F_A / (F_D + F_A), where F_A is the acceptor emission and F_D is the donor emission upon donor excitation.[21]

Protocol 2: FRET Validation using Acceptor Photobleaching

This technique relies on the principle that if FRET is occurring, photobleaching the acceptor will lead to an increase in the donor's fluorescence intensity.[22][23][24]

1. Sample Preparation (for microscopy):

  • Prepare cells or immobilized biomolecules co-expressing or labeled with the donor (this compound) and acceptor fluorophores.

  • Include control samples with donor-only and acceptor-only constructs.

2. Instrumentation Setup (Confocal Microscope):

  • Use a laser line that specifically excites the donor (e.g., a UV or near-UV laser for this compound).

  • Set up two detection channels for the donor and acceptor emission wavelengths.

  • Use a high-power laser line to selectively photobleach the acceptor fluorophore.

3. Data Acquisition:

  • Acquire a pre-bleach image of both the donor and acceptor channels.

  • Select a region of interest (ROI) and photobleach the acceptor fluorophore using the high-power laser until its fluorescence is significantly reduced (~>90%).[12]

  • Acquire a post-bleach image of the donor channel.

4. Data Analysis and FRET Efficiency Calculation:

  • Measure the average fluorescence intensity of the donor in the ROI before (I_pre) and after (I_post) photobleaching.

  • Calculate the FRET efficiency (E) using the formula:

    • E (%) = [(I_post - I_pre) / I_post] * 100[11]

Visualizing FRET Principles and Workflows

To further clarify the concepts and procedures involved in validating this compound for FRET applications, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

FRET_Signaling_Pathway cluster_donor Donor (this compound) cluster_acceptor Acceptor D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground FRET (Non-radiative) Donor_Emission Donor Fluorescence (λ_em_D) A_excited Excited State (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Fluorescence (λ_em_A) Excitation Excitation Light (λ_ex) Excitation->D_ground Absorption

Caption: FRET Signaling Pathway with this compound as Donor.

FRET_Validation_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_validation 4. Validation Prep_Donor Prepare Donor-only (this compound labeled) Sensitized_Emission Sensitized Emission Measurement Prep_Donor->Sensitized_Emission Prep_Acceptor Prepare Acceptor-only Prep_Acceptor->Sensitized_Emission Prep_Pair Prepare Donor-Acceptor Pair Prep_Pair->Sensitized_Emission Acceptor_Photobleaching Acceptor Photobleaching Prep_Pair->Acceptor_Photobleaching Correction Correct for Bleed-through & Crosstalk Sensitized_Emission->Correction Calc_Efficiency Calculate FRET Efficiency Acceptor_Photobleaching->Calc_Efficiency Correction->Calc_Efficiency Compare Compare with Alternative Probes Calc_Efficiency->Compare Assess Assess Performance Compare->Assess

Caption: Experimental Workflow for FRET Probe Validation.

References

Comparative study of the photostability of 4-Cyanoindole and other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of cellular imaging, high-content screening, and quantitative biological analysis, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the key performance indicators of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—stands out as a critical factor, particularly for applications requiring prolonged or repeated light exposure. This guide presents a comparative study of the photostability of various common fluorophores, with a focus on the promising blue fluorescent probe, 4-Cyanoindole.

The irreversible loss of fluorescence upon exposure to excitation light, known as photobleaching, can significantly curtail the duration of imaging experiments and compromise the integrity of quantitative data. This phenomenon arises from the photochemical destruction of the fluorophore, a process that not only diminishes the fluorescent signal but can also generate reactive oxygen species (ROS) that may induce phototoxicity in live-cell imaging.[1] Therefore, a thorough understanding of the relative photostability of different fluorophores is essential for experimental design and the accurate interpretation of results.

Quantitative Comparison of Fluorophore Photostability

The selection of an appropriate fluorophore is a multifaceted decision that involves balancing various photophysical properties. Key among these are the molar extinction coefficient (a measure of light absorption), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and the photobleaching quantum yield (the probability of a fluorophore being photochemically destroyed upon absorbing a photon). While direct, standardized comparisons of photobleaching quantum yields across all fluorophores are challenging due to variations in experimental conditions across different studies, the following table summarizes available data to provide a comparative overview.

Fluorophore ClassSpecific DyeMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Indole Derivatives This compound~10,000>0.8 in water[2][3][4]Not reportedHigh[3][5]
Tryptophan~5,600~0.14Not reportedLow[3]
Cyanine Dyes Cy3~150,000~0.15ModerateModerate[6]
Cy5~250,000~0.20~5 x 10⁻⁶High
Cy7Not reportedNot reportedNot reportedLower than Cy3 and Cy5.5[6]
Alexa Fluor Dyes Alexa Fluor 488~71,000~0.92Not reportedVery High[7][8]
Alexa Fluor 555~150,000~0.10Not reportedVery High[7]
Alexa Fluor 568~91,300~0.69Not reportedVery High[7]
Rhodamine Dyes Rhodamine B~106,000~0.31 in water~10⁻⁶ - 10⁻⁷Moderate
Rhodamine 6G~80,000~0.95~0.2 x 10⁻⁵ - 2.5 x 10⁻⁵Moderate[9]
Fluorescein (B123965) Dyes Fluorescein (FITC)~70,000~0.93~3-5 x 10⁻⁵Low[7]
Nuclear Stains DAPI~34,000~0.92 (bound to DNA)Not reportedModerate
Hoechst 33342~42,000~0.42 (bound to DNA)Not reportedModerate[10]

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents. The data presented are compiled from various sources and should be considered as a guide.

In Focus: The Photostability of this compound

This compound and its derivatives, such as 4-cyanotryptophan (B8074655) (4-CN-Trp), have emerged as promising blue fluorescent probes. These molecules are noted for their high fluorescence quantum yields in aqueous solutions and significant photostability, surpassing that of the natural amino acid tryptophan.[3][5] Studies have shown that L-4-cyanotryptophan is chemically and photophysically stable, making it a valuable tool for biological spectroscopy and microscopy.[2][4] While a specific photobleaching quantum yield for this compound is not widely reported, qualitative and comparative data indicate its superior performance. For instance, the photobleaching kinetics of a 4-CN-Trp derivative have been shown to be significantly slower than that of an enhanced blue fluorescent protein (EBFP).[11]

Experimental Methodologies for Assessing Photostability

To empirically determine and compare the photostability of fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy to measure photobleaching rates.

Objective: To determine the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, for one or more fluorophores.

Materials:

  • Fluorophore solutions of interest at known concentrations in a suitable buffer (e.g., PBS).

  • Microscope slides and coverslips.

  • Mounting medium (optional, can be with or without antifade reagents).

  • Fluorescence microscope (widefield or confocal) with a stable light source (e.g., laser, LED) and appropriate filters for each fluorophore.

  • A sensitive camera for quantitative imaging.

  • Image analysis software.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorophore at a concentration that provides a good signal-to-noise ratio without significant inner filter effects.

    • Mount a small volume of the solution between a microscope slide and a coverslip. For adherent cells, they should be cultured on coverslips and stained with the fluorophore according to the manufacturer's protocol.

  • Imaging Setup:

    • Place the sample on the microscope stage and bring the region of interest into focus.

    • Select the appropriate excitation and emission filters for the fluorophore being tested.

    • Set the illumination intensity to a constant and reproducible level. This is a critical parameter and should be kept consistent across all experiments.

    • Adjust the camera settings (e.g., exposure time, gain) to achieve a good initial signal without saturating the detector.

  • Data Acquisition:

    • Acquire a time-lapse series of images of the same field of view under continuous illumination.

    • The time interval between frames should be chosen to adequately capture the decay in fluorescence intensity.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each frame in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophore.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in photostability assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between key photophysical parameters.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solution mount Mount Sample on Microscope Slide prep_sol->mount setup_microscope Configure Microscope (Light Source, Filters) mount->setup_microscope acquire_timelapse Acquire Time-Lapse Image Series setup_microscope->acquire_timelapse measure_intensity Measure Fluorescence Intensity over Time acquire_timelapse->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize fit_curve Fit Decay Curve normalize->fit_curve calc_halflife Calculate Photobleaching Half-Life (t½) fit_curve->calc_halflife

Caption: A flowchart outlining the key steps in an experimental protocol to determine the photostability of a fluorophore.

G Key Parameters in Fluorophore Performance cluster_properties Intrinsic Photophysical Properties cluster_performance Performance Metrics Extinction Molar Extinction Coefficient (ε) Brightness Brightness Extinction->Brightness determines QY Fluorescence Quantum Yield (Φf) QY->Brightness determines PQY Photobleaching Quantum Yield (Φb) Photostability Photostability PQY->Photostability inversely related to

Caption: The relationship between a fluorophore's intrinsic properties and its key performance metrics.

Conclusion

The selection of a fluorophore with high photostability is a critical step in ensuring the success of fluorescence-based research. While traditional dyes like fluorescein offer high brightness, their poor photostability limits their use in applications requiring long-term imaging. In contrast, modern fluorophores such as the Alexa Fluor series provide significantly enhanced photostability.[7][8] this compound represents a promising class of blue fluorophores with high quantum yield and good photostability, making it an excellent candidate for various biological imaging and spectroscopic applications.[2][3] By understanding the principles of photobleaching and employing standardized protocols for its measurement, researchers can make informed decisions in their choice of fluorescent probes, ultimately leading to more robust and reliable experimental outcomes.

References

Assessing the Perturbation of 4-Cyanoindole Labeling on Protein Function: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate study of protein function is paramount. Fluorescent labeling is a powerful tool for visualizing and quantifying protein interactions, localization, and activity. However, the covalent attachment of an extrinsic fluorophore can inadvertently perturb the very protein functions under investigation. This guide provides a comparative assessment of 4-Cyanoindole, a minimally perturbing fluorescent amino acid, against other common labeling alternatives, supported by experimental data and detailed protocols.

The Challenge of Labeling Perturbation

Attaching a fluorescent label, which can be comparable in size to small protein domains, can introduce significant artifacts. Studies have shown that fluorescent labels can alter binding affinities (Kd) by one to two orders of magnitude, affect enzymatic activity, and disrupt protein stability. Therefore, choosing a label that minimizes these perturbations is critical for obtaining biologically relevant data.

This compound: A Minimally Perturbing Alternative

This compound, incorporated as the unnatural amino acid 4-cyanotryptophan (B8074655) (4-CN-Trp), offers a significant advantage due to its structural similarity to the natural amino acid tryptophan. Differing by only a few atoms, its small size and placement within the polypeptide chain, rather than being tethered to the surface, can significantly reduce the potential for functional disruption. Recent studies have demonstrated that replacing a native tryptophan with 4-CN-Trp can result in near-complete conservation of protein structure and function.[1][2]

Quantitative Comparison of Labeling Perturbations

To objectively assess the impact of different fluorescent labels on protein function, we have summarized quantitative data from various studies. It is important to note that the following data is compiled from different protein systems and serves to illustrate the potential magnitude of perturbation for different label types, rather than a direct head-to-head comparison on a single protein.

Table 1: Impact of Fluorescent Labeling on Protein-Ligand Binding Affinity (Kd)
Protein SystemLabelUnlabeled KdLabeled KdFold ChangeReference
Streptavidin - Biotinylated PeptideCy34.3 x 10⁻⁸ M1.5 x 10⁻⁷ M~3.5x increase[3][4]
EGFR - AffibodyAlexa Fluor 6472.8 nM7.12 ± 3.50 nM~2.5x increase[5]
FKBP12 - Rapamycin4-CN-Trp0.2 nM~0.2 nMNo significant change[1][2]
Table 2: Impact of Fluorescent Labeling on Enzyme Kinetics
EnzymeLabelSubstrateUnlabeled KmLabeled KmUnlabeled VmaxLabeled VmaxReference
β-Lactamase (Penicillinase)BODIPY-FLβ-LEAF probeNot Reported102 µMNot Reported1.87 (relative fluorescence units/min)[6]
β-Lactamase (E166C mutant)FluoresceinPenicillin GNot ReportedNot ReportedCatalytic efficiency ~4x10⁴-fold lower than wild-typeCatalytic efficiency further altered by labeling[7][8][9]
Table 3: Impact of Fluorescent Labeling on Protein Thermal Stability (Tm)
ProteinLabelUnlabeled Tm (°C)Labeled Tm (°C)ΔTm (°C)Reference
PenPC β-Lactamase (E166C mutant)FluoresceinNot ReportedLowered stability compared to unlabeled mutantNot Quantified[7][9]

Note: Systematic studies directly comparing the thermal stability of 4-CN-Trp labeled proteins to their unlabeled counterparts are an emerging area of investigation.

Experimental Workflows and Protocols

To assess the perturbation of a fluorescent label on protein function, a series of biophysical and biochemical assays should be performed.

Experimental Workflow for Assessing Labeling Perturbation

G cluster_0 Protein Preparation cluster_1 Functional Assessment cluster_2 Data Analysis & Comparison Unlabeled Express and Purify Unlabeled Protein Labeled Label Protein with Fluorophore (e.g., 4-CN-Trp) Binding Binding Affinity Assay (e.g., Fluorescence Quenching) Unlabeled->Binding Enzyme Enzyme Kinetic Assay (if applicable) Unlabeled->Enzyme Stability Thermal Stability Assay (e.g., Thermal Shift) Unlabeled->Stability PurifyLabeled Purify Labeled Protein Labeled->PurifyLabeled PurifyLabeled->Binding PurifyLabeled->Enzyme PurifyLabeled->Stability Compare Compare Kd, Km, Vmax, Tm between Labeled and Unlabeled Binding->Compare Enzyme->Compare Stability->Compare

Caption: Workflow for assessing labeling perturbation.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Cyanotryptophan

This protocol is based on the genetic incorporation of unnatural amino acids.

Materials:

  • Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase for 4-CN-Trp and its corresponding tRNA.

  • E. coli expression strain.

  • L-4-cyanotryptophan.

  • Standard cell culture media and protein purification reagents.

Procedure:

  • Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the 4-CN-Trp synthetase/tRNA pair.

  • Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and supplement the medium with L-4-cyanotryptophan (final concentration 1-2 mM).

  • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the 4-CN-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verify incorporation of 4-CN-Trp by mass spectrometry.

Protocol 2: Enzyme Kinetic Assay

This protocol describes a general method for determining Km and Vmax using a fluorogenic substrate.[10][11]

Materials:

  • Purified unlabeled enzyme.

  • Purified fluorescently labeled enzyme.

  • Fluorogenic substrate for the enzyme.

  • Assay buffer.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • To each well of the 96-well plate, add a fixed amount of either the unlabeled or labeled enzyme.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Record the fluorescence intensity over time to measure the initial reaction velocity (V₀).

  • Plot V₀ against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the unlabeled and labeled enzyme.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is for assessing changes in protein stability upon labeling.[12][13][14][15]

Materials:

  • Purified unlabeled protein.

  • Purified fluorescently labeled protein.

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins).

  • Assay buffer.

  • Real-time PCR instrument.

  • PCR plates.

Procedure:

  • Prepare solutions of the unlabeled and labeled protein at the same concentration in the assay buffer.

  • In a PCR plate, for each protein, prepare replicate wells containing the protein and SYPRO Orange dye (typically at a 5x final concentration). Include a buffer-only control.

  • Seal the plate and place it in the real-time PCR instrument.

  • Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

  • Compare the Tm of the labeled protein to the unlabeled protein. A significant decrease in Tm indicates destabilization by the label.

Signaling Pathway Example: MAPK Signaling

Fluorescent labeling is often used to study the dynamics of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Labeling key kinases in this pathway, such as MEK or ERK, allows for the study of their activation and localization.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Simplified MAPK signaling pathway.

Conclusion

References

Validation of 4-Cyanoindole as a sensitive probe for local environment polarity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 4-cyanoindole with other leading solvatochromic probes, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound has emerged as a highly sensitive fluorescent probe for characterizing the local polarity of its environment. Its photophysical properties, particularly its fluorescence emission spectrum, are exquisitely responsive to changes in solvent polarity, making it a valuable tool in diverse research areas, including drug development, materials science, and cellular imaging. This guide provides a detailed comparison of this compound with other commonly used polarity probes, supported by experimental data, and offers comprehensive protocols for its validation and use.

Comparative Analysis of Polarity Probes

The sensitivity of a solvatochromic probe is primarily assessed by the extent of the shift in its emission spectrum (Stokes shift), its fluorescence quantum yield (the efficiency of light emission), and its fluorescence lifetime in solvents of varying polarities. The following tables summarize these key photophysical parameters for this compound and a selection of alternative probes.

Table 1: Comparison of Stokes Shifts (in cm⁻¹) for Various Polarity Probes in Different Solvents

SolventThis compoundReichardt's Dye (ET(30))PRODANNile Red
Cyclohexane1125134.5~4000[1]~2500
Toluene-33.9~5000~3000
Dichloromethane-40.7~6500~4000
Acetone-42.2~7000~4500
Acetonitrile-45.6~7500~5000
Methanol-55.4~8000[1]~5500
Water-63.1~8500Does not fluoresce[2]

Note: Stokes shift is calculated as the difference between the wavenumbers of the absorption and emission maxima. A larger Stokes shift generally indicates greater sensitivity to solvent polarity. Data for Reichardt's dye is presented as the ET(30) value, which is a direct measure of solvent polarity.

Table 2: Comparison of Fluorescence Quantum Yields (ΦF) for Various Polarity Probes in Different Solvents

SolventThis compoundPRODANNile RedBODIPY-based Probes
Cyclohexane-0.03[1]-~0.9
Toluene-0.47[1]-~0.9
Dichloromethane---~0.8
Acetone---~0.7
Acetonitrile---~0.6
Methanol0.29[3]--~0.4
Water0.85[4]-Non-fluorescent[2]Variable

Note: A higher quantum yield indicates a brighter probe. The quantum yield of many BODIPY-based probes is relatively insensitive to solvent polarity.

Table 3: Comparison of Fluorescence Lifetimes (τ) for Various Polarity Probes in Different Solvents

SolventThis compoundPRODANNile RedBODIPY-based Probes
Tetrahydrofuran7.6 ns[3]--Variable
Dimethyl Sulfoxide---Variable
Methanol6.2 ns[3]--Variable
Water10.3 ns[4]--Variable

Note: Fluorescence lifetime can also be sensitive to the local environment and provides another dimension for probing polarity.

Experimental Protocols

Accurate and reproducible measurements are crucial for validating and comparing solvatochromic probes. The following are detailed protocols for determining the key photophysical parameters.

Measurement of Stokes Shift

The Stokes shift is the difference between the positions of the absorption and emission maxima and is a primary indicator of a probe's sensitivity to its environment.[5]

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Spectroscopic grade solvents of varying polarities

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of the fluorophore in a suitable solvent. From this stock, prepare a series of solutions in the different solvents to be tested. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum of the sample in each solvent using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).

  • Calculation: Convert both λ_abs and λ_em to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm). The Stokes shift is then calculated as: Stokes Shift (cm⁻¹) = ν_abs - ν_em.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[6]

Materials:

  • Fluorophore of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be chosen to yield absorbance values between approximately 0.02 and 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurement: Record the integrated fluorescence intensity for each solution. Ensure that the excitation and emission slit widths are identical for all measurements.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its measurement.[7][8]

Materials:

  • Fluorophore of interest

  • Spectroscopic grade solvents

  • TCSPC instrument (including a pulsed light source, a sensitive detector, and timing electronics)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the instrument using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse.[9]

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay by measuring the arrival times of individual photons relative to the excitation pulses. The data is compiled into a histogram of photon counts versus time.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolute the IRF from the measured decay and fit the resulting data to an exponential decay function to determine the fluorescence lifetime (τ).

Visualizations

The following diagrams illustrate the key experimental workflow and the underlying photophysical principles of solvatochromism.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_validation Probe Validation prep Prepare Dilute Solutions (Probe in Various Solvents) abs Measure Absorbance (UV-Vis) prep->abs em Measure Emission (Fluorometer) prep->em lt Measure Lifetime (TCSPC) prep->lt stokes Calculate Stokes Shift abs->stokes em->stokes qy Calculate Quantum Yield em->qy lifetime Determine Lifetime lt->lifetime validation Assess Polarity Sensitivity stokes->validation qy->validation lifetime->validation

Caption: Experimental workflow for validating a solvatochromic probe.

solvatochromism S0 Fluorophore in Ground State S0_solv Solvent Shell (Equilibrated) S1_fc Franck-Condon Excited State S0->S1_fc Absorption (hν_abs) S1_relaxed Solvent-Relaxed Excited State S1_fc->S1_relaxed Solvent Relaxation S1_relaxed->S0 Fluorescence (hν_em)

Caption: Photophysical process of solvatochromism.

References

A Researcher's Guide to 4-Cyanoindole FRET Pairs for Precise Distance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, biochemistry, and drug development, Förster Resonance Energy Transfer (FRET) is an indispensable tool for elucidating molecular interactions, conformational changes, and structural dynamics. The selection of an appropriate FRET pair is paramount for accurate distance measurements. This guide provides an objective comparison of FRET pairs utilizing the fluorescent amino acid 4-cyanoindole as a donor, supported by experimental data and detailed protocols to facilitate its application in your research.

The unnatural amino acid 4-cyanotryptophan (B8074655) (4CN-Trp), a derivative of this compound, has emerged as a valuable FRET donor due to its intrinsic nature as an amino acid, minimizing perturbations to protein structure and function. Its blue fluorescence, high quantum yield, and long fluorescence lifetime make it an excellent spectroscopic probe. This guide focuses on the validation and comparison of 4CN-Trp FRET pairs with known distances, providing a framework for their practical implementation.

Principle of FRET with this compound

FRET is a non-radiative energy transfer process wherein an excited donor fluorophore, in this case, this compound, transfers energy to a proximal acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "spectroscopic ruler" allows for the precise measurement of intramolecular and intermolecular distances.

FRET_Principle cluster_donor This compound (Donor) cluster_acceptor Acceptor cluster_light Light D Donor (this compound) D_excited Excited Donor* D->D_excited Donor_Emission Donor Emission D_excited->D Fluorescence A Acceptor D_excited->A FRET (Energy Transfer) A_excited Excited Acceptor* A->A_excited Acceptor_Emission Acceptor Emission A_excited->A Fluorescence Excitation Excitation Light Excitation->D Absorption

Caption: Principle of FRET between a this compound donor and an acceptor.

Comparison of this compound FRET Acceptor Pairs

The choice of acceptor is critical for a successful FRET experiment. Here, we compare two distinct acceptor partners for this compound: the natural amino acid Tryptophan (Trp) and the lipophilic dye 3,3'-dioctadecyloxacarbocyanine perchlorate (B79767) (DiO).

FRET Pair (Donor -> Acceptor)Förster Distance (R₀)Key Characteristics & Applications
4-Cyanotryptophan -> Tryptophan ~24.6 Å (for Trp -> 4CN-Trp)- Utilizes natural amino acids, minimizing perturbation. - Short R₀ is suitable for measuring small-scale conformational changes within proteins. - Note: Tryptophan can also act as a FRET donor to 4CN-Trp and can quench 4CN-Trp fluorescence through Photo-induced Electron Transfer (PET), a separate process from FRET.[1]
4-Cyanotryptophan -> DiO ~62 Å- DiO is a lipophilic dye that readily incorporates into cell membranes. - The large R₀ is ideal for studying interactions over longer distances, such as peptide-membrane binding.[2] - Enables quantitative assessment of binding affinities between 4CN-Trp labeled peptides and membranes.[2]

Experimental Validation and Protocols

Accurate FRET measurements rely on meticulous experimental design and execution. Below are detailed protocols for protein labeling and FRET measurements.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Incorp 1. Site-specific incorporation of 4-Cyanotryptophan into protein/peptide Label 2. Labeling with Acceptor Dye (if not an intrinsic fluorophore) Incorp->Label Purify 3. Purification of dual-labeled protein Label->Purify SS 4a. Steady-State Fluorescence (Measure Donor & Acceptor Emission) Purify->SS TR 4b. Time-Resolved Fluorescence (Measure Donor Lifetime) Purify->TR Calc 5. Calculate FRET Efficiency (E) SS->Calc TR->Calc Dist 6. Determine Distance (r) using Förster Equation Calc->Dist

Caption: General workflow for FRET experiments using this compound.

Protocol 1: Site-Specific Incorporation of 4-Cyanotryptophan

The site-specific incorporation of 4-cyanotryptophan into a protein or peptide of interest is the foundational step. This is typically achieved using solid-phase peptide synthesis (SPPS) for peptides or unnatural amino acid mutagenesis for proteins expressed in cellular systems.

Materials:

  • Fmoc-L-4-cyanotryptophan

  • Solid-phase peptide synthesizer

  • Resin, coupling reagents (e.g., HBTU, HOBt), and other standard SPPS reagents

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Synthesis: Peptides are synthesized on a solid support using a standard Fmoc-based SPPS protocol. When the desired position for 4-cyanotryptophan is reached, Fmoc-L-4-cyanotryptophan is coupled to the growing peptide chain.

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC to obtain the pure 4-cyanotryptophan-containing peptide.

  • Verification: The mass and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Protocol 2: FRET Measurements

Both steady-state and time-resolved fluorescence measurements can be employed to determine FRET efficiency.

Instrumentation:

  • Spectrofluorometer capable of both steady-state and time-resolved (e.g., time-correlated single-photon counting - TCSPC) measurements.

  • Quartz cuvettes.

A. Steady-State FRET Measurement:

  • Sample Preparation: Prepare solutions of the donor-only labeled protein and the donor-acceptor labeled protein in a suitable buffer. The optical density at the donor excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Donor Emission Scan: Excite the donor-only sample at the excitation maximum of this compound (typically around 310-320 nm) and record the emission spectrum.[2]

  • FRET Sample Emission Scan: Excite the donor-acceptor sample at the same wavelength and record the emission spectrum. You should observe quenching of the donor fluorescence and sensitized emission from the acceptor.

  • Acceptor Emission Scan: Excite the donor-acceptor sample at the acceptor's excitation maximum to directly measure its emission profile.

  • Calculating FRET Efficiency (E): FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (FDA / FD) Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

B. Time-Resolved FRET Measurement:

  • Sample Preparation: Prepare samples as described for steady-state measurements.

  • Fluorescence Lifetime Measurement: Using a TCSPC system, measure the fluorescence lifetime of the donor in the donor-only sample (τD) and in the donor-acceptor sample (τDA).

  • Calculating FRET Efficiency (E): FRET efficiency is calculated from the reduction in the donor's fluorescence lifetime: E = 1 - (τDA / τD)

Protocol 3: Distance Determination

Once the FRET efficiency (E) is determined, the distance (r) between the donor and acceptor can be calculated using the Förster equation:

r = R₀ * [ (1/E) - 1 ]1/6

Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

Conclusion

This compound, incorporated as 4-cyanotryptophan, offers a minimally perturbative and versatile FRET donor for probing molecular distances. The choice of the acceptor, such as the intrinsic amino acid Tryptophan for short-range measurements or the lipophilic dye DiO for longer-range interactions, allows for the tailoring of the FRET pair to specific biological questions. The detailed protocols provided in this guide offer a starting point for researchers to implement this compound-based FRET in their studies, paving the way for new insights into the intricate workings of biological systems. While the Förster distances for these pairs have been calculated, further experimental studies systematically validating these FRET pairs against a series of known, rigid distances would be beneficial for the field.

References

A Head-to-Head Battle of Fluorophores: 4-Cyanoindole vs. Dansyl Chloride for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of experimental biology. The choice of a fluorescent label can significantly impact the outcome of an experiment, influencing everything from detection sensitivity to the biological activity of the protein of interest. This guide provides a comprehensive comparison of two fluorescent probes for protein labeling: the well-established dansyl chloride and the promising, though less conventional, 4-cyanoindole.

This objective analysis, supported by experimental data and detailed protocols, will aid in the selection of the optimal reagent for your specific research needs. We will delve into their chemical reactivity, photophysical properties, and the practical aspects of their application in the laboratory.

At a Glance: Key Performance Indicators

To facilitate a rapid and informative comparison, the following table summarizes the key quantitative data for an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound-3-acetic acid and dansyl chloride.

FeatureThis compound-3-acetic acid NHS EsterDansyl Chloride
Reactive Group N-hydroxysuccinimide (NHS) esterSulfonyl chloride
Target Residues Primary amines (Lysine, N-terminus)Primary and secondary amines (Lysine, N-terminus)[1]
Reaction pH 7.2 - 8.5[2]9.5 - 10.0[1]
Excitation Max (λex) ~310 nm[3]~330-340 nm[4]
Emission Max (λem) ~410 nm[3]~510-520 nm (in nonpolar environments)[4]
Quantum Yield (QY) High (>0.8 in water for 4CN-Trp)[5]Moderate to high (environmentally sensitive)[6]
Fluorescence Lifetime (τ) Long (>13 ns in water for 4CN-Trp)[5]10-20 ns for protein conjugates[3]
Molecular Weight ~297.27 g/mol 269.75 g/mol [6]
Stability of Conjugate Stable amide bondStable sulfonamide bond[1]
Photostability Generally goodModerate
Environmental Sensitivity ModerateHigh[6]

Delving Deeper: A Detailed Comparison

Chemical Reactivity and Labeling Efficiency

Dansyl chloride reacts with primary and secondary amines via a nucleophilic substitution reaction, forming a stable sulfonamide linkage[1]. This reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 9.5-10.0) where the amine groups are deprotonated and more nucleophilic[1]. However, a competing hydrolysis reaction of dansyl chloride in aqueous environments can reduce labeling efficiency[1]. Studies on myoglobin (B1173299) have shown that labeling with dansyl chloride is most robust at pH 9.5, with a distribution of 1-5 dansyl groups observed after 5 minutes[1].

Photophysical Properties

The fluorescence of dansyl chloride is highly sensitive to the local environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission maximum upon binding to hydrophobic sites on proteins[6]. This property makes it a valuable tool for studying protein conformation and binding events. The emission maximum of dansyl-protein conjugates is typically in the green region of the spectrum (~510-520 nm)[4].

This compound , particularly in the form of the unnatural amino acid 4-cyanotryptophan, is known for its exceptional photophysical properties. It exhibits a high fluorescence quantum yield (>0.8 in water) and a long fluorescence lifetime (>13 ns in water), making it a very bright and photostable fluorophore[5]. Its emission is in the blue region of the spectrum (~410 nm)[3]. Unlike dansyl chloride, its fluorescence is less sensitive to the polarity of its environment.

Impact on Protein Structure and Function

The relatively small size of both dansyl chloride and this compound is advantageous as it minimizes the potential for steric hindrance and perturbation of protein structure and function. Studies on myoglobin and alcohol dehydrogenase have shown that labeling with dansyl chloride does not cause significant unfolding or conformational changes[1]. While specific data on the impact of labeling with a this compound derivative is limited, its smaller size compared to many other common fluorophores suggests a lower likelihood of significant structural or functional perturbation. However, as with any labeling procedure, it is crucial to experimentally validate the functional integrity of the labeled protein.

Experimental Protocols

Protein Labeling with this compound-3-acetic acid N-hydroxysuccinimide Ester

This protocol is adapted from general procedures for labeling proteins with NHS esters.

Materials:

  • Protein of interest

  • This compound-3-acetic acid N-hydroxysuccinimide ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound-3-acetic acid NHS ester in anhydrous DMF or DMSO.

  • Slowly add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for an additional 30 minutes.

  • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the this compound moiety (at ~310 nm).

Protein Labeling with Dansyl Chloride

This protocol is based on established methods for dansylation of proteins.

Materials:

  • Protein of interest

  • Dansyl chloride

  • 0.1 M sodium bicarbonate buffer, pH 9.5

  • Acetonitrile

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein of interest in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh solution of dansyl chloride in acetonitrile.

  • Slowly add the dansyl chloride solution to the protein solution with constant stirring. A typical starting point is a 10- to 20-fold molar excess of dansyl chloride over the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Separate the labeled protein from unreacted dansyl chloride and its hydrolysis product (dansyl sulfonic acid) using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm).

Visualizing the Workflow and Chemistry

To better understand the processes, the following diagrams illustrate the experimental workflows and chemical reactions.

G Experimental Workflow for Protein Labeling cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Dissolve Protein Dissolve Protein Prepare Dye Stock Prepare Dye Stock Mix Protein and Dye Mix Protein and Dye Prepare Dye Stock->Mix Protein and Dye Incubate Incubate Mix Protein and Dye->Incubate Quench Reaction (Optional) Quench Reaction (Optional) Incubate->Quench Reaction (Optional) Size-Exclusion Chromatography Size-Exclusion Chromatography Quench Reaction (Optional)->Size-Exclusion Chromatography Characterize Labeled Protein Characterize Labeled Protein Size-Exclusion Chromatography->Characterize Labeled Protein

Caption: A generalized workflow for fluorescently labeling proteins.

G Chemical Reactions for Protein Labeling cluster_0 This compound NHS Ester Reaction cluster_1 Dansyl Chloride Reaction Protein-NH2 Protein-NH₂ Labeled Protein 1 Protein-NH-CO-4-Cyanoindole Protein-NH2->Labeled Protein 1 4-CN-Indole-NHS This compound NHS Ester 4-CN-Indole-NHS->Labeled Protein 1 NHS N-Hydroxysuccinimide Labeled Protein 1->NHS + Protein-NH2_2 Protein-NH₂ Labeled Protein 2 Protein-NH-SO₂-Dansyl Protein-NH2_2->Labeled Protein 2 Dansyl-Cl Dansyl Chloride Dansyl-Cl->Labeled Protein 2 HCl HCl Labeled Protein 2->HCl +

Caption: Reaction schemes for protein labeling with this compound NHS ester and Dansyl Chloride.

Conclusion: Making the Right Choice

Both this compound and dansyl chloride offer distinct advantages for protein labeling.

Dansyl chloride is a well-characterized and cost-effective reagent that is particularly useful for probing changes in the local environment of a protein, such as during protein folding or ligand binding, due to its environmentally sensitive fluorescence. However, its reactivity with secondary amines and the requirement for alkaline reaction conditions may not be suitable for all proteins.

An amine-reactive This compound derivative, while less commonly used as a standalone labeling reagent, presents an exciting alternative with superior photophysical properties. Its high quantum yield and long fluorescence lifetime translate to brighter, more photostable conjugates, which are highly desirable for applications requiring high sensitivity and prolonged observation times, such as single-molecule studies and high-resolution imaging. The milder reaction pH for NHS ester coupling is also beneficial for sensitive proteins.

Ultimately, the choice between these two fluorophores will depend on the specific experimental goals. For researchers prioritizing environmental sensitivity and cost-effectiveness, dansyl chloride remains a strong contender. For those requiring maximal brightness, photostability, and milder labeling conditions, an amine-reactive this compound derivative is a compelling option worth exploring. As with any protein modification, careful characterization of the labeled conjugate is essential to ensure that the fluorescent tag does not compromise the biological question being investigated.

References

Navigating the Signal: A Comparative Guide to 4-Cyanoindole Performance in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to harness the capabilities of the fluorescent probe 4-Cyanoindole, the choice of biological buffer is a critical parameter that can significantly influence experimental outcomes. This guide provides an objective comparison of this compound's performance in various buffering systems, supported by experimental data, to facilitate informed decisions in assay development and implementation.

This compound, a derivative of the natural amino acid tryptophan, has emerged as a valuable tool in biological spectroscopy and microscopy.[1][2] Its unique photophysical properties, including a strong fluorescence emission and sensitivity to the local environment, make it an excellent probe for studying protein structure, function, and dynamics. However, the very sensitivity that makes it a powerful reporter also necessitates a careful consideration of the experimental milieu, particularly the buffer system, which can modulate its fluorescent characteristics.

Performance of this compound Derivatives in Common Buffers

While direct comparative studies on the parent this compound molecule across a wide range of biological buffers are limited in publicly available literature, valuable insights can be drawn from studies on its closely related and commonly used derivatives: 4-cyanotryptophan (B8074655) (4-CN-Trp) and this compound-2ʹ-deoxyribonucleoside (4CIN). These derivatives maintain the core fluorophore and their behavior provides a strong indication of how the parent molecule will perform.

Quantitative Photophysical Data

The following tables summarize the key performance indicators of this compound derivatives in different buffer systems and solvents.

Table 1: Photophysical Properties of this compound-2ʹ-deoxyribonucleoside (4CIN)

Solvent/BufferExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Deionized Water3054127790 ± 3200.92 ± 0.02
PBS (pH 7.4)3054127880 ± 1200.90 ± 0.01

Data sourced from Passow, et al. (2018).[1]

Table 2: Spectral Properties of 4-cyanotryptophan (4-CN-Trp)

Solvent/BufferAbsorption Max (λabs, nm)Fluorescence Max (λfluor, nm)Quantum Yield (Φ)
Phosphate (B84403) Buffer (pH 6.86)3054300.45
DMSO3074200.27
1,4-dioxane3033860.21

Data sourced from Shypov, et al. (2024).[3]

The data indicates that the performance of this compound derivatives is robust in aqueous environments, with the nucleoside 4CIN showing minimal change in its high quantum yield when moving from deionized water to a phosphate-buffered saline (PBS) solution.[1] The amino acid derivative, 4-CN-Trp, also exhibits a substantial quantum yield in phosphate buffer.[3] Notably, the fluorescence of 4-CN-Trp is sensitive to solvent polarity, showing a blue-shift in the less polar solvent 1,4-dioxane.[3]

Comparison with Alternatives

This compound and its derivatives are often used as alternatives to the more traditional fluorescent nucleoside, 2-aminopurine-2′-deoxyribonucleoside (2APN). Studies have shown that 4CIN, a this compound derivative, offers superior photophysical characteristics in comparison to 2APN.[4] Other fluorescent indole (B1671886) derivatives, such as various isomers of cyanotryptophan (e.g., 5-cyanotryptophan, 6-cyanotryptophan), are also available and have been studied for their unique fluorescence properties and environmental sensitivity.[5][6]

Experimental Protocols

Accurate evaluation of a fluorescent probe's performance requires standardized experimental protocols. The following section details a common methodology for determining the fluorescence quantum yield, a key performance metric.

Protocol: Relative Fluorescence Quantum Yield Determination

This method compares the fluorescence intensity of the sample of interest (e.g., this compound in a specific buffer) to a well-characterized fluorescence standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • This compound

  • Selected biological buffers (e.g., PBS, Tris-HCl, HEPES)

  • Fluorescence standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the desired biological buffer.

    • Prepare a stock solution of the fluorescence standard in its recommended solvent.

  • Prepare a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the this compound sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same for both.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield:

    • The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the known quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizing Experimental Concepts

To aid in the conceptual understanding of the experimental design and factors influencing fluorescence, the following diagrams are provided.

G cluster_analysis Data Analysis Stock Prepare Stock Solutions (this compound & Standard) Dilute Create Dilution Series (Abs < 0.1) Stock->Dilute Absorbance Measure Absorbance (UV-Vis) Dilute->Absorbance Fluorescence Measure Emission (Spectrofluorometer) Dilute->Fluorescence Plot Plot Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Emission Spectra Fluorescence->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Workflow for Quantum Yield Determination.

G cluster_factors Influencing Factors Probe This compound Performance Buffer Buffer Type (e.g., PBS, Tris) Probe->Buffer pH pH of Solution Probe->pH Ionic Ionic Strength Probe->Ionic Temp Temperature Probe->Temp

Key Factors Affecting Probe Performance.

Conclusion

The selection of an appropriate biological buffer is paramount for obtaining reliable and reproducible data when using this compound and its derivatives as fluorescent probes. The available data suggests that phosphate-based buffers are a suitable choice, maintaining the high quantum yield of these fluorophores. However, the sensitivity of 4-CN-Trp to solvent polarity highlights the need for researchers to characterize the probe's performance in their specific buffer system of choice, especially when transitioning between different experimental conditions. By following standardized protocols and understanding the factors that can influence fluorescence, researchers can confidently employ this compound to its full potential in their scientific inquiries.

References

Cross-Validation of 4-Cyanoindole Fluorescence Data with Other Biophysical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescence spectroscopy, utilizing probes like 4-cyanoindole and its amino acid analog 4-cyanotryptophan (B8074655) (4-CN-Trp), offers a highly sensitive method for investigating protein-ligand interactions, conformational changes, and protein stability. The unique photophysical properties of 4-CN-Trp, such as its high fluorescence quantum yield and sensitivity to the local environment, make it an invaluable tool in biophysical studies.[1][2][3][4] However, to ensure the accuracy and robustness of fluorescence-derived data, cross-validation with orthogonal biophysical techniques is paramount.

This guide provides an objective comparison of this compound fluorescence data with results obtained from other widely used biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD). Supported by experimental data, this guide aims to assist researchers in selecting the appropriate methods for validating their findings and gaining a comprehensive understanding of their biological system.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize quantitative data from studies where fluorescence-based measurements were cross-validated with other biophysical techniques. While direct comparative studies for this compound are emerging, the principles of cross-validation are well-established using intrinsic tryptophan fluorescence, which serves as a close proxy.

Protein-Ligand Binding Affinity

The determination of binding affinity (KD) is crucial in drug discovery and fundamental research. Fluorescence titration is a common method, and its cross-validation with label-free techniques like SPR and ITC provides a more complete picture of the interaction.

Parameter4-Cyanotryptophan FluorescenceSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Reference System
KD (Dissociation Constant) Measures changes in fluorescence intensity or anisotropy upon ligand binding.Measures changes in refractive index upon binding of an analyte to a ligand-immobilized sensor surface.Measures the heat released or absorbed during a binding event.VcGluP binding to L-glutamate
Example Value~14 µM (for a peptide-membrane interaction)[1]~0.6 nM - 20.5 nM (for BCL-2 inhibitor)[5]~740 nM - 3.5 nM (for MCL-1 inhibitor)[5]Various protein-ligand systems
Protein Stability and Unfolding

Assessing protein stability, often by measuring the melting temperature (Tm), is critical for understanding protein function and for the development of stable biotherapeutics. Fluorescence-based thermal shift assays can be cross-validated with Circular Dichroism, which monitors changes in secondary structure.

ParameterIntrinsic/4-CN-Trp FluorescenceCircular Dichroism (CD)Differential Scanning Calorimetry (DSC)Reference System
Tm (Melting Temperature) Monitors changes in the fluorescence of intrinsic tryptophans or an incorporated 4-CN-Trp probe as the protein unfolds with increasing temperature.Monitors changes in the far-UV CD signal (e.g., at 222 nm), reflecting loss of secondary structure with increasing temperature.Measures the heat capacity change as a protein unfolds, providing a direct thermodynamic measurement of stability.Alpha-1-protease inhibitor (A1PI)
Example Value (°C)Comparable trends to DSC[6]Comparable trends to DSC[6]Gold-standard for Tm determination[6]A1PI

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the typical experimental workflows and the logical connections between the different biophysical techniques for cross-validation.

experimental_workflow cluster_fluorescence This compound Fluorescence cluster_validation Cross-Validation Techniques Fluorescence_Measurement Fluorescence Titration / Thermal Shift SPR Surface Plasmon Resonance (SPR) Fluorescence_Measurement->SPR Validate Kd ITC Isothermal Titration Calorimetry (ITC) Fluorescence_Measurement->ITC Validate Kd, ΔH, ΔS CD Circular Dichroism (CD) Fluorescence_Measurement->CD Validate Tm, Conformational Change

Caption: Cross-validation workflow for this compound fluorescence data.

signaling_pathway Hypothesis Hypothesis: Ligand binds to Protein X and induces a conformational change Fluorescence 4-CN-Trp Fluorescence (Initial Observation) Hypothesis->Fluorescence Binding Binding Affinity (Kd) Fluorescence->Binding Conformation Conformational Change (Tm) Fluorescence->Conformation SPR_ITC SPR / ITC (Orthogonal Validation) Binding->SPR_ITC CD_Spec CD Spectroscopy (Orthogonal Validation) Conformation->CD_Spec Conclusion Validated Conclusion: Binding affinity and conformational change confirmed SPR_ITC->Conclusion CD_Spec->Conclusion

Caption: Logical relationship for validating a biological hypothesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the design and execution of cross-validation studies.

This compound (4-Cyanotryptophan) Fluorescence Spectroscopy

Objective: To determine ligand binding affinity or protein stability.

Materials:

  • Fluorometer with temperature control.

  • Quartz cuvettes.

  • Purified protein with a site-specifically incorporated 4-cyanotryptophan.

  • Ligand of interest.

  • Assay buffer.

Protocol for Binding Affinity:

  • Prepare a stock solution of the 4-CN-Trp labeled protein in the assay buffer.

  • Prepare a series of ligand dilutions in the same buffer.

  • Place the protein solution in the cuvette and record the baseline fluorescence spectrum (Excitation ~310-320 nm, Emission scan ~350-500 nm).

  • Add increasing concentrations of the ligand to the protein solution, allowing the system to equilibrate after each addition.

  • Record the fluorescence spectrum after each ligand addition.

  • Correct for dilution and inner filter effects if necessary.

  • Plot the change in fluorescence intensity at the emission maximum as a function of ligand concentration and fit the data to a suitable binding model to determine the KD.

Protocol for Thermal Stability:

  • Prepare the protein solution in a suitable buffer.

  • Place the solution in the fluorometer cuvette.

  • Increase the temperature at a controlled rate (e.g., 1°C/min).

  • Continuously monitor the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity versus temperature. The midpoint of the transition in the unfolding curve represents the Tm.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of a protein-ligand interaction.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified protein (ligand) and binding partner (analyte).

  • Immobilization and running buffers.

  • Regeneration solution.

Protocol:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface using a mixture of EDC and NHS.

  • Immobilize the protein (ligand) onto the sensor surface via amine coupling.

  • Deactivate any remaining active groups with ethanolamine.

  • Inject a series of concentrations of the analyte over the sensor surface and monitor the binding response in real-time.

  • After each injection, inject running buffer to monitor the dissociation phase.

  • Regenerate the sensor surface to remove the bound analyte.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of a binding interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified protein and ligand.

  • Identical, degassed buffer for both protein and ligand.

Protocol:

  • Thoroughly dialyze both the protein and ligand against the same buffer to minimize heats of dilution.

  • Degas the solutions before the experiment.

  • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature.

  • Measure the heat released or absorbed after each injection.

  • Plot the heat change per injection against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (KA, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in protein secondary structure upon ligand binding or during thermal denaturation.

Materials:

  • CD spectropolarimeter with a temperature controller.

  • Quartz cuvette with a short pathlength (e.g., 1 mm).

  • Purified protein.

  • Buffer that is transparent in the far-UV region.

Protocol for Thermal Stability:

  • Prepare a dilute protein solution (typically 0.1-0.2 mg/mL) in a suitable buffer.

  • Record a baseline CD spectrum of the buffer.

  • Record the CD spectrum of the protein in the far-UV range (e.g., 190-250 nm) at a starting temperature (e.g., 20°C).

  • Increase the temperature at a controlled rate.

  • Monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).

  • Plot the CD signal as a function of temperature. The midpoint of the transition is the Tm.

By employing these orthogonal techniques, researchers can build a more robust and comprehensive understanding of their biological system, ensuring the reliability and accuracy of their findings.

References

Safety Operating Guide

Proper Disposal of 4-Cyanoindole: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-cyanoindole are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, emphasizing procedural adherence and risk mitigation.

Hazard Profile of this compound

Before disposal, it is crucial to understand the hazards associated with this compound. This information, derived from Safety Data Sheets (SDS), dictates the necessary precautions for handling and waste management.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Irritation2H315: Causes skin irritation[1]
Serious Eye Damage1H318: Causes serious eye damage[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Table 2: Hazard Pictograms and Signal Word

PictogramSignal Word
GHS05 (Corrosion), GHS07 (Exclamation Mark)Danger

Step-by-Step Disposal Protocol

The recommended and safest method for disposing of this compound is to engage a licensed professional waste disposal service. Attempting to neutralize or treat this chemical in a standard laboratory setting is not advised due to the potential for hazardous reactions and the generation of toxic byproducts.

Experimental Protocol: Waste Segregation and Collection

This protocol outlines the procedural steps for preparing this compound waste for professional disposal.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2] If handling the solid form where dust may be generated, a dust mask (e.g., N95) is also necessary.[2]

  • Waste Identification:

    • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, spatulas), in a designated, well-labeled hazardous waste container.

    • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. Once decontaminated, the original labels on the container should be fully defaced or removed before disposal as regular lab glass or plastic, in accordance with institutional policies.

  • Waste Container Management:

    • Use only containers that are compatible with nitriles and are in good condition.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.

  • Chemical Incompatibility Warning:

    • Do Not Mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[3] Contact with mineral acids (both oxidizing and non-oxidizing) can be hazardous, potentially generating heat and toxic or flammable gases.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

    • Provide them with the necessary information about the waste stream for proper profiling and transportation.

Final Disposal Method

The standard professional disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound and the safe management of any combustion byproducts.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

Caption: Logical workflow for the safe segregation and disposal of this compound.

References

Personal protective equipment for handling 4-Cyanoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Cyanoindole.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 1H-Indole-4-carbonitrile

  • CAS Number: 16136-52-0

  • Molecular Formula: C₉H₆N₂

  • Molecular Weight: 142.16 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure safe handling.[1]

Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H317: May cause an allergic skin reaction[1][2]

  • H318: Causes serious eye damage[1][2]

  • H335: May cause respiratory irritation[1][2]

Signal Word: Danger[1]

The table below summarizes the GHS hazard classifications for this compound.

Hazard ClassCategory
Acute toxicity, Oral4
Skin irritation2
Serious eye damage1
Skin sensitization1
Specific target organ toxicity — single exposure3

Data sourced from multiple safety data sheets.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is recommended where splashing is possible.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1] A lab coat or impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection For nuisance exposures, a dust mask (type N95/P1) should be used. For higher-level protection, use a respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[1]

Always use PPE in accordance with good industrial hygiene and safety practices.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to mitigate the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Have all necessary PPE donned correctly before handling the chemical.

2. Handling the Compound:

  • Avoid direct contact with the skin and eyes.[1]

  • Prevent the formation of dust and aerosols during weighing and transfer.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation or an allergic reaction occurs, seek medical advice.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed and stored under an inert gas. The compound is noted to be hygroscopic.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.[3]

  • The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[3]

  • Keep the waste container tightly closed except when adding waste.[3]

2. Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • All disposal activities must be in accordance with federal, state, and local environmental regulations.

Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow A 1. Preparation & Risk Assessment B 2. Don Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat - Respirator (if needed) A->B C 3. Engineering Controls - Work in Fume Hood - Ensure Access to Eyewash/Shower B->C D 4. Chemical Handling - Avoid dust formation - Weigh and transfer carefully C->D E 5. Post-Handling - Decontaminate work area - Remove and dispose of PPE correctly D->E H Emergency Procedures - Eye/Skin Contact - Inhalation - Ingestion D->H If Exposure Occurs F 6. Waste Disposal - Collect in labeled hazardous waste container - Arrange for professional disposal E->F G 7. Storage - Tightly sealed container - Cool, dry, well-ventilated area E->G

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanoindole
Reactant of Route 2
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。